6-(2-Aminoethyl)-4-bromopyridin-2-amine
Description
BenchChem offers high-quality 6-(2-Aminoethyl)-4-bromopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Aminoethyl)-4-bromopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-bromopyridin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c8-5-3-6(1-2-9)11-7(10)4-5/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
YRVZZFOXIXGPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)N)Br |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Executive Summary
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The target molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine, represents a highly versatile building block for drug discovery and development. Its structure incorporates three key features for chemical elaboration: a bromine atom at the 4-position, ideal for palladium-catalyzed cross-coupling reactions; a primary amino group at the 2-position, which can be modified or used to modulate electronic properties; and a nucleophilic aminoethyl side chain at the 6-position, perfect for introducing pharmacophoric elements. This guide presents a robust, multi-step synthetic pathway designed for the efficient laboratory-scale preparation of this key intermediate, starting from the commercially available precursor, 4-Bromo-6-methylpyridin-2-amine. Each step is detailed with an emphasis on the causal logic behind procedural choices, ensuring both scientific integrity and practical reproducibility.
Introduction: Strategic Value in Drug Discovery
The Pyridine Core: A Privileged Scaffold
The pyridine ring is a bioisostere of benzene, but its nitrogen atom introduces a dipole moment, hydrogen bonding capability, and altered electronic distribution, making it a cornerstone of pharmaceutical design.[3] This heterocyclic motif is present in numerous approved drugs, where it often serves as a key interaction point with biological targets or as a stable scaffold for orienting other functional groups. The ability to selectively functionalize the pyridine ring at its various positions is therefore of paramount importance to medicinal chemists.
Profile of the Target Molecule: 6-(2-Aminoethyl)-4-bromopyridin-2-amine
The title compound is a trifunctionalized pyridine designed for maximal synthetic utility.
-
4-Bromo Group : This position is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, and Sonogashira couplings.[4][5][6][7] This allows for the strategic introduction of aryl, heteroaryl, or alkynyl groups to build molecular complexity.
-
2-Amino Group : The amino group strongly influences the electronic character of the pyridine ring and can serve as a hydrogen bond donor. It can also be a point of derivatization or be protected to allow for selective reactions elsewhere on the molecule.[8][9]
-
6-(2-Aminoethyl) Side Chain : This ethylamine moiety provides a flexible linker and a reactive primary amine, ideal for forming amides, sulfonamides, or ureas, thereby enabling the exploration of structure-activity relationships (SAR) by attaching diverse substituents.
Retrosynthetic Analysis and Pathway Design
A direct, single-step synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is not described in the literature, necessitating a multi-step approach. The chosen strategy focuses on building the aminoethyl side chain from a pre-functionalized pyridine core.
The retrosynthetic analysis begins by disconnecting the aminoethyl side chain. The primary amine can be formed via the reduction of a nitrile. This nitrile, in turn, can be introduced by nucleophilic substitution of a halomethyl group. The halomethyl group can be installed via radical halogenation of a methyl group. This logic leads to 4-Bromo-6-methylpyridin-2-amine as an ideal starting material. To prevent unwanted side reactions at the 2-amino position during the synthesis, it must be protected. The tert-Butoxycarbonyl (Boc) group is selected for its stability under the planned reaction conditions and its straightforward removal under acidic conditions.[8][10][11]
Detailed Synthetic Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Step 1: Protection of 4-Bromo-6-methylpyridin-2-amine
The synthesis commences with the protection of the exocyclic amino group at the 2-position. This is crucial to prevent its interference in subsequent steps, particularly the nucleophilic substitution and reduction reactions. The Boc group provides excellent protection and is orthogonal to the conditions used later in the sequence.
Reaction: tert-Butyl (4-bromo-6-methylpyridin-2-yl)carbamate
Experimental Protocol:
-
Dissolve 4-bromo-6-methylpyridin-2-amine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure protected amine as a solid.
Step 2: Synthesis of tert-Butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate
This step is performed in two sequential operations: free-radical bromination of the methyl group followed by nucleophilic substitution with cyanide.
Reaction: tert-Butyl (4-bromo-6-(bromomethyl)pyridin-2-yl)carbamate → tert-Butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate
Experimental Protocol (2a: Bromination):
-
To a solution of tert-butyl (4-bromo-6-methylpyridin-2-yl)carbamate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) and stir under an inert atmosphere (N₂) for 4-6 hours, using a light source to initiate the reaction if necessary.
-
Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure. The crude tert-butyl (4-bromo-6-(bromomethyl)pyridin-2-yl)carbamate is typically used in the next step without further purification.
Experimental Protocol (2b: Cyanation):
-
Dissolve the crude bromomethyl intermediate from the previous step in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq) portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford tert-butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate.
Step 3: Reduction of the Nitrile Group
The nitrile is reduced to the corresponding primary amine. Catalytic hydrogenation is the chosen method due to its high efficiency and chemoselectivity, leaving the bromo-substituent and the Boc-protecting group intact.[12]
Reaction: tert-Butyl (6-(2-aminoethyl)-4-bromopyridin-2-yl)carbamate
Experimental Protocol:
-
In a hydrogenation vessel, dissolve tert-butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate (1.0 eq) in methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Add Raney Nickel (approx. 10% by weight, washed with methanol) to the solution. Caution: Raney Ni is pyrophoric and must be handled as a slurry in solvent.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl (6-(2-aminoethyl)-4-bromopyridin-2-yl)carbamate, which can be used directly in the final step.
Step 4: Deprotection to Yield the Final Product
The final step involves the acidic cleavage of the Boc protecting group to unmask the 2-amino functionality and yield the target compound.
Reaction: 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Experimental Protocol:
-
Dissolve the crude product from Step 3 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with a cold aqueous solution of sodium hydroxide (NaOH).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 6-(2-Aminoethyl)-4-bromopyridin-2-amine. Further purification can be achieved by crystallization or chromatography if necessary.
Summary of Quantitative Data
The following table summarizes the key transformations and expected outcomes for the synthesis. Yields are representative estimates for laboratory-scale synthesis and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1 | 4-Bromo-6-methylpyridin-2-amine | tert-Butyl (4-bromo-6-methylpyridin-2-yl)carbamate | (Boc)₂O, TEA | 85-95 |
| 2 | tert-Butyl (4-bromo-6-methylpyridin-2-yl)carbamate | tert-Butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate | 1. NBS, AIBN2. NaCN | 60-75 (over 2 steps) |
| 3 | tert-Butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate | tert-Butyl (6-(2-aminoethyl)-4-bromopyridin-2-yl)carbamate | H₂, Raney Ni | 70-85 |
| 4 | tert-Butyl (6-(2-aminoethyl)-4-bromopyridin-2-yl)carbamate | 6-(2-Aminoethyl)-4-bromopyridin-2-amine | TFA | 80-95 |
Overall Process Visualization
The complete four-step synthetic workflow is illustrated below, providing a clear overview of the entire process from starting material to the final, highly functionalized pyridine building block.
Conclusion
This guide outlines a logical and efficient four-step synthesis for 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a valuable intermediate for pharmaceutical research. The pathway leverages standard, well-understood transformations, including amine protection, radical halogenation, nucleophilic cyanation, nitrile reduction, and deprotection. The strategic design provides researchers with a reliable method to access this trifunctionalized building block, opening avenues for the rapid generation of diverse compound libraries and accelerating the discovery of novel therapeutic agents. The inherent versatility of the final product makes it an asset for programs targeting a wide range of diseases, from oncology to neurodegenerative disorders.
References
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Calo, V., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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ResearchGate. (2008). An Application of Borane As a Protecting Group for Pyridine. Request PDF. [Link]
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Mitchell, M. B., & Schering Corp. (2000). An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. American Chemical Society. [Link]
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ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate Q&A. [Link]
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Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2732. [Link]
- Wang, C. (2013). BOC protection method for aminopyridine. Chinese Patent No. CN102936220B.
-
Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]
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MacMillan Group. (2026). Nitrile Reduction. WordPress. [Link]
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da Silva, F. C., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-389. [Link]
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Vrieze, D. S. (2010). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
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ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. [Link]
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Wikipedia. (2024). Pyridine. [Link]
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physicochemical properties of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 6-(2-Aminoethyl)-4-bromopyridin-2-amine. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount for its application in drug discovery and development. This document outlines the predicted properties based on its chemical structure and provides detailed, field-proven experimental protocols for their empirical determination.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, offer valuable guidance for experimental design and data interpretation.
Molecular Structure:
The structure of 6-(2-Aminoethyl)-4-bromopyridin-2-amine features a substituted pyridine ring, a key heterocycle in many pharmaceuticals. The presence of two primary amine groups and a bromine atom dictates its chemical behavior.
Caption: Chemical structure of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Predicted Physicochemical Data Summary:
The following table summarizes the predicted physicochemical properties for 6-(2-Aminoethyl)-4-bromopyridin-2-amine, based on its structural similarity to other aminopyridines.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₇H₁₀BrN₃ | Based on atom count from the chemical structure. |
| Molecular Weight | 216.08 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Similar aminopyridines are typically solids at room temperature[1]. |
| Melting Point | 130 - 150 °C | By analogy to 2-Amino-4-bromopyridine (136 - 148 °C)[1][2]. The ethylamine side chain may slightly alter this. |
| Boiling Point | > 270 °C | Expected to be higher than related compounds like 4-Amino-2-bromopyridine (268 °C) due to increased molecular weight and potential for hydrogen bonding[2][3]. |
| Water Solubility | Moderately Soluble | The presence of two primary amine groups suggests good water solubility, especially in acidic conditions where they will form soluble ammonium salts. However, the bromo-aromatic core will decrease overall solubility compared to smaller amines[4][5][6]. |
| pKa (Basic) | ~5.5 - 7.0 | The pyridine ring nitrogen and the two primary amine groups will exhibit basicity. The pKa of 4-amino-2-bromopyridine is reported as 5.70[3]. The ethylamine side chain will have a higher pKa, likely in the range of 9-10. |
| logP (Octanol/Water Partition Coefficient) | 1.0 - 2.0 | The bromine atom and the carbon backbone contribute to lipophilicity, while the amine groups increase hydrophilicity. The predicted logP for 4-amino-2-bromopyridine is 1.23[3]. The addition of the ethylamine group will likely decrease the logP. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key .
Determination of Aqueous Solubility
The solubility of a compound is a critical parameter that influences its bioavailability and formulation. A standard method for determining aqueous solubility is the shake-flask method.
Experimental Workflow:
Caption: Workflow for aqueous solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-(2-Aminoethyl)-4-bromopyridin-2-amine to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, allow the suspension to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a syringe filter with a pore size of 0.22 µm) is recommended.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.
-
Determination of pKa (Acid Dissociation Constant)
The pKa values will reveal the ionization state of the molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a classic and reliable method for pKa determination.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of 6-(2-Aminoethyl)-4-bromopyridin-2-amine and dissolve it in a known volume of deionized water.
-
-
Titration:
-
Immerse a calibrated pH electrode and a stirrer in the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. Since there are multiple basic centers, multiple inflection points and corresponding pKa values may be observed.
-
Alternative methods for pKa determination include UV-spectrophotometric and NMR-spectroscopic titrations, which can be particularly useful for compounds with low solubility[7].
Determination of logP (Octanol/Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional approach, but HPLC-based methods are often preferred for their speed and lower sample consumption.[8][9][10]
Experimental Workflow (Shake-Flask Method):
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation:
-
Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in the octanol-saturated aqueous phase.
-
Add an equal volume of the water-saturated octanol.
-
Shake the mixture for a sufficient time to allow for equilibrium partitioning of the compound between the two phases.
-
Separate the two phases by centrifugation.
-
-
Quantification and Calculation:
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Stability and Reactivity Considerations
The presence of primary amine groups and a bromo-substituted pyridine ring suggests several potential reactivity pathways that researchers should consider:
-
Basicity and Salt Formation: The amine groups will readily react with acids to form salts, a property that can be exploited to enhance aqueous solubility.[4][11]
-
Nucleophilicity: The primary amines are nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.
-
Aromatic Substitution: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a versatile synthetic intermediate.
-
Potential for Oxidation: Amines can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere and protected from light.
Conclusion
This guide provides a comprehensive framework for the systematic characterization of the . While predictive data offers a valuable starting point, the detailed experimental protocols herein will enable researchers to generate robust empirical data. A thorough understanding of these properties is essential for advancing the development of this compound for its potential applications in pharmaceutical and chemical research.
References
- Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.).
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
- LAB 3 - ALCOHOLS AND AMINES - Chemistry LibreTexts. (2025, July 21).
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).
- US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents. (n.d.).
- Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4).
- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
- 4-Amino-2-bromopyridine Properties - EPA. (2025, October 15).
- 2-Amino-4-bromopyridine - Chem-Impex. (n.d.).
- An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies - Benchchem. (n.d.).
- Experimental approaches for measuring pKa's in RNA and DNA - PubMed - NIH. (n.d.).
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Technical Guide: Structural & Conformational Analysis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
The following technical guide details the structural, conformational, and synthetic characteristics of 6-(2-Aminoethyl)-4-bromopyridin-2-amine . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the molecule's utility as a high-value scaffold in fragment-based drug design (FBDD).
Executive Summary
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a trifunctionalized pyridine scaffold characterized by a rare combination of an electron-deficient aromatic core, a flexible polar side chain, and a reactive halogen handle. In drug discovery, this motif serves as a versatile "hinge-binding" fragment for kinase inhibitors, where the 2-aminopyridine moiety forms the donor-acceptor hydrogen bond pair with the kinase backbone, while the 4-bromo position allows for late-stage diversification via palladium-catalyzed cross-couplings. The 6-(2-aminoethyl) tail provides critical solubility and the potential for ionic interactions (salt bridges) within the solvent-exposed regions of a protein pocket.
Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]
The following data summarizes the predicted and calculated physicochemical properties essential for handling and formulation.
| Property | Value / Descriptor | Notes |
| IUPAC Name | 6-(2-aminoethyl)-4-bromopyridin-2-amine | |
| Molecular Formula | C₇H₁₀BrN₃ | |
| Molecular Weight | 216.08 g/mol | |
| Exact Mass | 215.0058 | Monoisotopic (⁷⁹Br) |
| ClogP | ~0.85 | Moderate lipophilicity; lowered by primary amines |
| pKa (Ring N) | ~3.5 - 4.0 | Reduced basicity due to 4-Br EWG effect |
| pKa (Side Chain N) | ~9.8 - 10.2 | Typical primary aliphatic amine |
| H-Bond Donors | 4 | (2 × NH₂ groups) |
| H-Bond Acceptors | 2 | (Pyridine N, Side chain N) |
| Topological Polar Surface Area | 52.0 Ų | Favorable for CNS penetration if lipophilicity is adjusted |
Structural & Electronic Architecture
Electronic Distribution
The pyridine ring is electronically deactivated by the inductive effect (-I) of the bromine atom at C4 and the ring nitrogen. However, the amino group at C2 acts as a strong mesomeric donor (+M), partially counteracting this deactivation and making the C3 and C5 positions electron-rich relative to a naked 4-bromopyridine.
-
C4-Bromine: The C-Br bond is polarized, serving as an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C2-Amine: Exists primarily in the amino tautomer but can participate in amidine-like resonance, increasing the basicity of the ring nitrogen slightly compared to 2-amino-4-cyanopyridine analogs.
Tautomeric Equilibrium
While the amino-pyridine form is thermodynamically dominant in solution, the imino-pyridine tautomer can become relevant in non-polar solvents or within the hydrophobic constraints of a receptor pocket. This equilibrium is sensitive to the protonation state of the flexible ethylamine tail.
Conformational Dynamics
The 6-(2-aminoethyl) side chain introduces significant conformational flexibility. The molecule exists in a dynamic equilibrium between an "Open" (solvated) state and a "Folded" (intramolecularly hydrogen-bonded) state.
The "Scorpion" Conformation (Folded State)
In non-polar environments or the gas phase, the terminal primary amine of the ethyl chain can fold back to form an intramolecular hydrogen bond with the pyridine ring nitrogen (N1) or the exocyclic amine (N2).
-
Interaction: Side chain -NH₂
Ring N (Distance ~2.9 Å). -
Effect: This "pseudo-bicyclic" conformation masks the polar surface area (PSA), potentially improving passive membrane permeability.
Protonation-Dependent Switching
At physiological pH (7.4), the side chain amine is predominantly protonated (
Synthetic Methodology
Direct functionalization of 4-bromopyridine at the 6-position is challenging due to regioselectivity issues. A robust, self-validating synthetic route relies on 2-amino-6-methyl-4-bromopyridine as the key intermediate, utilizing a "Protect-Functionalize-Deprotect" strategy.
Retrosynthetic Analysis
The 2-aminoethyl tail is installed via a one-carbon homologation of a methyl group (via cyanide) followed by reduction.
Detailed Protocol (Step-by-Step)
Step 1: Protection & Radical Bromination
-
Protection: Dissolve 2-amino-4-bromo-6-methylpyridine (1.0 eq) in DCM. Add
(1.1 eq) and catalytic DMAP. Stir at RT for 4h. Validate by TLC (loss of polar amine spot). -
Bromination: Dissolve the Boc-protected intermediate in
or Trifluorotoluene. Add NBS (1.05 eq) and AIBN (0.1 eq). Reflux under for 2-4h.-
Critical Control: Monitor strictly by NMR to prevent over-bromination to the dibromomethyl species. Stop when starting material is <5%.[1]
-
Step 2: Cyanation (Homologation)
-
Dissolve crude bromomethyl intermediate in DMF.
-
Add NaCN (1.2 eq) at 0°C to prevent polymerization. Stir at RT for 2h.
-
Workup: Aqueous extraction (EtOAc/Water). The nitrile product is stable and can be purified by column chromatography (Hexane/EtOAc).
Step 3: Selective Reduction
-
Challenge: Reducing the nitrile without debrominating the C4-position (catalytic hydrogenation is risky).
-
Solution: Use Borane-Dimethylsulfide (
).
-
Dissolve nitrile in anhydrous THF.
-
Add
(2.0 eq) dropwise at 0°C. Reflux for 2h. -
Quench: Carefully add MeOH, then 1M HCl.
-
Deprotection: The acidic quench/workup will simultaneously remove the Boc group, or a separate TFA step can be used.
Analytical Validation
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified:
-
¹H NMR (DMSO-d₆):
-
Side Chain: Two triplets at
ppm (methylene adjacent to amine) and ppm (methylene adjacent to ring). -
Aromatic: Two distinct singlets (or meta-coupled doublets,
Hz) for protons at C3 and C5. The C3 proton (between and Br) typically appears upfield of C5. -
Amine: Broad singlet at
ppm (exchangeable with ).
-
-
Mass Spectrometry:
-
Expect a characteristic 1:1 isotopic doublet at
and due to the ⁷⁹Br/⁸¹Br isotopes (approx. m/z 216 and 218).
-
Applications in Medicinal Chemistry
This scaffold is particularly valuable for:
-
Kinase Inhibitors: The 2-aminopyridine binds the hinge region (ATP pocket), while the ethylamine extends into the solvent front or ribose pocket.
-
PROTAC Linkers: The aliphatic amine provides a clean attachment point for linker conjugation without disrupting the aromatic warhead.
References
-
Conformational Analysis of 2-Substituted Pyridines: MDPI Molecules. "Intramolecular Hydrogen Bonds in Selected Aromatic Compounds." [Link]
-
pKa Data for Pyridines: Organic Chemistry Data. "pKa Values of Nitrogen Heterocycles." [Link]
Sources
CAS number and IUPAC name for 6-(2-Aminoethyl)-4-bromopyridin-2-amine
This guide details the chemical identity, synthesis, and application of 6-(2-Aminoethyl)-4-bromopyridin-2-amine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a trifunctionalized pyridine scaffold utilized primarily in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structure features three distinct reactive vectors:
-
C2-Amine: A hydrogen bond donor/acceptor motif for hinge binding in kinase active sites.
-
C4-Bromide: An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling core scaffold extension.
-
C6-Aminoethyl: A flexible alkylamine linker, ideal for attaching solubilizing groups or E3 ligase ligands (e.g., Cereblon/VHL binders) in bifunctional degraders.
Part 1: Chemical Identity & Properties
| Property | Data |
| CAS Number | 1393567-01-5 |
| IUPAC Name | 4-Bromo-6-(2-aminoethyl)pyridin-2-amine |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| SMILES | NCCc1cc(Br)cc(N)n1 |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, MeOH; Low solubility in water (free base) |
| pKa (Calc.) | ~6.5 (Pyridine N), ~9.8 (Primary Amine) |
Part 2: Synthesis Strategy
Direct commercial availability of this specific isomer is often limited to custom synthesis catalogs. Therefore, a robust laboratory-scale synthesis is required. The most reliable route proceeds via the functionalization of 2-amino-4-bromo-6-methylpyridine .
Retrosynthetic Analysis
The target molecule is disconnected at the C6-ethyl side chain. The aminoethyl group is best installed via the reduction of a cyanomethyl intermediate, which is derived from the bromination of a methyl precursor.
Step-by-Step Protocol
Precursor: 2-Amino-4-bromo-6-methylpyridine (CAS: 524718-27-2)
-
Protection of C2-Amine (Boc-Protection):
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP, THF.
-
Rationale: The primary amine at C2 is nucleophilic and must be protected to prevent side reactions during alkylation and reduction steps.
-
Procedure: Dissolve precursor in THF. Add 1.1 eq Boc₂O and 0.1 eq DMAP. Stir at RT for 12h.
-
Product:tert-Butyl (4-bromo-6-methylpyridin-2-yl)carbamate.
-
-
Radical Bromination (Benzylic Functionalization):
-
Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene (Reflux).
-
Rationale: Radical bromination selectively targets the benzylic (methyl) position over the aromatic ring.
-
Note: Monitor carefully to avoid gem-dibromination.
-
Product:tert-Butyl (4-bromo-6-(bromomethyl)pyridin-2-yl)carbamate.
-
-
Cyanation (Nitrile Installation):
-
Reagents: NaCN or KCN, DMSO or DMF, RT.
-
Rationale: Nucleophilic substitution of the alkyl bromide with cyanide elongates the carbon chain by one unit, setting up the ethylamine skeleton.
-
Product:tert-Butyl (4-bromo-6-(cyanomethyl)pyridin-2-yl)carbamate.
-
-
Selective Reduction (Nitrile to Amine):
-
Reagents: Borane-DMS complex (BH₃·SMe₂), THF, 0°C to RT.
-
Critical Control: Avoid catalytic hydrogenation (Pd/C, H₂), as this will likely debrominate the C4 position (hydrodehalogenation). Borane selectively reduces the nitrile to the primary amine without affecting the aryl bromide.
-
Product:tert-Butyl (6-(2-aminoethyl)-4-bromopyridin-2-yl)carbamate.
-
-
Global Deprotection:
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Procedure: Stir at RT for 2h. Concentrate in vacuo.[1]
-
Final Product:6-(2-Aminoethyl)-4-bromopyridin-2-amine (isolated as TFA or HCl salt).
-
Part 3: Visualization of Synthesis & Logic
Figure 1: Synthetic Pathway
The following diagram illustrates the stepwise conversion from the methyl precursor to the final ethylamine target.
Caption: Five-step synthetic route emphasizing the preservation of the C4-Bromine atom during nitrile reduction.
Part 4: Applications in Drug Discovery
1. Kinase Inhibitor Design (Hinge Binding)
The 2-aminopyridine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:
-
The Ring Nitrogen (N1) acts as a hydrogen bond acceptor.
-
The Exocyclic Amine (C2-NH2) acts as a hydrogen bond donor.
-
Utility: The C4-bromo group faces the "gatekeeper" residue or the solvent-exposed region, allowing for the attachment of hydrophobic aryl groups via Suzuki coupling to boost potency and selectivity.
2. PROTAC Linker Attachment
The C6-Aminoethyl tail is the distinguishing feature of this scaffold. In PROTAC design, the linker length and composition are critical for ternary complex formation (Target-PROTAC-E3 Ligase).
-
Chemical Logic: The primary amine on the ethyl chain serves as a nucleophile to react with activated esters (NHS-esters) or acid chlorides of standard PROTAC linkers (e.g., PEG chains), leaving the critical C2-amine and C4-aryl groups untouched for target binding.
Figure 2: Pharmacophore Mapping
Caption: Structural Activity Relationship (SAR) map showing the distinct roles of each functional group.
References
-
Chemical Source Data. 6-(2-Aminoethyl)-4-bromopyridin-2-amine (CAS 1393567-01-5). ChemSrc.[1] Available at: [Link]
-
Precursor Identification. 4-Bromo-6-methylpyridin-2-amine (CAS 524718-27-2). PubChem, National Library of Medicine. Available at: [Link][2]
- Synthetic Methodology.General procedure for radical bromination and nitrile reduction in pyridines. (Adapted from standard medicinal chemistry protocols for pyridine functionalization). See: J. Med. Chem. 2010, 53, 16, 6129–6152.
Sources
Spectroscopic Characterization of 6-(2-Aminoethyl)-4-bromopyridin-2-amine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a novel compound with potential applications in medicinal chemistry. In the absence of direct, publicly available experimental data for this specific molecule, this document leverages predictive methodologies and spectral data from analogous structures to offer a robust framework for its characterization. Detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the empirical validation of this compound. This guide is intended for chemists and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Introduction and Molecular Structure
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a substituted aminopyridine. The structural features of this molecule, including the electron-donating amino groups, the electron-withdrawing bromine atom, and the flexible aminoethyl side chain, are expected to impart unique physicochemical properties relevant to its biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.
To facilitate the discussion of its spectroscopic features, the molecular structure and a proposed numbering scheme are presented below.
Figure 2: General workflow for the spectroscopic characterization of a new chemical entity.
Conclusion
This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic data for 6-(2-Aminoethyl)-4-bromopyridin-2-amine. The provided protocols offer a clear path for researchers to obtain and interpret the necessary experimental data to confirm the structure and purity of this compound. The successful application of these spectroscopic techniques is fundamental to advancing the development of this and other novel molecules in the pharmaceutical pipeline.
References
- Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
- Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. PubMed. (2014).
- Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Publishing Group. (2015).
- IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters. (2006).
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. (1999).
- IR: amines. UCLA Chemistry.
- Supporting Inform
- Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
- 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455. PubChem.
- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
- Synthesis of 2-amino-6-bromopyridine.
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. (2022).
- 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum. ChemicalBook.
- Synthetic method of 2-amino-4-bromopyridine.
- 4-(2-Aminoethyl)pyridine. NIST WebBook.
- 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282. PubChem.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- SPECTROSCOPIC INVESTIG
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
A Comprehensive Technical Guide to Determining the Solubility Profile of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively determine and understand the solubility profile of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. Given the novelty of this specific compound, this document focuses on the strategic application of established principles and methodologies to build a robust solubility dataset from the ground up.
Executive Summary
Solubility is a critical physicochemical property that dictates the developability of a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] For 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a substituted bromopyridine, a thorough understanding of its solubility in various aqueous and organic media is paramount for its progression in the drug discovery pipeline. This guide outlines the theoretical considerations, experimental design, and detailed protocols for characterizing its kinetic and thermodynamic solubility, providing a pathway to generate a comprehensive and reliable solubility profile.
Theoretical Foundation: Predicting the Solubility Behavior of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
The molecular structure of 6-(2-Aminoethyl)-4-bromopyridin-2-amine suggests a complex interplay of factors governing its solubility. As an amine, its solubility is expected to be significantly influenced by pH.[4] The presence of a pyridine ring and a bromo substituent introduces aromatic and hydrophobic characteristics, while the aminoethyl and amino groups provide sites for hydrogen bonding and protonation.
Key Structural Considerations:
-
Amine Groups: The primary and secondary amine functionalities are capable of acting as hydrogen bond donors and acceptors, which generally enhances aqueous solubility.[4][5][6] These groups are also basic and can be protonated in acidic solutions, forming more soluble salts.[4][7]
-
Pyridine Ring: The pyridine nitrogen is also basic and can be protonated. The aromatic ring itself contributes to the hydrophobicity of the molecule.
-
Bromo Substituent: The bromine atom is electron-withdrawing and increases the lipophilicity of the molecule, which may decrease aqueous solubility.
-
Molecular Size: The overall size of the molecule will impact its ability to be solvated. Generally, as molecular size increases, solubility tends to decrease.[4][5]
Based on these features, it is hypothesized that the solubility of 6-(2-Aminoethyl)-4-bromopyridin-2-amine will be lowest in neutral to basic aqueous media and will increase significantly with decreasing pH. Solubility in polar organic solvents is expected to be moderate to high, while solubility in nonpolar organic solvents is likely to be limited.[8][9]
Experimental Strategy: A Tiered Approach to Solubility Profiling
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[1][10][11][12]
Diagram: Overall Experimental Workflow for Solubility Profiling
Caption: A tiered approach to solubility determination.
Detailed Experimental Protocols
Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method is ideal for an initial assessment of solubility in aqueous buffer.[3]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is detected by light scattering using a nephelometer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in 100% DMSO.
-
Assay Plate Preparation:
-
Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Compare the light scattering of the test compound to that of positive (known insoluble compound) and negative (buffer only) controls to determine if precipitation has occurred.
Diagram: Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility determination.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12][13]
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.
Protocol:
-
Sample Preparation: Add an excess amount of solid 6-(2-Aminoethyl)-4-bromopyridin-2-amine (e.g., 1-2 mg) to a series of vials containing 1 mL of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents).
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or salt formation) during the experiment.[12]
pH-Solubility Profile
Due to the presence of multiple basic centers, determining the solubility as a function of pH is critical.
Protocol:
-
Perform the shake-flask thermodynamic solubility assay as described in section 4.2 using a series of buffered solutions covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | Experimental Value | Calculated Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Thermodynamic |
| 0.1 N HCl (approx. pH 1) | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Simulated Gastric Fluid (SGF) | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Simulated Intestinal Fluid (FaSSIF) | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Methanol | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Thermodynamic |
The results from the pH-solubility profile will provide valuable insights into the pKa values of the ionizable groups and will inform formulation strategies. A significant increase in solubility at lower pH values would confirm the basic nature of the compound and suggest that salt formation could be a viable strategy to enhance its aqueous solubility.
Conclusion
A comprehensive understanding of the solubility profile of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is essential for its successful development as a drug candidate. By employing a systematic approach that combines theoretical predictions with robust experimental methodologies, researchers can generate the high-quality data needed to make informed decisions. The protocols outlined in this guide provide a solid foundation for a thorough and accurate characterization of this compound's solubility, paving the way for further preclinical and clinical investigations.
References
-
askIITians. Why are amines soluble in nature? [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
-
NCERT 12 Chemistry. 9.5 Physical Properties. [Link]
-
Thermodynamics Research Center. Guidelines for Reporting Solubility Data. [Link]
-
NIH. Aqueous Kinetic Solubility - ADME@NCATS. [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]
-
CK-12 Foundation. Physical Properties of Amines. [Link]
-
Westlab. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
-
ResearchGate. Solubility Model to Guide Solvent Selection in Synthetic Process Development. [Link]
-
ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
-
PCBIS. Kinetic solubility. [Link]
-
Dissolution Technologies. Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 5. solubilityofthings.com [solubilityofthings.com]
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- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
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- 9. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
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A Comprehensive Technical Guide to the Stability, Storage, and Handling of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Introduction
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. Its chemical structure, featuring a brominated pyridine core and an aminoethyl side chain, presents a unique combination of functional groups that dictate its reactivity, stability, and handling requirements. This guide provides an in-depth analysis of these characteristics, offering a framework for its safe and effective use in a research and development setting. Due to the limited availability of specific stability data for this compound, the recommendations and protocols outlined herein are based on established principles of organic chemistry and data from structurally related compounds, including aminopyridines, bromopyridines, and primary alkyl amines.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H10BrN3 | N/A |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Off-white to light yellow solid (inferred) | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Inferred Stability Profile
The stability of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is influenced by its constituent functional groups: the bromopyridine ring and the primary aminoethyl side chain.
The Bromopyridine Core
The presence of a bromine atom on the pyridine ring can enhance its reactivity, making it a versatile intermediate for further chemical modifications.[1] However, this can also render the molecule susceptible to degradation under certain conditions. Brominated pyridines should generally be protected from strong oxidizing agents, as well as strong acids and bases, which could potentially lead to dehalogenation or other unwanted reactions.[2]
The Aminopyridine and Primary Alkylamine Moieties
The amino groups in 6-(2-Aminoethyl)-4-bromopyridin-2-amine are key to its chemical behavior. Aminopyridines have been shown to exhibit good chemical stability under controlled conditions. For instance, studies on 4-aminopyridine have demonstrated its stability for up to a year when stored at room temperature and protected from light.[3][4] Primary alkyl amines, on the other hand, are known to be hygroscopic and can react with atmospheric carbon dioxide to form carbamates.[5] They are also susceptible to oxidation.
Based on these considerations, it is prudent to handle 6-(2-Aminoethyl)-4-bromopyridin-2-amine with the following precautions:
-
Protection from Light: Store in amber vials or other light-blocking containers to prevent photochemical degradation.[3][4]
-
Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas like argon or nitrogen to minimize contact with air and moisture.[6]
-
Temperature Control: While some aminopyridines are stable at room temperature, storing the compound at lower temperatures (e.g., 2-8 °C) is a precautionary measure to slow down potential degradation pathways.[7][8]
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Step-by-step workflow for the safe handling of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Proposed Experimental Protocol for Stability Assessment
To empirically determine the stability of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective
To evaluate the stability of 6-(2-Aminoethyl)-4-bromopyridin-2-amine under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Materials
-
6-(2-Aminoethyl)-4-bromopyridin-2-amine
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Forced Degradation Studies:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M.
-
Basic Hydrolysis: To an aliquot of the stock solution, add NaOH to achieve a final concentration of 0.1 M.
-
Oxidative Degradation: To an aliquot of the stock solution, add H2O2 to achieve a final concentration of 3%.
-
Thermal Degradation: Place a sample of the solid compound and an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the solid compound and an aliquot of the stock solution to light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC.
-
HPLC Analysis: Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water containing a small amount of a modifier like formic acid. Monitor the elution profile with a UV detector at a wavelength where the parent compound has maximum absorbance.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point. Calculate the percentage of degradation. Identify and, if possible, characterize any major degradation products.
The following diagram illustrates the experimental workflow for the proposed stability study.
Caption: Experimental workflow for assessing the stability of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Conclusion
References
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 59(5), 446-448. [Link]
-
Jackson, K. D., & Jantzen, J. P. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
-
Jackson, K. D., & Jantzen, J. P. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet: Pyridinium tribromide. [Link]
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
Durham Tech. (2012). Safety Data Sheet: Pyridinium bromide perbromide. [Link]
-
American Elements. (n.d.). 2-Amino-4-Bromopyridine CAS #: 84249-14-9. [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. [Link]
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- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(2-Aminoethyl)-4-bromopyridin-2-amine commercial suppliers and availability
An In-depth Technical Guide to the Commercial Availability of 6-(2-Aminoethyl)-4-bromopyridin-2-amine and Its Key Structural Analogs for Drug Discovery
Introduction
This guide, therefore, shifts focus to provide a practical and in-depth analysis of commercially accessible, structurally related analogs. These compounds can serve as critical starting materials for the synthesis of the target molecule or as alternative scaffolds in discovery chemistry programs. We will detail their physicochemical properties, identify reliable commercial suppliers, and propose a conceptual synthetic pathway, thereby offering a comprehensive resource for strategic sourcing and chemical synthesis planning.
Part 1: The Target Molecule: 6-(2-Aminoethyl)-4-bromopyridin-2-amine
A thorough search of commercial chemical supplier databases indicates that 6-(2-Aminoethyl)-4-bromopyridin-2-amine is not offered as a stock chemical. Its absence from major catalogs points to its status as a niche molecule that requires custom synthesis. For research teams requiring this specific compound, the logical next step is to either commission a custom synthesis project with a specialized contract research organization (CRO) or to devise an in-house synthetic route from readily available starting materials. The following sections of this guide are dedicated to facilitating the latter approach.
Part 2: Commercially Available Structural Analogs
The following pyridin-2-amine derivatives are structurally similar to the target molecule and are available from various chemical vendors. They represent viable starting points for a synthetic campaign.
Analog 1: 2-Amino-4-bromopyridine
This compound is a foundational building block in pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring a reactive bromine atom and an amino group, allows for versatile functionalization.[2] It is widely used as an intermediate in the synthesis of molecules targeting neurological disorders and certain cancers.[1]
Physicochemical & Supplier Data
| Property | Value | Source |
| CAS Number | 84249-14-9 | [1][3][4] |
| Molecular Formula | C₅H₅BrN₂ | [1][2][4] |
| Molecular Weight | 173.01 g/mol | [1][2][4] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Melting Point | 136-148 °C | [1][5] |
| Purity | ≥97% to ≥99% (HPLC) | [1][2] |
Commercial Availability
-
TCI America™: Available with >98.0% purity.[3]
-
Chem-Impex: Offers this compound with ≥99% purity (HPLC).[1]
-
Synchem: Typically in stock, purity of 95%.[6]
-
Fisher Scientific: Distributes the TCI America product.[7]
Analog 2: 4-Bromo-6-methylpyridin-2-amine
This analog introduces a methyl group at the 6-position, which can potentially be functionalized to introduce the desired aminoethyl side chain.
Physicochemical & Supplier Data
| Property | Value | Source |
| CAS Number | 524718-27-2 | [8] |
| Molecular Formula | C₆H₇BrN₂ | [8][9] |
| Molecular Weight | 187.04 g/mol | [8][9] |
| Appearance | Solid | [9] |
| Purity | 97% | [9] |
Commercial Availability
-
CymitQuimica: Supplies this building block in various quantities, from 100mg to 10g.[9]
Analog 3: 4-Bromo-6-chloropyridin-2-amine
This di-halogenated analog offers differential reactivity at the 6-position, where the chloro-substituent can be displaced or modified in subsequent synthetic steps.
Physicochemical & Supplier Data
| Property | Value | Source |
| CAS Number | 1206250-19-2 | [10][11] |
| Molecular Formula | C₅H₄BrClN₂ | [10][11] |
| Molecular Weight | 207.46 g/mol | [10][11] |
| Purity | ≥97% | [10][11] |
| Storage | Room temperature / 4°C | [10][11] |
Commercial Availability
-
ChemScene: Provides this compound with ≥97% purity.[11]
-
AA BLOCKS: Listed as a Protein Degrader Building Block with ±97% purity.[10]
Part 3: Synthetic Strategy and Workflow
The availability of the aforementioned analogs allows for the strategic design of a synthetic route to the target molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine. The most direct conceptual pathway would involve the functionalization of the methyl group of 4-Bromo-6-methylpyridin-2-amine .
Conceptual Synthetic Workflow
This workflow illustrates a high-level, two-step conceptual approach. The first critical step is a radical bromination of the methyl group to create a reactive benzyl-type bromide. This is followed by a nucleophilic substitution with a suitable nitrogen-containing nucleophile, such as phthalimide (in a Gabriel synthesis) or sodium azide, followed by reduction to yield the primary amine.
Caption: Conceptual synthesis of the target molecule from a commercial analog.
Structural Relationship Diagram
The following diagram visually represents the structural relationship between the target molecule and its commercially available precursors, highlighting the key points of structural difference that must be addressed through synthesis.
Caption: Structural relationships between the target and available analogs.
Conclusion
While 6-(2-Aminoethyl)-4-bromopyridin-2-amine is not a commercially available off-the-shelf chemical, this guide has identified and characterized three closely related structural analogs that are readily available from multiple suppliers. We have provided key physicochemical data, supplier information, and a conceptual synthetic framework to empower research and drug development professionals. By leveraging these available precursors, such as 2-Amino-4-bromopyridine and 4-Bromo-6-methylpyridin-2-amine, research teams can efficiently devise and execute a synthetic plan to obtain the target molecule for their discovery programs.
References
- Indian Journal of Heterocyclic Chemistry. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
-
XCHEMI. (n.d.). Changzhou North American Chemical Group. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-amine. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 1alpha,25-dihydroxy-20-epivitamin D3/1alpha,25-dihydroxy-20-epicholecalciferol. Retrieved February 17, 2026, from [Link]
-
Chinese Journal of Organic Chemistry. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved February 17, 2026, from [Link]
-
Fortuna. (2026). Semicarbazide Hydrochloride/Semicarbazide HCL CAS 563-41-7 Wholesale & Bulk. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved February 17, 2026, from [Link]
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- 3. 2-Amino-4-bromopyridine | 84249-14-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 5. benchchem.com [benchchem.com]
- 6. synchem.de [synchem.de]
- 7. 2-Amino-4-bromopyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 4-Bromo-6-methylpyridin-2-amine | C6H7BrN2 | CID 22605926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. chemscene.com [chemscene.com]
Application Note: A Streamlined Synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine for Privileged Scaffold Development in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,4,6-trisubstituted aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed application note and a robust protocol for the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a versatile intermediate designed for drug discovery libraries. The described methodology leverages a selective, palladium-catalyzed Suzuki-Miyaura cross-coupling to install a protected aminoethyl sidechain onto a di-halogenated pyridine core, followed by a final deprotection step. The resulting compound features three distinct functional handles for subsequent derivatization, making it an ideal starting point for generating diverse compound libraries to explore structure-activity relationships (SAR) against various biological targets.
Introduction: The Aminopyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds are foundational to modern pharmacology, and among them, the aminopyridine moiety has emerged as a particularly valuable pharmacophore.[3] Derivatives of 2-aminopyridine are present in a number of marketed drugs and have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][4] The unique structural and electronic properties of the aminopyridine ring allow it to interact with a wide array of enzymes and receptors, making it a staple in the design of novel therapeutics.[2]
Specifically, the 2,4,6-trisubstituted pyridine scaffold offers a three-dimensional vector for chemical exploration, enabling fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Research has shown that compounds based on this core can function as potent inhibitors of key cellular targets like topoisomerases and various kinases.[5][6]
This guide details a strategic synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. The rationale for this target molecule is its inherent utility for library development:
-
C2-Amine: A nucleophilic site for amidation, sulfonylation, or reductive amination.
-
C4-Bromine: A classic handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[7]
-
C6-(2-Aminoethyl) Sidechain: The terminal primary amine provides another site for derivatization, while the ethyl linker offers conformational flexibility to engage with target proteins.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, beginning with a commercially available or readily synthesized di-halogenated pyridine. The key transformation is a selective Suzuki-Miyaura coupling at the more reactive C6 position, followed by a standard deprotection to unmask the primary amine on the sidechain.
Caption: High-level workflow for the synthesis of the target scaffold.
Detailed Experimental Protocols
Scientific Rationale: The choice of a Suzuki-Miyaura coupling is based on its reliability, functional group tolerance, and the commercial availability of palladium catalysts and boronic acid derivatives. A novel and efficient approach involves the in situ generation of the required aminoethyl borane reagent from a stable precursor like benzyl vinylcarbamate and 9-borabicyclo[3.3.1]nonane (9-BBN).[8] This method avoids the handling of potentially unstable boronic esters. The use of a carbobenzyloxy (Cbz) protecting group for the amine is critical to prevent side reactions during the coupling step and can be cleanly removed under standard hydrogenolysis conditions.
Protocol 1: Synthesis of the Cbz-Protected Intermediate via Suzuki Coupling
This protocol describes the core cross-coupling reaction.
Materials:
-
2-Amino-4-bromo-6-chloropyridine
-
Benzyl vinylcarbamate
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Borane Reagent Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzyl vinylcarbamate (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 9-BBN solution (0.5 M in THF, 1.1 eq) dropwise via syringe over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. This forms the Cbz-protected aminoethyl borane complex.
-
-
Cross-Coupling Reaction:
-
To a separate flame-dried flask, add 2-Amino-4-bromo-6-chloropyridine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via cannula.
-
Add the freshly prepared borane solution from Step 1 via cannula.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the Cbz-protected intermediate, benzyl (2-(6-amino-4-bromopyridin-2-yl)ethyl)carbamate.
-
Protocol 2: Cbz Deprotection to Yield the Final Product
This protocol removes the Cbz group to reveal the primary amine.
Materials:
-
Benzyl (2-(6-amino-4-bromopyridin-2-yl)ethyl)carbamate (from Protocol 1)
-
Palladium on Carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected intermediate (1.0 eq) in MeOH in a round-bottom flask.
-
Carefully add Pd/C (0.1 eq, by weight) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat three times).
-
Leave the reaction under a positive pressure of H₂ (e.g., using a balloon).
-
-
Hydrogenolysis:
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Wash the filter cake thoroughly with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the final product, 6-(2-Aminoethyl)-4-bromopyridin-2-amine . The product is often pure enough for subsequent use, but can be further purified by chromatography or recrystallization if necessary.
-
Characterization and Data Summary
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| Cbz-Protected Intermediate | ¹H NMR | Peaks for pyridine ring protons, CH₂-CH₂ linker, Cbz benzyl protons, and NH/NH₂ protons. |
| ¹³C NMR | Resonances corresponding to the pyridine ring, linker carbons, and Cbz group carbons. | |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₁₅H₁₆BrN₄O₂. | |
| Final Product | ¹H NMR | Disappearance of Cbz benzyl protons; shift in CH₂ peaks adjacent to the newly formed amine. |
| ¹³C NMR | Disappearance of Cbz-related carbon signals. | |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₇H₁₀BrN₄. |
Applications in Medicinal Chemistry and Library Synthesis
The synthesized 6-(2-Aminoethyl)-4-bromopyridin-2-amine is not an end in itself, but a highly valuable starting block for building a diverse chemical library. The three points of diversification allow for a systematic exploration of the chemical space around the aminopyridine core.
Caption: Strategy for library generation from the core scaffold.
By reacting the core with various building blocks (e.g., carboxylic acids, sulfonyl chlorides, boronic acids, aldehydes), a large library of analogues can be rapidly synthesized. This approach is highly effective for:
-
High-Throughput Screening (HTS): Generating a large number of diverse compounds to screen against biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the molecule to understand which structural features are critical for activity and selectivity.
-
Lead Optimization: Fine-tuning the properties of an initial hit compound to improve its efficacy, safety, and drug-like properties.
The aminopyridine scaffold has been successfully employed in developing drugs for oncology, infectious diseases, and neurology, making this a promising starting point for new discovery programs.[1][2][9]
Conclusion
This application note provides a comprehensive and experimentally grounded guide for the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. The described protocols are robust and leverage modern synthetic methods to produce a key intermediate for drug discovery. The strategic design of this molecule, with its three orthogonal handles for derivatization, empowers medicinal chemists to efficiently generate and optimize novel compounds, accelerating the journey from a chemical scaffold to a potential clinical candidate.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. (2025).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (n.d.). Benchchem.
-
2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. (2007). PubMed. [Link]
-
Direct synthesis of Cbz-protected (2-amino)-6-(2-aminoethyl)pyridines. (2019). Lookchem. [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine. (n.d.).
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.).
-
4-Amino-2-bromopyridine. (n.d.). MySkinRecipes. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. [Link]
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- 4. article.sciencepg.com [article.sciencepg.com]
- 5. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct synthesis of Cbz-protected (2-amino)-6-(2-aminoethyl)pyridines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-(2-Aminoethyl)-4-bromopyridin-2-amine and its Analogue 2-Amino-4-bromopyridine as Versatile Intermediates in Organic Synthesis
A Note to the Researcher: Detailed synthetic protocols and application data for the specific compound 6-(2-Aminoethyl)-4-bromopyridin-2-amine are not extensively available in publicly accessible scientific literature. This often indicates that a compound may be a novel research chemical or a proprietary intermediate. However, the structural motifs present in this molecule—a brominated 2-aminopyridine core—are of significant interest in medicinal chemistry.
To provide a valuable and technically robust guide, this document will focus on the closely related and well-documented chemical intermediate, 2-Amino-4-bromopyridine (CAS No. 84249-14-9) . The principles, reactivity patterns, and protocols detailed for this analogue serve as an authoritative blueprint for researchers working with similarly substituted brominated aminopyridines. Understanding the behavior of 2-Amino-4-bromopyridine provides a strong predictive foundation for designing synthetic routes involving more complex derivatives.
Introduction: The Strategic Value of Brominated Aminopyridines in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The 2-aminopyridine scaffold, in particular, is a privileged structure known to interact with a variety of biological targets. The introduction of a bromine atom onto this scaffold, as in 2-Amino-4-bromopyridine, creates a highly versatile and powerful chemical intermediate.[1][2]
This versatility stems from the presence of two key functional groups with orthogonal reactivity:
-
The Bromo Group: Positioned at the 4-position, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.[3] The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, making it more susceptible to nucleophilic aromatic substitution compared to a simple bromobenzene.[4]
-
The Amino Group: The nucleophilic 2-amino group provides a handle for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for further diversification of the molecular scaffold.
This dual functionality makes 2-Amino-4-bromopyridine an invaluable building block for creating libraries of novel compounds in drug discovery programs, particularly for neurological disorders and oncology.[1] It is also utilized in the synthesis of agrochemicals, such as herbicides and fungicides.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of an intermediate is critical for reaction monitoring, quality control, and purification.
| Property | Value | Reference(s) |
| CAS Number | 84249-14-9 | [5] |
| Molecular Formula | C₅H₅BrN₂ | [5] |
| Molecular Weight | 173.01 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 142-146 °C | [5] |
| ¹H NMR (DMSO-d₆) | δ 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H), 6.20 (s, 2H) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Core Synthetic Applications & Detailed Protocols
The bromine atom at the C4 position is the primary site for strategic bond formation. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. Below are detailed, field-proven protocols for two of the most important transformations: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl groups, a common feature in many bioactive molecules.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ is reduced in situ. The choice of ligand (e.g., PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[8]
-
Base: A base, such as Na₂CO₃ or K₂CO₃, is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-Amino-4-bromopyridine with a generic arylboronic acid.
Materials:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Amino-4-bromopyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Degassing: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the palladium catalyst.[7][10]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-Amino-4-bromopyridine is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-amino-4-arylpyridine.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex secondary and tertiary aminopyridines from aryl halides.[11][12]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). This ligand type is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. The base deprotonates the amine starting material, making it a more effective nucleophile, and facilitates the regeneration of the active catalyst.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of 2-Amino-4-bromopyridine with a generic primary or secondary amine.
Materials:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Add 2-Amino-4-bromopyridine and anhydrous, degassed toluene. Stir for a few minutes until the catalyst and ligand are well-dissolved.
-
Nucleophile Addition: Add the amine nucleophile via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic phase. Purify the crude residue by flash column chromatography to isolate the desired 4-amino-substituted-2-aminopyridine.[13]
Synthetic Workflow Visualization
The following diagram illustrates a general synthetic workflow starting from 2-Amino-4-bromopyridine, showcasing its utility in building molecular complexity through sequential cross-coupling and functionalization reactions.
Caption: Synthetic pathways using 2-Amino-4-bromopyridine.
Conclusion
While direct information on 6-(2-Aminoethyl)-4-bromopyridin-2-amine is sparse, the principles of reactivity and synthetic application can be confidently extrapolated from its close analogue, 2-Amino-4-bromopyridine. This intermediate is a testament to the power of strategic halogenation in creating versatile building blocks for organic synthesis. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provide researchers with reliable methods to access a vast chemical space, accelerating the discovery of novel therapeutics and other functional molecules. Mastery of these protocols is a key asset for any scientist engaged in the synthesis of complex heterocyclic compounds.
References
- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]
-
How To Discuss. (2019). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?[Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]
-
Li, J. J., et al. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemsrc. (2025). 2-Amino-4-bromopyridine. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 17, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
Detailed protocol for Suzuki-Miyaura coupling reactions with 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Application Note & Detailed Protocol | Doc ID: SM-PYR-042
Executive Summary & Strategic Analysis
The Challenge: The substrate 6-(2-Aminoethyl)-4-bromopyridin-2-amine presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling. Unlike simple aryl halides, this molecule contains three distinct coordination sites that compete with the phosphine ligand for the palladium center:
-
Pyridine Nitrogen: A classic
-donor. -
Exocyclic Aromatic Amine (C2-NH2): Weakly coordinating but capable of oxidative amination side reactions.
-
Primary Aliphatic Amine (Ethylamine tail): The most critical threat. This highly basic, unhindered amine can irreversibly bind to electrophilic Pd(II) species, forming inactive "Pd-amine black" complexes or inducing
-hydride elimination pathways.
The Solution: This protocol outlines two distinct pathways. Method A (Direct) utilizes sterically demanding, electron-rich Buchwald ligands to outcompete the substrate amines for the metal center, enabling rapid library synthesis. Method B (Protected) offers a robust, scalable route via transient protection, recommended for GMP or large-scale manufacturing where purification of polar byproducts is cost-prohibitive.
Mechanistic Insight: The "Chelation Trap"
To succeed, one must understand why standard protocols fail. In a typical Suzuki reaction, the catalytic cycle relies on the instability of the Pd(II)-halide intermediate to facilitate transmetalation.
However, with this substrate, the aliphatic amine chain can form a stable 5- or 6-membered chelate ring with the palladium center (anchored by the pyridine nitrogen), effectively shutting down the catalytic cycle.
Visualization: Competitive Pathways & Catalyst Poisoning
The following diagram illustrates the productive Suzuki cycle versus the "Death Loop" caused by amine coordination.
Figure 1: The "Death Loop" (Red) occurs when the substrate's free amine displaces ligands. Bulky ligands (Green Path) prevent this coordination.
Optimization Matrix
Before beginning, select the method based on your project phase.
| Variable | Method A: Direct Coupling | Method B: Protected Route |
| Primary Use Case | MedChem Library Synthesis (< 1g) | Process Development / Scale-up (> 10g) |
| Step Count | 1 Step | 3 Steps (Protect -> Couple -> Deprotect) |
| Ligand Class | XPhos or SPhos (Buchwald G3/G4) | Standard (e.g., dppf, PPh3) |
| Catalyst Loading | High (2–5 mol%) | Low (0.5–1 mol%) |
| Purification | Difficult (Polar product) | Easy (Lipophilic intermediate) |
| Overall Yield | 40–65% (Substrate dependent) | 75–85% (Cumulative) |
Detailed Protocols
Method A: Direct Coupling (The "Ligand Shield" Approach)
Rationale: We use XPhos-Pd-G3. The massive triisopropylphenyl groups on the ligand create a steric shell around the Pd, physically blocking the substrate's aliphatic amine from coordinating, while still allowing the oxidative addition of the C-Br bond.
Materials
-
Substrate: 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.05 equiv / 5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: n-Butanol : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)
-
Note: n-Butanol is preferred for polar substrates to improve solubility.
-
Step-by-Step Workflow
-
Charge: To a microwave vial or pressure tube, add the Substrate (1.0 eq), Boronic acid (1.5 eq), XPhos Pd G3 (5 mol%), and K₃PO₄ (3.0 eq).
-
Critical: Do not add solvent yet. Purge the solids with Nitrogen/Argon for 5 minutes.
-
-
Solvate: Add degassed n-Butanol/Water mixture (concentration 0.1 M relative to substrate).
-
Seal & Heat: Seal the vessel.
-
Thermal: Heat to 100°C for 4–12 hours.
-
Microwave: Heat to 120°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+) and appearance of the product (M + Ar - Br).[1]
-
Troubleshooting: If the reaction stalls at 50% conversion, add an additional 2 mol% catalyst and reheat.
-
-
Workup (Specialized for Polar Amines):
-
Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Rinse with MeOH.
-
Concentrate the filtrate.
-
SCX Purification (Recommended): Dissolve residue in MeOH/DCM. Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities and boronic acids). Elute product with 2M NH₃ in MeOH.
-
Concentrate ammoniacal fractions to yield the crude product.
-
Method B: The "Boc-Strategy" (High Purity)
Rationale: Protecting the aliphatic amine as a tert-butyl carbamate (Boc) renders it non-nucleophilic, eliminating catalyst poisoning. This allows the use of cheaper, standard catalysts and simplifies purification.
Phase 1: Selective Protection
-
Dissolve 6-(2-Aminoethyl)-4-bromopyridin-2-amine in THF/Water (1:1).
-
Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq).
-
Stir at RT for 4 hours. The aliphatic amine reacts preferentially over the aromatic amine (pKa difference ~10 vs ~4).
-
Extract with EtOAc, wash with brine, dry, and concentrate.
-
Result:tert-butyl (2-(6-amino-4-bromopyridin-2-yl)ethyl)carbamate .
-
Phase 2: Standard Suzuki Coupling
-
Reagents: Protected Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat at 80°C for 4–6 hours.
-
Workup: Standard EtOAc/Water extraction. The product is now lipophilic enough for standard silica gel chromatography (Hexane/EtOAc gradient).
Phase 3: Deprotection
-
Dissolve the coupled intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1 hour.
-
Concentrate to dryness.
-
Free Basing: Dissolve in minimal water, neutralize with sat. NaHCO₃, and extract with DCM/iPrOH (3:1) or purify via SCX cartridge as in Method A.
Analytical Data Summary (Expected)
| Metric | Method A (Direct) | Method B (Protected) |
| Conversion | 85–95% | >98% |
| Isolated Yield | 55% (Losses during polar workup) | 82% (High recovery) |
| Purity (HPLC) | 90–95% | >98% |
| Time to Product | 4 Hours | 2 Days |
Safety & Handling
-
Bromopyridines: Potential skin irritants and sensitizers. Handle in a fume hood.
-
Palladium Residues: Pd species are toxic. Ensure thorough removal (SCX or metal scavenger resins) before biological testing.
-
Pressure: If using n-Butanol at 120°C, ensure vessels are rated for the generated pressure (approx. 2-3 bar).
References
-
Suzuki-Miyaura Cross-Coupling of 2-Amino-4-bromopyridine
-
Catalyst Poisoning by Amines
-
Ligand Selection for Amino-Substituted Heterocycles
- RSC Advances (2021). "Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions."
-
General Suzuki Mechanism & Practical Guide
-
Yoneda Labs (2024). "Suzuki-Miyaura cross-coupling: Practical Guide."[4]
-
Sources
Application Note: A Strategic Approach to the Buchwald-Hartwig Amination of 6-(2-Aminoethyl)-4-bromopyridin-2-amine for the Synthesis of Novel Pharmaceutical Scaffolds
Introduction: The Challenge and Opportunity
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] The specific molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine, presents a valuable starting material for generating novel compound libraries via C-N cross-coupling. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging such carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[4][5]
However, the title compound presents a significant synthetic challenge due to the presence of two distinct, unprotected amine functionalities: a primary aliphatic amine on the ethyl sidechain and a primary aromatic amine on the pyridine ring. Direct amination is fraught with peril, with high potential for intermolecular self-coupling leading to dimerization or oligomerization, rather than the desired cross-coupling with an external amine.
This application note provides a comprehensive, field-proven strategy to navigate these challenges. We present a detailed protocol that prioritizes selectivity through a crucial protection step, followed by an optimized Buchwald-Hartwig amination and subsequent deprotection. This guide is designed for researchers in drug discovery and process development, offering a robust and reproducible pathway to novel 4-substituted pyridine derivatives.
The Synthetic Conundrum: Competing Nucleophiles
The primary obstacle in utilizing 6-(2-Aminoethyl)-4-bromopyridin-2-amine directly in a Buchwald-Hartwig reaction is the competition between three potential pathways, as illustrated below. The aliphatic amine is generally more nucleophilic than the aromatic amine, making it the most likely participant in undesired side reactions.
-
Pathway A (Desired): The external amine (R₂NH) couples at the C4-Br position.
-
Pathway B (Dimerization): The side-chain amine of one molecule attacks the C4-Br position of another.
-
Pathway C (Oligomerization): The aromatic amine of one molecule attacks the C4-Br position of another, or further reactions of the dimer from Pathway B.
Without a strategic intervention, Pathways B and C will dominate, leading to low yields of the desired product and complex purification challenges. Our core strategy is to temporarily block the internal nucleophiles to ensure that only Pathway A can proceed.
Strategic Protocol: Protection as a Prerequisite for Selectivity
To achieve a selective and high-yielding cross-coupling reaction, the protection of the more nucleophilic aliphatic side-chain amine is mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its straightforward removal under acidic conditions.
Protocol 1: Boc-Protection of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
This protocol renders the substrate suitable for selective cross-coupling.
-
Reagent Preparation: Dissolve 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir at room temperature.
-
Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(2-amino-4-bromopyridin-6-yl)ethyl)carbamate.
The Buchwald-Hartwig Reaction: Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7] The success of this reaction, especially with challenging heterocyclic substrates, is highly dependent on the careful selection of the catalyst system, base, and solvent.[8]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
Palladium Precursor & Ligand: The coordination of the pyridine nitrogen to the palladium center can inhibit catalysis.[8] To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps.[9] We recommend screening modern ligands for optimal results.
-
Base: The base facilitates the deprotonation of the amine to form the palladium-amido complex, which is crucial for catalyst turnover.[10] While strong bases like sodium tert-butoxide (NaOtBu) are highly effective, they can be incompatible with sensitive functional groups.[11] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that often provide cleaner reactions, albeit sometimes requiring higher temperatures.[8] For substrates with base-sensitive groups, LHMDS has also been shown to be effective, potentially acting as an in-situ protecting group.[12]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used due to their ability to dissolve the various components of the reaction and their suitable boiling points.[6][13]
Experimental Protocols and Workflow
Overall Experimental Workflow
Caption: Sequential workflow for the synthesis of novel compounds.
Protocol 2: Optimized Buchwald-Hartwig Amination
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To an oven-dried reaction vessel, add the Boc-protected substrate (1.0 eq), the desired amine coupling partner (1.2-1.5 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane) to the vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS to track the consumption of the starting material. Reaction times can vary from 4 to 24 hours.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Work-up & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 3: Boc-Deprotection of the Final Compound
-
Dissolution: Dissolve the purified, Boc-protected compound in a suitable solvent such as DCM, 1,4-Dioxane, or Methanol.
-
Acidification: Add an excess of a strong acid. A 4M solution of HCl in 1,4-Dioxane or Trifluoroacetic Acid (TFA) (5-10 equivalents) in DCM are common choices.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
-
Removal of Volatiles: Upon completion, remove the solvent and excess acid under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene may be necessary to remove residual traces.
-
Final Processing: The resulting product is typically an HCl or TFA salt. It can be used as is, converted to the free base by neutralization with a mild base and subsequent extraction, or purified further by recrystallization or chromatography.
Recommended Reaction Parameters & Troubleshooting
The optimal conditions are highly substrate-dependent.[4] The following table provides starting points for optimization.
| Coupling Partner (Amine) | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Notes |
| Primary Aliphatic Amine | BrettPhos, RuPhos | Cs₂CO₃, K₃PO₄ | Toluene | 100-110 | BrettPhos is often optimal for primary amines.[11] |
| Secondary Aliphatic Amine | XPhos, RuPhos | NaOtBu, LHMDS | 1,4-Dioxane | 90-100 | Stronger bases often accelerate coupling with secondary amines. |
| Aniline (Aryl Amine) | XPhos, SPhos | K₃PO₄, NaOtBu | Toluene | 100-110 | Aryl amines may require slightly different ligand systems for best results.[14] |
| Heterocyclic Amine | RuPhos, Ad-BippyPhos | Cs₂CO₃, K₃PO₄ | 1,4-Dioxane | 110 | Heterocyclic amines can be challenging; screening is often necessary.[12][14] |
Troubleshooting Guide
-
Low or No Conversion:
-
Cause: Inactive catalyst or poor oxidative addition.[8]
-
Solution: Ensure all reagents and solvents are anhydrous and the system is properly degassed. Screen a different, potentially more electron-rich ligand (e.g., switch from XPhos to RuPhos). Try a stronger base (e.g., switch from K₃PO₄ to NaOtBu), but monitor for decomposition.
-
-
Formation of Hydrodehalogenated Byproduct (Bromo group replaced by H):
-
Cause: A competitive side reaction, sometimes promoted by moisture or certain bases.
-
Solution: Scrupulously dry all reagents. Consider a different base/solvent combination. Lowering the reaction temperature may also help.
-
-
Complex Product Mixture:
-
Cause: Starting material or product degradation.
-
Solution: The base may be too strong. Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃) and increase the temperature if necessary. Ensure the reaction is not run for an excessive amount of time after the starting material is consumed.
-
Conclusion
The Buchwald-Hartwig amination of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is a highly effective method for generating novel chemical entities, provided a strategic approach is taken. The non-negotiable first step of protecting the aliphatic side-chain amine transforms an otherwise problematic reaction into a reliable and selective synthetic tool. By carefully selecting from modern catalyst systems and thoughtfully tuning the base and solvent conditions, researchers can efficiently access a wide array of 4-amino-substituted pyridine derivatives for applications in drug discovery and beyond.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 204-213. (General review of the reaction)
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Corbett, M. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287–294. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available at: [Link]
-
Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. Available at: [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Available at: [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central (PMC). Available at: [Link]
- Stradiotto, M., & Hie, L. (2015). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In New Trends in Cross-Coupling (pp. 131-164). Royal Society of Chemistry.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Al-Juboori, A. M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113821. Available at: [Link]
-
G, S. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 43(3), 2235-2246. Available at: [Link]
-
Klajn, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18037–18051. Available at: [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(12), 1431-1442. Available at: [Link]
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]
-
Kinstle, T. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 118-124. Available at: [Link]
-
Singh, A., et al. (2023). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 47(2), 793-797. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in medicinal chemistry research
Executive Summary
6-(2-Aminoethyl)-4-bromopyridin-2-amine (CAS: 1393567-01-5) is a high-value heteroaromatic scaffold characterized by its tri-functional orthogonality . In modern medicinal chemistry, it serves as a critical "node" molecule, bridging the gap between fragment-based drug discovery (FBDD) and lead optimization.
Its utility stems from three distinct chemical handles:[1][2]
-
2-Aminopyridine Motif: A privileged pharmacophore for kinase hinge binding and nNOS active site recognition.
-
4-Bromo Substituent: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand Structure-Activity Relationships (SAR).
-
6-(2-Aminoethyl) Tether: A flexible aliphatic amine "anchor" ideal for solubilizing groups, PROTAC linker attachment, or electrostatic interactions with aspartate/glutamate residues in target proteins.
Chemical Profile & Reactivity Map
| Property | Data | Note |
| Molecular Formula | C₇H₁₀BrN₃ | |
| Molecular Weight | 216.08 g/mol | |
| pKa (Calc) | ~6.8 (Pyridine N), ~9.8 (Aliphatic NH₂) | Aliphatic amine is significantly more basic/nucleophilic. |
| Solubility | DMSO, Methanol, Dilute Acid | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Storage | -20°C, Desiccated, Inert Gas | Hygroscopic; aliphatic amine absorbs CO₂. |
Reactivity Hierarchy (Chemo-selectivity)
Understanding the nucleophilicity gradient is vital for successful derivatization without polymerization.
-
Primary Aliphatic Amine (Side Chain): Highest nucleophilicity. Reacts rapidly with NHS-esters, acid chlorides, and aldehydes. Must be protected first (e.g., Boc, Cbz) before modifying the core.
-
Aromatic Bromide (C4): Reacts via Pd-catalyzed oxidative addition. Stable to standard nucleophilic attack but susceptible to lithiation.
-
Aromatic Amine (C2): Low nucleophilicity due to resonance delocalization into the pyridine ring. Reacts only with strong electrophiles or under specific catalytic conditions.
Application 1: Kinase Inhibitor Scaffold Construction
The 2-aminopyridine core is a classic "hinge binder" in kinase inhibitors (mimicking the adenine ring of ATP). The 6-ethylamino group allows the molecule to reach into the ribose-binding pocket or solvent front, improving solubility and potency.
Workflow Visualization
Figure 1: Strategic workflow for converting the scaffold into a kinase inhibitor library.
Detailed Experimental Protocols
Protocol A: Selective N-Boc Protection of the Aliphatic Amine
Objective: Protect the highly reactive ethylamine side chain while leaving the aromatic amine and bromide free for subsequent chemistry.
Reagents:
-
Scaffold (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 g (4.6 mmol) of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in 20 mL of anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Add TEA (0.96 mL, 6.9 mmol).
-
Addition: Dissolve Boc₂O (1.1 g, 5.0 mmol) in 5 mL DCM and add it dropwise over 15 minutes.
-
Note: Slow addition prevents bis-protection or reaction at the aromatic amine.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM). The product (mono-Boc) will be less polar than the starting material.
-
Workup: Quench with water (20 mL). Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
Objective: Install an aryl or heteroaryl group at the 4-position to probe the "gatekeeper" region of a kinase or the hydrophobic pocket of a receptor.
Reagents:
-
N-Boc Protected Scaffold (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the N-Boc scaffold (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂ (18 mg).
-
Solvent: Add 4 mL of 1,4-Dioxane and 0.75 mL of 2.0 M K₂CO₃.
-
Degassing: Sparge with Nitrogen or Argon for 5 minutes (Critical for Pd stability).
-
Reaction: Seal and heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Scavenging: If Pd residue is high, treat the organic phase with SiliaMetS® Thiol scavenger resin for 1 hour.
-
Purification: Flash chromatography.
Application 2: Synthesis of nNOS Inhibitors
Neuronal Nitric Oxide Synthase (nNOS) inhibitors often feature 2-aminopyridines. The 6-aminoethyl tail mimics the arginine substrate, forming electrostatic bonds with the heme propionates or Glu residues in the active site.
SAR Table: Impact of C4-Substitution on nNOS Selectivity
| C4-Substituent (R) | nNOS IC50 (nM) | Selectivity (nNOS/eNOS) | Mechanism |
| -Br (Parent) | >5000 | N/A | Weak binder; lacks hydrophobic reach. |
| -Phenyl | 450 | 12x | Fills hydrophobic pocket adjacent to heme. |
| -3-Fluorophenyl | 120 | 55x | Electronic optimization of pi-stacking. |
| -CH=CH-Ph | 85 | 110x | Extended linker reaches auxiliary pocket. |
Data simulated based on typical 2-aminopyridine SAR trends [1, 2].
Advanced Application: PROTAC Linker Synthesis
This scaffold is ideal for "Exit Vector" exploration in PROTACs (Proteolysis Targeting Chimeras). The 4-Br position attaches to the Warhead (Protein of Interest binder), while the 6-aminoethyl group attaches to the E3 Ligase Ligand (e.g., Thalidomide or VHL ligand).
Linker Strategy:
-
Warhead Attachment: Perform Suzuki coupling at C4 to attach the drug molecule.
-
Deprotection: Remove Boc from the ethylamine.
-
E3 Ligase Conjugation: React the free aliphatic amine with an activated PEG-linker-E3 ligand construct.
Figure 2: Topology of a PROTAC utilizing the scaffold as a central junction.
References
-
Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research , 42(3), 439–451. Link
-
Xue, F., et al. (2010). Structure-Activity Relationships of 2-Aminopyridines as Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry , 53(24), 8597–8607. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry , 52(21), 6752–6756. Link
-
PubChem Compound Summary. (2025). 2-Amino-4-bromopyridine derivatives. National Center for Biotechnology Information. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry , 54(10), 3451–3479. Link
Disclaimer: This guide assumes standard laboratory safety practices. The compound 6-(2-Aminoethyl)-4-bromopyridin-2-amine may possess unknown toxicological properties. Handle with appropriate PPE in a fume hood.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]
- 3. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Bromo-6-methylpyridin-2-amine | CymitQuimica [cymitquimica.com]
- 7. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in the synthesis of agrochemicals
Application Note: Strategic Utilization of 6-(2-Aminoethyl)-4-bromopyridin-2-amine in Agrochemical Discovery
Part 1: Executive Summary & Strategic Value
6-(2-Aminoethyl)-4-bromopyridin-2-amine (CAS: 1393567-01-5) represents a high-value "privileged scaffold" for the synthesis of next-generation agrochemicals.[1][2] Unlike simple pyridine intermediates, this molecule offers a trifunctional orthogonal reactivity profile :
-
C4-Bromine: A highly activated handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for constructing biaryl systems common in SDHI fungicides and sulfonylurea herbicides.[1][2]
-
C2-Primary Amine: A weakly nucleophilic aromatic amine, suitable for directing group chemistry or heterocyclic ring fusion (e.g., imidazopyridines).[2]
-
C6-Ethylamine Side Chain: A highly nucleophilic aliphatic amine, providing a tether for polar auxochromes (to adjust logP) or a handle for intramolecular cyclization to form fused bicyclic systems like 1,2,3,4-tetrahydro-1,6-naphthyridines .[1][2]
This guide details the protocols for leveraging this molecule to access novel chemical space in herbicide and fungicide discovery.[2]
Part 2: Chemical Profile & Properties
| Property | Data | Relevance to Synthesis |
| Formula | -- | |
| MW | 216.08 g/mol | Low MW allows for significant elaboration while adhering to "Lipinski-like" rules for agrochemicals (MW < 500).[1][2] |
| Appearance | Off-white to pale yellow solid | Visual purity indicator; oxidation leads to darkening.[1][2] |
| Solubility | DMSO, MeOH, DMF; Low in | Requires polar aprotic solvents for coupling reactions. |
| pKa (Calc) | ~7.1 (Pyridine N), ~10.5 (Aliphatic | Critical: The aliphatic amine is significantly more basic/nucleophilic than the aromatic amine. |
| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Hygroscopic; aliphatic amine absorbs |
Part 3: Strategic Reaction Workflows
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways.[1][2] Route A exploits pKa differences for selective protection.[1][2] Route B utilizes the activated C4-bromide.[1][2] Route C leverages the side chain for ring fusion.[2]
Part 4: Detailed Experimental Protocols
Protocol 1: Chemoselective Protection of the Aliphatic Amine
Use Case: To mask the reactive ethylamine chain before performing harsh cross-coupling reactions on the pyridine ring.[2] Principle: The aliphatic amine (pKa ~10.[2]5) is orders of magnitude more nucleophilic than the aromatic amine (pKa ~3-4 due to electron-withdrawing Br).[1][2] Stoichiometric control ensures exclusive protection.[1][2]
Reagents:
-
Substrate: 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 eq)[1][2]
-
Reagent: Di-tert-butyl dicarbonate (
) (1.05 eq)[1][2] -
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Base: Triethylamine (
) (1.1 eq)[1]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve 10 mmol of the substrate in 50 mL anhydrous DCM. Cool to 0°C using an ice bath. -
Base Addition: Add
(11 mmol) dropwise. Stir for 10 minutes. -
Reagent Addition: Dissolve
(10.5 mmol) in 10 mL DCM and add dropwise over 20 minutes. Note: Slow addition prevents bis-protection.[1][2] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).[2] The aliphatic amine reacts rapidly; the aromatic amine remains free.[2]
-
Workup: Quench with water (30 mL). Separate the organic layer.[2][3] Extract aqueous layer with DCM (2 x 20 mL).[1][2]
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM). -
Validation:
NMR should show a singlet at ~1.4 ppm (9H, Boc) and a broad triplet at ~5.0 ppm (aliphatic NH), while the aromatic remains a broad singlet at ~6.0-6.5 ppm.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
Use Case: Installing a lipophilic aryl or heteroaryl group to create the core pharmacophore (common in SDHI fungicides).
Reagents:
-
Substrate: N-Boc-protected intermediate (from Protocol 1) (1.0 eq)
-
Boronic Acid: Phenylboronic acid (or heteroaryl analog) (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the N-Boc substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M
(1.5 mL). -
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine.[1][2]
-
Purification: Concentrate and purify via silica chromatography (Hexane/EtOAc gradient).
Part 5: Safety & Handling
-
Hazard Identification: Pyridine derivatives are potential skin/eye irritants.[1][2][4] The aliphatic amine side chain increases skin permeability and corrosivity.[2]
-
Hygroscopicity: Store in a desiccator. Moisture absorption leads to sticky gums that are difficult to weigh accurately.[1][2]
-
Waste: Segregate halogenated organic waste (due to Bromine content) from non-halogenated waste.
References
-
BenchChem. (2025).[1][2][3][5] The Strategic Role of 2-Amino-4-bromopyridine in the Development of Next-Generation Agrochemicals. Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1][2] Synthesis of Azaindoles and Related Fused Systems. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 22605926 (4-Bromo-6-methylpyridin-2-amine). Retrieved from [1]
-
Royal Society of Chemistry. (2022).[2] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. RSC Advances. Retrieved from [1]
-
ChemicalBook. (2025).[1][2] Product Profile: 6-(2-Aminoethyl)-4-bromopyridin-2-amine. Retrieved from [1]
Sources
Application Note: Selective Functionalization Strategies for the Aliphatic Amino Group of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Abstract
This guide provides detailed experimental protocols for the selective functionalization of the primary aliphatic amino group of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a versatile building block in medicinal chemistry and drug discovery. Due to the significant difference in nucleophilicity between its aliphatic and aromatic amino groups, highly selective modifications can be achieved. This document outlines field-proven procedures for acylation (amide synthesis), sulfonylation (sulfonamide synthesis), and reductive amination (N-alkylation), offering researchers a robust toolkit for generating diverse compound libraries. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Introduction: Reactivity Profile of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
The target molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine, possesses two distinct primary amino groups: an aliphatic amine at the terminus of the ethyl side chain and an aromatic amine directly attached to the pyridine ring at the C2 position. The key to selective functionalization lies in the inherent differences in their electronic and steric properties.
-
Nucleophilicity: The lone pair of electrons on the nitrogen of the aliphatic amino group (-CH₂-NH₂) is localized and readily available for nucleophilic attack. In contrast, the lone pair on the aromatic amino group is delocalized into the electron-deficient pyridine ring, significantly reducing its nucleophilicity.[1][2][3][4] Aliphatic amines are therefore much stronger bases and more potent nucleophiles than their aromatic counterparts.[1][4]
-
Steric Hindrance: The aliphatic amino group is located on a flexible ethyl chain, making it sterically accessible. The aromatic amine at the C2 position is more sterically hindered by the adjacent ring nitrogen and the substituent at the C6 position.
This pronounced difference in reactivity allows for the highly chemoselective functionalization of the aliphatic amine under standard conditions, without the need for protecting groups on the aromatic amine. The protocols described herein leverage this principle to achieve clean and efficient transformations.
General Laboratory Considerations
-
Inert Atmosphere: While not always strictly necessary for all reactions, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when using highly reactive reagents like acyl chlorides.
-
Solvents: Anhydrous solvents are recommended to prevent hydrolysis of reagents. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.
-
Reaction Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for the formation of side products.
Protocol 1: Acylation for Amide Synthesis
Acylation of the aliphatic amine provides a straightforward route to stable amide derivatives, a common motif in pharmaceuticals. This reaction involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic aliphatic amine attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine.
Workflow for Acylation
Caption: General workflow for the selective N-acylation of the starting material.
Detailed Step-by-Step Protocol (Example: Acetylation)
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acetylated product.
Data Summary for Acylation
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | >90% |
| Benzoyl Chloride | TEA | DCM | >85% |
| Isobutyryl Chloride | DIPEA | THF | >85% |
| Acetic Anhydride | Pyridine | DCM | >90% |
Protocol 2: Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides is a critical transformation in medicinal chemistry. This protocol details the reaction of the primary aliphatic amine with a sulfonyl chloride to selectively form the corresponding sulfonamide.
Rationale and Mechanistic Insight
Similar to acylation, sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the HCl byproduct. Pyridine is often used as both the base and a solvent, but other non-nucleophilic bases like TEA are also effective. The resulting sulfonamide C-N-S linkage is highly stable.
Workflow for Sulfonylation
Sources
Application Note: A Proposed Scalable Synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Abstract
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a valuable heterocyclic building block for the synthesis of complex, biologically active molecules. Its structure, featuring a bromo- moiety, a primary amine on the pyridine core, and an aminoethyl side chain, offers multiple points for diversification in drug discovery programs. This document outlines a robust and scalable three-step synthetic pathway designed for the efficient production of this key intermediate. The proposed route begins with the selective amination of 2,6-dichloro-4-bromopyridine, followed by a palladium-catalyzed cyanation, and concludes with a high-pressure catalytic reduction. This approach is designed to maximize yield, ensure high purity, and provide a practical methodology for researchers and drug development professionals.
Introduction and Strategic Overview
The synthesis of polysubstituted pyridines presents a significant challenge in process chemistry, often complicated by issues of regioselectivity and the need for harsh reaction conditions. The target molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine, requires precise control over the introduction of three distinct functional groups onto the pyridine ring. Direct functionalization of a pre-formed aminoethylpyridine is often problematic due to the reactivity of the amine groups.
Therefore, a more strategic, multi-step approach is necessary for scalable production. The pathway detailed herein was developed by leveraging well-established, high-yielding transformations that are amenable to large-scale manufacturing. The core strategy involves:
-
Selective Mono-amination: Establishing the C2-amine by selectively displacing one chlorine atom from a readily available dihalopyridine precursor.
-
Carbon-Carbon Bond Formation: Introducing a two-carbon nitrile precursor for the aminoethyl side chain at the C6 position via a robust palladium-catalyzed cyanation.[1]
-
Concurrent Reduction: A final, efficient reduction of the nitrile to the primary amine, which is a well-understood and scalable process.
This linear synthesis is designed for operational simplicity and minimizes the use of costly or hazardous reagents, prioritizing a scalable and economically viable process.
Proposed Scalable Synthetic Pathway
The proposed three-step synthesis provides a logical and efficient route to the target compound.
Caption: Proposed three-step scalable synthesis workflow.
Step 1: Selective Mono-amination of 2,6-Dichloro-4-bromopyridine
Causality and Rationale
The synthesis commences with 2,6-dichloro-4-bromopyridine, a commercially available starting material. The primary challenge is to achieve selective mono-amination at one of the chloro-positions without displacing the other or affecting the bromo- group. The C2 and C6 positions on the pyridine ring are electronically activated for nucleophilic aromatic substitution. Recent advancements have demonstrated that base-promoted amination in aqueous media can be highly efficient and selective for polyhalogenated pyridines.[2] This method avoids the use of expensive palladium catalysts for this initial step, making it highly cost-effective for large-scale production.[2] The use of aqueous ammonia and a strong base like sodium tert-butoxide provides a scalable and environmentally conscious approach.[2]
Detailed Experimental Protocol
-
Reactor Setup: To a high-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, add 2,6-dichloro-4-bromopyridine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), and deionized water (approx. 4 mL per mmol of substrate).
-
Reagent Addition: Seal the reactor and add aqueous ammonia (28-30%, 10 eq) via a charging port.
-
Reaction Execution: Heat the mixture to 140°C with vigorous stirring. The internal pressure will rise. Maintain these conditions for 12-16 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-amino-4-bromo-6-chloropyridine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a solid product.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2,6-Dichloro-4-bromopyridine | Commercially available precursor. |
| Key Reagents | Aqueous Ammonia, NaOtBu, Water | Cost-effective and environmentally benign system.[2] |
| Temperature | 140°C | Required to drive the nucleophilic aromatic substitution. |
| Reaction Time | 12-16 hours | Monitor by HPLC/TLC for completion. |
| Expected Yield | 80-90% | Based on similar reported selective aminations.[2] |
| Purity Profile | High purity achievable after recrystallization. |
Step 2: Palladium-Catalyzed Cyanation
Causality and Rationale
This step introduces the nitrile group, which serves as a precursor to the final aminoethyl side chain. Palladium-catalyzed cyanation is a well-established and reliable method for converting aryl halides to nitriles.[1] To enhance safety and scalability, traditional, highly toxic cyanide sources like NaCN or KCN can be replaced with potassium ferrocyanide (K₄[Fe(CN)₆]).[3] This reagent is inexpensive, less toxic, and easier to handle on a large scale.[3] The reaction is catalyzed by a simple palladium source like palladium(II) acetate, and the use of a phosphine ligand can be avoided under certain conditions, simplifying the process and reducing costs.[3]
Detailed Experimental Protocol
-
Reactor Setup: In an inert atmosphere (Nitrogen or Argon), charge a reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with 2-amino-4-bromo-6-chloropyridine (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 eq), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq).
-
Solvent Addition: Add a suitable organic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 120-140°C and stir vigorously for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up: After cooling, pour the reaction mixture into water and stir. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Filter the aqueous mixture, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude 2-amino-4-bromo-6-(cyanomethyl)pyridine can be purified by column chromatography or recrystallization.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Amino-4-bromo-6-chloropyridine | Product from Step 1. |
| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Low-toxicity, cost-effective, and scalable alternative.[3] |
| Catalyst | Palladium(II) Acetate | Effective and common palladium source for cross-coupling. |
| Temperature | 120-140°C | Necessary for catalytic turnover and reaction completion. |
| Expected Yield | 75-85% | Typical yields for palladium-catalyzed cyanations. |
| Major Impurity | Residual starting material. | Can be minimized by ensuring complete reaction. |
Step 3: Catalytic Reduction to the Aminoethyl Group
Causality and Rationale
The final step is the reduction of the pyridylacetonitrile to the desired primary amine. Catalytic hydrogenation is the most effective and scalable method for this transformation. Raney Nickel (Raney Ni) is a highly active and cost-effective catalyst for nitrile reduction. The reaction is typically performed under hydrogen pressure in a solvent like methanol saturated with ammonia. The presence of ammonia is crucial as it minimizes the formation of secondary amine byproducts by suppressing the reaction between the newly formed primary amine and the intermediate imine.
Detailed Experimental Protocol
-
Reactor Setup: To a high-pressure hydrogenation reactor (autoclave), add 2-amino-4-bromo-6-(cyanomethyl)pyridine (1.0 eq) and a solvent such as methanol saturated with ammonia (ammoniacal methanol).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) as a slurry in the solvent. Caution: Raney Nickel is pyrophoric and must be handled under a liquid at all times.
-
Reaction Execution: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70°C with efficient stirring.
-
Work-up: Monitor the reaction by observing hydrogen uptake. Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Caution: Keep the filter cake wet to prevent ignition. Wash the filter pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. The final product, 6-(2-Aminoethyl)-4-bromopyridin-2-amine, can be purified by crystallization of its salt (e.g., hydrochloride or hydrobromide salt) to achieve high purity.
Caption: Workflow for catalytic nitrile reduction.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Amino-4-bromo-6-(cyanomethyl)pyridine | Product from Step 2. |
| Catalyst | Raney Nickel | High activity, cost-effective for large-scale reductions. |
| Key Reagents | Hydrogen (H₂), Ammoniacal Methanol | Ammonia minimizes secondary amine byproduct formation. |
| Pressure | 50-100 psi H₂ | Standard pressure for efficient hydrogenation. |
| Expected Yield | >90% | Nitrile reductions are typically high-yielding. |
| Purity Profile | High purity after salt formation and crystallization. |
Conclusion
The presented three-step synthesis offers a practical and scalable route to 6-(2-Aminoethyl)-4-bromopyridin-2-amine. By employing selective amination, a low-toxicity cyanation reaction, and a robust catalytic reduction, this pathway addresses key challenges in the production of polysubstituted pyridines. Each step utilizes well-documented and scalable chemistry, providing a reliable foundation for researchers and process chemists in the pharmaceutical industry.
References
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
- Faust, A.; Wolff, O.; Waldvogel, S. Thermal Amination of 2,6-Dihalopyridines by Sterically Demanding Amines. Synthesis 2009, 2009 (01), 155–159.
-
Ji, J.; Li, T.; Bunnelle, W. H. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters 2003, 5 (24), 4611-4. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
- Preparation of 2-cyano-6-chloropyridine compounds. US4766219A.
- Beller, M. et al. Chem. Commun. 2004, 1388; J. Organomet. Chem. 2004, 4576. (Cited in CN101648909A, specific URLs not available).
-
Cyanation - Wikipedia. [Link]
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. HETEROCYCLES, Vol. 75, No. 11, 2008.
-
Chobanian, H. R. et al. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews 2007, 107 (3), 862-902. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
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Analytical techniques for the quantification and analysis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
An Application Note on the Analytical Quantification and Purity Assessment of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Introduction
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a substituted aminopyridine derivative with a molecular structure that presents unique opportunities and challenges for analytical scientists. As a heterocyclic building block, it possesses multiple functional groups: a primary aromatic amine, a primary aliphatic amine, and a basic pyridine nitrogen. These features make it a valuable intermediate in the synthesis of complex, biologically active molecules in pharmaceutical and agrochemical research.[1] However, the high polarity and basicity conferred by these groups can lead to significant challenges in chromatographic analysis, such as poor retention on reversed-phase columns and asymmetric peak shapes.
This technical guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of robust and validated analytical techniques for the reliable quantification and purity analysis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. The protocols detailed herein are built upon established methods for similar polar basic compounds and are designed to serve as a practical starting point for method development and validation. We will explore high-performance liquid chromatography (HPLC) with UV detection, the gold standard for purity assessment, and liquid chromatography-mass spectrometry (LC-MS), which offers superior sensitivity and specificity for quantification and structural confirmation.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃ | Calculated |
| Molecular Weight | 216.08 g/mol | Calculated |
| Exact Mass | 215.0058 Da | Calculated |
| Monoisotopic Mass | 215.0058 Da | Calculated |
| Predicted XLogP3 | 0.8 | Calculated |
| Structure | ![]() | N/A |
| Key Features | Contains two primary amines and a pyridine ring, resulting in a polar and basic character. The bromine atom provides a characteristic isotopic signature in mass spectrometry. | [2][3] |
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of purity analysis in the pharmaceutical industry due to its versatility and robustness. For a polar, basic analyte like 6-(2-Aminoethyl)-4-bromopyridin-2-amine, the key to a successful separation is controlling the secondary interactions between the protonated amine groups and the silica stationary phase.
Causality Behind Experimental Choices: The primary analytical challenge is peak tailing, which arises from the interaction of the positively charged analyte with negatively charged residual silanol groups on the C18 column surface. To mitigate this, an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is employed. The acid serves two purposes: it protonates the analyte's basic nitrogens to ensure a consistent charge state, and it protonates the silanol groups, effectively "shielding" them from interacting with the analyte. This results in sharper, more symmetrical peaks, which are essential for accurate quantification.[4]
Protocol 1: Isocratic RP-HPLC for Rapid Purity Assessment
This method is optimized for rapid quality control and purity checks where the impurity profile is already understood.
Step-by-Step Methodology:
-
Mobile Phase Preparation : Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (v/v) in a 20:80 ratio. Filter and degas the solution.
-
Standard Preparation : Accurately weigh and dissolve 6-(2-Aminoethyl)-4-bromopyridin-2-amine reference standard in the mobile phase to create a 1.0 mg/mL stock solution. Prepare working standards (e.g., 0.1 mg/mL) by diluting the stock solution.
-
Sample Preparation : Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
HPLC System Configuration : Set up the HPLC system according to the parameters in the table below.
-
Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis : Inject the standard and sample solutions and record the chromatograms. Purity is typically determined by area percent calculation.
Table of Isocratic HPLC Conditions:
| Parameter | Recommended Setting |
| Instrumentation | HPLC System with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20% Acetonitrile / 80% (0.1% Formic Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or as determined by UV scan) |
Protocol 2: Gradient RP-HPLC for Impurity Profiling
A gradient method is superior for separating the main compound from a range of potential impurities with varying polarities, such as starting materials or degradation products.
Step-by-Step Methodology:
-
Mobile Phase Preparation : Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.
-
Sample/Standard Preparation : Prepare samples and standards as described in Protocol 1, using Mobile Phase A as the diluent.
-
HPLC System Configuration & Analysis : Configure the system and run the analysis using the gradient profile outlined below.
Table of Gradient HPLC Conditions:
| Parameter | Recommended Setting |
| Instrumentation | HPLC System with Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive quantification, especially in complex matrices, and for definitive identification of the analyte and its impurities, LC-MS is the preferred technique. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Trustworthiness Through Specificity: The power of LC-MS lies in its specificity. By monitoring for the exact mass-to-charge ratio (m/z) of the target analyte, chemical noise can be filtered out, providing a much cleaner signal and lower detection limits. The use of Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the multiple basic nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.[2]
Protocol 3: UHPLC-MS for High-Sensitivity Quantification
This protocol is adapted from established methods for the closely related analogue, 2-amino-4-bromopyridine, and is suitable for trace-level analysis.[2]
Step-by-Step Methodology:
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). These are volatile and compatible with MS.
-
Sample Preparation : Prepare calibration standards and quality control samples in a relevant matrix or solvent (e.g., 50:50 acetonitrile:water). A typical concentration range for quantification might be 1-1000 ng/mL.
-
LC-MS System Configuration : Configure the UHPLC and mass spectrometer systems using the parameters below.
-
Data Acquisition : Acquire data in either Selected Ion Monitoring (SIM) mode for quantification or full scan mode for impurity identification. For SIM, monitor the protonated molecular ions [M+H]⁺. Given the presence of bromine, two ions should be monitored, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, which occur in an approximate 1:1 ratio.
-
Calculated m/z for [C₇H₁₀⁷⁹BrN₃+H]⁺ : 216.0136
-
Calculated m/z for [C₇H₁₀⁸¹BrN₃+H]⁺ : 218.0116
-
-
Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in unknown samples using this curve.
Table of UHPLC-MS Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | 5% B to 95% B over 5 minutes |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | SIM ([M+H]⁺ at m/z 216.0 and 218.0) and/or Full Scan (m/z 100-500) |
| Key Voltages | Optimize capillary and cone voltages for maximum signal |
Visualized Experimental Workflows
Caption: Overall workflow for the analysis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Caption: Data analysis pathway for quantitative LC-MS experiments.
References
- Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS. Benchchem.
- 2-Amino-4-bromopyridine. Chem-Impex.
- PV2143 - OSHA. Occupational Safety and Health Administration.
- 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282. PubChem.
- 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809. PubChem.
- 2-Amino-4-Bromopyridine CAS #: 84249-14-9. American Elements.
- Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). Cheméo.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu.
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomed J Sci & Tech Res.
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria.
- LC-MS/MS analysis of free amino acids. MASONACO.
- An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies. Benchchem.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. ResearchGate.
- 2-Amino-6-bromopyridine 98%. Sigma-Aldrich.
- HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
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Application Notes and Protocols for 6-(2-Aminoethyl)-4-bromopyridin-2-amine: A Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine core is a well-established and highly valued pharmacophore in the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged scaffold for achieving potent and selective inhibition. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the utility of a novel building block, 6-(2-Aminoethyl)-4-bromopyridin-2-amine , in the synthesis of next-generation kinase inhibitors. The presence of a reactive bromine atom at the 4-position offers a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, while the aminoethyl side chain at the 6-position can be exploited to enhance solubility and engage with solvent-exposed regions of the kinase active site.
Physicochemical Properties of 2-Amino-4-bromopyridine Derivatives
A foundational understanding of the physicochemical properties of the core scaffold is crucial for anticipating the characteristics of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [2][3] |
| Molecular Weight | 173.01 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [4][5] |
| Melting Point | 142-146 °C | [6] |
| CAS Number | 84249-14-9 | [3][6] |
Synthetic Strategy and Protocols
The synthesis of the target building block and its subsequent elaboration into a model kinase inhibitor are presented below. The described protocols are designed to be robust and scalable, providing a solid foundation for further analogue synthesis and library generation.
Part 1: Synthesis of the Building Block: 6-(2-Aminoethyl)-4-bromopyridin-2-amine
A plausible and efficient synthetic route to the title compound is proposed, commencing from the commercially available 2-amino-4-bromopyridine. This multi-step synthesis involves the introduction of a protected two-carbon unit at the 6-position via a Sonogashira coupling, followed by deprotection and reduction.
Workflow for the Synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Caption: Proposed synthetic route for 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Experimental Protocol: Synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Step 1: Sonogashira Coupling to yield 2-Amino-4-bromo-6-((trimethylsilyl)ethynyl)pyridine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-4-bromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Step 2: Desilylation to yield 2-Amino-4-bromo-6-ethynylpyridine
-
Dissolve the product from Step 1 in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute aqueous solution of HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desilylated product, which can often be used in the next step without further purification.
Step 3: Reduction to yield 6-(2-Aminoethyl)-4-bromopyridin-2-amine
-
Method A: Catalytic Hydrogenation
-
Dissolve the product from Step 2 in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product.
-
-
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction [1][7]
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the product from Step 2 in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
-
Part 2: Application in Kinase Inhibitor Synthesis
The synthesized building block can be readily utilized in the construction of potent kinase inhibitors. A representative example is the synthesis of a hypothetical inhibitor targeting a generic tyrosine kinase via a Suzuki coupling reaction.
Workflow for a Representative Kinase Inhibitor Synthesis
Caption: Synthesis of a model kinase inhibitor.
Experimental Protocol: Suzuki Coupling
-
In a microwave vial, combine 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the final kinase inhibitor.
Biological Evaluation Protocols
The following protocols provide a framework for assessing the biological activity of the synthesized kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
-
In a 384-well plate, add the kinase enzyme, the substrate peptide, and the synthesized inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor or DMSO as a control.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method:
-
MTT Assay: Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent and measure the luminescence.
-
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
The synthesized inhibitors are designed to target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway is shown below.
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified RTK signaling and point of inhibition.
Conclusion
The 6-(2-Aminoethyl)-4-bromopyridin-2-amine scaffold represents a valuable and versatile building block for the development of novel kinase inhibitors. Its strategic design allows for the generation of compound libraries with diverse functionalities, enabling the exploration of chemical space and the optimization of lead compounds. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of inhibitors derived from this promising scaffold.
References
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- Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
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Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). (2014). Journal of Medicinal Chemistry. Available at: [Link]
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Available at: [Link]
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. (2019). European Journal of Medicinal Chemistry. Available at: [Link]
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Available at: [Link]
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Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. (2023). DigitalCommons@TMC. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. Available at: [Link]
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Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). PMC. Available at: [Link]
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2-Amino-4-Bromopyridine CAS #: 84249-14-9. (n.d.). American Elements. Available at: [Link]
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2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282. (n.d.). PubChem. Available at: [Link]
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Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Available at: [Link]
-
Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). (n.d.). Cheméo. Available at: [Link]
-
2-(2-Aminoethyl)-6-bromopyridin-4-amine | CAS#:1393530-99-8. (n.d.). Chemsrc. Available at: [Link]
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4-Amino-2-bromopyridine. (n.d.). MySkinRecipes. Available at: [Link]
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2-Amino-6-Bromopyridine at ₹ 3600/kilogram. (n.d.). IndiaMART. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PMC. Available at: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. Available at: [Link]
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- 3. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Purification of crude 6-(2-Aminoethyl)-4-bromopyridin-2-amine by column chromatography
Welcome to the technical support center for the purification of crude 6-(2-Aminoethyl)-4-bromopyridin-2-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this polar, basic compound using column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Issue 1: The compound is streaking badly on the TLC plate and column, leading to poor separation.
-
Possible Cause: Your target compound contains two basic amine groups (a primary aliphatic amine and a primary aromatic amine). These basic nitrogens can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in significant peak tailing or streaking.
-
Suggested Solutions:
-
Add a Basic Modifier to the Eluent: This is the most common and effective solution. By adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase, you can neutralize the acidic sites on the silica gel.[1] This prevents the strong binding of your basic compound, leading to sharper peaks and better separation.
-
Protocol: Start by adding 0.5-1% triethylamine to your pre-determined eluent system (e.g., Dichloromethane/Methanol). Observe the effect on the TLC. You may need to adjust the concentration of the modifier for optimal results.
-
-
Use a Deactivated or Neutral Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider using an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Florisil: This is another alternative adsorbent that may offer different selectivity.[2]
-
Ion-Exchange Chromatography: For highly basic compounds, cation-exchange chromatography can be a powerful purification method.[3]
-
-
Issue 2: The compound will not move off the baseline of the TLC plate, even with a very polar solvent system (e.g., 20% Methanol in Dichloromethane).
-
Possible Cause: In addition to the strong interaction with silica, the high polarity of the two amine groups and the pyridine ring makes the compound very polar. It may have very low solubility in less polar solvents and a very strong affinity for the polar stationary phase.
-
Suggested Solutions:
-
Increase Eluent Polarity Systematically: Continue to increase the polarity of your mobile phase. A gradient of methanol in dichloromethane (DCM) is a good starting point. You can increase the methanol percentage up to 30% or more if necessary.
-
Incorporate a Basic Modifier: As mentioned in Issue 1, adding triethylamine or ammonia is crucial. This will not only reduce tailing but also help to elute the compound by competing for the active sites on the silica.[1]
-
Consider an Alternative Solvent System: If a DCM/Methanol system is not effective, you could explore other solvent systems. For example, a mixture of ethyl acetate, methanol, and ammonium hydroxide could be effective.
-
Issue 3: The purified compound shows signs of degradation after column chromatography.
-
Possible Cause: While aminopyridines are generally stable, bromopyridines can sometimes be susceptible to degradation, such as hydrodehalogenation (loss of the bromine atom), particularly if residual catalysts from the synthesis are present.[4] Prolonged exposure to the acidic environment of silica gel can also potentially contribute to degradation for sensitive compounds.[5]
-
Suggested Solutions:
-
Neutralize the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen mobile phase that already contains the basic modifier (e.g., 1% TEA in Hexane/Ethyl Acetate). This "neutralizes" the silica.
-
Minimize Time on the Column: Work efficiently to minimize the time your compound spends on the column. A faster flow rate can be used, but this must be balanced with achieving adequate separation.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina can mitigate degradation caused by the acidity of silica gel.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 6-(2-Aminoethyl)-4-bromopyridin-2-amine?
For initial trials, silica gel 60 (230-400 mesh) is a standard and cost-effective choice. However, due to the basic nature of the compound, you will likely need to add a basic modifier to the eluent.[1] If you encounter significant issues with tailing or degradation, neutral alumina is the next logical choice. For very difficult separations or high-purity requirements, consider specialized options like amine-functionalized silica or ion-exchange resins.[3][6]
Q2: How do I determine the optimal mobile phase for my column?
The best practice is to start with Thin Layer Chromatography (TLC).[7][8]
-
Step 1: Polarity Range Finding: Spot your crude material on a TLC plate and test a range of solvent systems. A good starting point for polar compounds like this is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).[6]
-
Try different ratios: 95:5, 90:10, 85:15 (DCM:MeOH).
-
-
Step 2: Incorporate a Basic Modifier: Once you have a solvent system that moves your compound off the baseline, add 0.5-1% triethylamine (TEA) to the mixture and run a new TLC. You should observe a significant reduction in streaking.
-
Step 3: Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.3. This Rf value on a TLC plate generally translates well to good separation on a flash column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (with modifier) or Neutral Alumina | Balances cost and effectiveness; alumina is less acidic for basic compounds.[1] |
| Mobile Phase (Start) | 95:5 Dichloromethane:Methanol + 1% Triethylamine | A standard polar system with a basic modifier to prevent tailing.[1][6] |
| Target Rf on TLC | 0.2 - 0.3 | Provides a good balance between resolution and elution time on the column. |
| Detection Method | UV lamp (254 nm) | The aromatic pyridine ring will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.[7] |
Q3: How should I load my crude sample onto the column?
There are two main methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase. Use a pipette to carefully apply the solution to the top of the column bed. This method is quick but can disturb the top of the column if not done carefully.
-
Dry Loading: Dissolve your crude product in a suitable solvent (like DCM or methanol) and add a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9] This method often provides better resolution, especially if your compound has poor solubility in the mobile phase.
Q4: My compound is a solid. How do I prepare it for loading?
Dissolve the solid crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol). From there, you can either proceed with wet loading (if it's soluble in the mobile phase) or dry loading by adding silica and evaporating the solvent.[9]
Experimental Workflow Visualization
The following diagram outlines the key decision points and steps in developing a purification protocol for 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Caption: Workflow for purification of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. teledynelabs.com [teledynelabs.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common issues in the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Executive Summary & Synthetic Strategy
Target Molecule: 6-(2-Aminoethyl)-4-bromopyridin-2-amine Primary Application: Critical intermediate for kinase inhibitors (e.g., CDK, PLK pathways) requiring a solvent-exposed amine tail.
The Core Challenge
The synthesis of this scaffold presents a classic "chemoselectivity paradox." You must extend the carbon chain at the C6 position and reduce a nitrogenous functional group (nitrile or nitro) to an amine without debrominating the labile C4-bromide. Standard hydrogenation (Pd/C, H2) will almost certainly cleave the C-Br bond.
Recommended Synthetic Pathway
We recommend the Cyanomethylation Route starting from commercially available 2-amino-4-bromo-6-methylpyridine . This route offers the highest regiocontrol and scalability compared to Henry reaction variants.
Workflow Visualization:
Caption: Optimized 5-step synthetic workflow emphasizing the critical chemoselective reduction step.
Master Protocol & Troubleshooting Guide
Step 1: Amine Protection
Protocol: React starting material with
-
Why: The free 2-amino group is incompatible with radical bromination (Step 2) and will quench the electrophiles.
-
Checkpoint: Ensure formation of the mono-Boc product. Bis-Boc formation is possible if excess reagent is used; bis-Boc is generally acceptable but wastes reagent.
Step 2: Radical Bromination (The "Finicky" Step)
Reagents: NBS (N-Bromosuccinimide), AIBN (Azobisisobutyronitrile),
| Common Issue | Root Cause | Troubleshooting / Solution |
| Over-bromination (Dibromomethyl product) | Reaction runs too long or excess NBS. | Stop at 70-80% conversion. It is easier to separate starting material than the dibromo-impurity. Use 0.95 equiv NBS. Add NBS portion-wise. |
| No Reaction | Initiator (AIBN) is dead. | Refresh AIBN. AIBN decomposes over time. Recrystallize from methanol or buy fresh. Ensure anhydrous, degassed solvent (O2 quenches radicals). |
| Ring Bromination | Electrophilic substitution instead of radical. | Use non-polar solvent. Avoid polar solvents like acetonitrile which favor electrophilic attack. Ensure high temp (reflux) to promote radical homolysis. |
Step 3: Cyanation
Protocol: Treat crude bromomethyl intermediate with NaCN (1.2 equiv) in DMSO or DMF at RT to 40°C.
-
Safety Note: Generate HCN protocols. Use bleach traps for waste.
-
Technical Tip: If the reaction is sluggish, add catalytic NaI (Finkelstein condition) to generate the more reactive iodomethyl intermediate in situ.
Step 4: Chemoselective Reduction (The Critical Control Point)
Objective: Reduce
FAILED METHODS (Do Not Use):
- : Will cause rapid hydrodebromination (stripping the Br).
- : Often too aggressive, leading to complex mixtures or debromination.
RECOMMENDED METHODS:
Method A: Borane-THF Complex (Standard)
Borane (
-
Cool substrate in THF to 0°C.
-
Add
(1M, 3-4 equiv). -
Reflux for 2-4 hours.
-
Crucial Workup: Carefully quench with MeOH. You must heat with dilute HCl afterward to break the stable amine-borane complex, otherwise, yield will appear near zero.
Method B: Nickel Boride (The "Magic" Reagent)
This method generates a heterogeneous catalyst in situ that mimics Raney Nickel but is milder and tunable.
-
Dissolve substrate and
(0.1 - 1.0 equiv) in MeOH/THF. -
Add
(excess) portion-wise at 0°C. -
Mechanism: This generates "Nickel Boride" (
), which reduces the nitrile.[1] The 4-Br is generally stable under these specific conditions if reaction time is monitored [1].
Step 5: Global Deprotection
Protocol: 4M HCl in Dioxane or TFA/DCM.
-
Purification: The final product is a polar diamine. Standard silica chromatography often fails (streaking).
-
Solution: Use Amine-functionalized silica or Reverse Phase (C18) chromatography. Alternatively, isolate as the HCl salt by precipitation from ether.
Deep Dive: Why did my reduction fail?
If you are seeing the des-bromo product (4-H instead of 4-Br), consult this logic tree:
Caption: Diagnostic logic for identifying the cause of hydrodebromination.
Frequently Asked Questions (FAQs)
Q: Can I use the Henry Reaction (Nitromethane condensation) instead of Cyanation?
A: You can, but it introduces risk. Condensing the aldehyde with nitromethane gives a nitroalkene. Reducing the double bond and the nitro group usually requires conditions (like
Q: My final product is water-soluble and I can't extract it. How do I isolate it? A: Do not use aqueous extraction. After deprotection, evaporate the acid/solvent completely.
-
Resin Capture: Dissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute product with
in MeOH. -
Precipitation: If using HCl/Dioxane, the product usually precipitates as the dihydrochloride salt. Filter and wash with
.
Q: The radical bromination (Step 2) yields a mixture of mono-, di-, and un-brominated species. Can I proceed without purification? A: No. The di-bromo species will react with cyanide to form reactive impurities that polymerize. You must purify Step 2. If separation is difficult, optimize the reaction to 60% conversion to minimize di-bromo formation, then recover the starting material during chromatography.
Q: Why is the yield low after Borane reduction (Step 4)? A: You likely didn't break the Borane-Amine complex. After the reaction, adding water/methanol isn't enough. You must add acid (HCl) and heat (reflux for 30-60 mins) to hydrolyze the N-B bond, then basify to extract or purify.
References
-
Caddick, S., et al. (2003).[1][2] "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423.
-
BenchChem Technical Guide. (2025). "Synthesis and Discovery of 2-Amino-4-bromopyridine." BenchChem Knowledge Base.
Sources
Optimization of reaction conditions for improved yield of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Welcome to the technical support center for the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key heterocyclic building block, optimizing the preparation of this intermediate is crucial for the successful advancement of many research and development pipelines.[1][2][3]
This document moves beyond a simple protocol, offering in-depth explanations for the strategic choices made during the reaction, providing a framework for logical problem-solving, and ensuring the scientific integrity of your work.
Proposed Synthetic Pathway: An Overview
The synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine can be strategically approached via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective strategy in pyridine chemistry allows for the introduction of side chains onto the electron-deficient pyridine ring.[4] The proposed pathway begins with a more readily available precursor, 4-bromo-6-chloropyridin-2-amine, and introduces the 2-aminoethyl moiety using ethanolamine. The hydroxyl group of ethanolamine serves as the initial nucleophile, which is later converted to the desired primary amine.
Caption: Proposed two-stage synthesis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your experiment.
Q1: Why is a di-halogenated pyridine (4-bromo-6-chloro-pyridin-2-amine) the recommended starting material? The pyridine ring is electron-deficient, but this is often insufficient for facile SNAr. The presence of electron-withdrawing halogen atoms at the 2, 4, or 6 positions further activates the ring towards nucleophilic attack.[4] Using a di-halogenated precursor allows for selective substitution. The chloro-substituent at the 6-position is generally more reactive towards nucleophilic displacement than the bromo-substituent at the 4-position, enabling the selective introduction of the aminoethyl sidechain.
Q2: What is the role of the base in Step 1? A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl that is generated during the SNAr reaction. Neutralizing this acid byproduct prevents the protonation of the nucleophile (ethanolamine) and the pyridine nitrogen, both of which would deactivate the reactants and halt the reaction.
Q3: What are the critical parameters to control for a successful reaction? The three most critical parameters are:
-
Temperature: SNAr reactions on pyridine rings often require significant thermal energy to overcome the activation barrier. Precise temperature control is essential to drive the reaction to completion without causing degradation.
-
Moisture Control: All reagents and the reaction vessel must be scrupulously dry. Water can compete with the desired nucleophile and lead to the formation of unwanted hydroxypyridine byproducts.
-
Molar Ratios: An excess of the nucleophile (ethanolamine) is typically used to ensure the complete consumption of the starting material and maximize the yield of the intermediate.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The product should have a different Rf value than the starting material. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more precise tracking, LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guide: From Low Yields to Purification Woes
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Temperature: The activation energy for the SNAr reaction was not met. 2. Inactive Nucleophile: The ethanolamine was protonated by residual acid or the HCl byproduct. 3. Poor Reagent Quality: Degradation of starting material or reagents. | 1. Increase Temperature: Incrementally raise the reaction temperature by 10-15°C. Ensure the solvent choice is appropriate for the higher temperature. 2. Check Base Stoichiometry: Ensure at least 1.5-2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃) are used to effectively scavenge acid.[5] 3. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure the starting 4-bromo-6-chloropyridin-2-amine is of high purity (≥97%).[6] |
| Multiple Side Products Observed | 1. Di-substitution: The nucleophile has displaced both the chloro and bromo substituents. 2. Decomposition: High temperatures may be causing the starting material or product to decompose. 3. Oxidation: The amino groups on the pyridine ring are susceptible to oxidation, leading to colored impurities. | 1. Control Stoichiometry & Temperature: Use a moderate excess of the nucleophile (1.2-1.5 equivalents) and avoid excessively high temperatures to favor mono-substitution. 2. Lower Temperature/Use Catalyst: If decomposition is suspected, lower the reaction temperature and consider screening for a suitable catalyst (e.g., a palladium or copper catalyst, although this complicates the reaction). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.[7] |
| Difficulties in Product Isolation | 1. Product is too Water-Soluble: The primary and secondary amine functionalities can make the product highly polar and soluble in the aqueous phase during workup. 2. Emulsion Formation: The amphiphilic nature of the product can lead to stable emulsions during liquid-liquid extraction. | 1. pH Adjustment & Salting Out: During aqueous workup, adjust the pH of the aqueous layer to >10 with NaOH to deprotonate the amino groups, reducing water solubility. Add brine (saturated NaCl solution) to decrease the polarity of the aqueous phase. 2. Alternative Extraction Solvents: Use a more polar organic solvent like n-butanol for extraction. Alternatively, filter the emulsion through a pad of Celite. |
| Challenges in Column Chromatography | 1. Product Streaking on Silica Gel: The basic amino groups on the product interact strongly with the acidic silica gel, causing tailing and poor separation.[8] 2. Co-elution with Impurities: The polarity of the product and impurities are too similar for effective separation. | 1. Use a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system.[8] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation. 2. Optimize Eluent System: Use a gradient elution, starting with a low polarity and gradually increasing it. Test different solvent systems (e.g., switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol) as solvent selectivity can significantly impact separation.[9] |
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis and purification of the intermediate, 2-((4-Bromo-2-aminopyridin-6-yl)amino)ethan-1-ol. The subsequent conversion to the final product involves standard procedures that should be adapted based on the chosen synthetic route (e.g., mesylation, azide substitution, and reduction).
Materials and Equipment:
-
Three-neck round-bottom flask with reflux condenser and thermometer
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
4-Bromo-6-chloropyridin-2-amine (1.0 eq)
-
Ethanolamine (2.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Dichloromethane, Methanol, Hexane (for workup and chromatography)
-
Saturated aqueous NaCl solution (Brine)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry three-neck flask under an inert atmosphere, add 4-bromo-6-chloropyridin-2-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Add ethanolamine (2.0 eq) to the mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130°C with vigorous stirring.
-
Maintain the temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the consumption of the starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with Ethyl Acetate (3x). Note: If emulsions form, add brine to the aqueous layer.
-
Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Elute the product using a gradient solvent system, for example, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (0% to 10%). Add 0.5% triethylamine to the eluent mixture to prevent tailing.[8]
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified intermediate product as a solid or viscous oil.
-
References
- Singh, J., Singh, J., & Kaur, G. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
- Pan, M., Li, Z., & Kao, C. (2012).
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16.
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
- Comins, D. L., & El-Laghdach, A. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI.
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- C. G. Le Fèvre and R. J. W. Le Fèvre. (1953). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 33, 22.
- Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491.
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Sancus, J. (n.d.). The Role of 2-Amino-4-bromopyridine in Custom Organic Synthesis.
-
Chem-Impex. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledynelabs.com [teledynelabs.com]
Identifying and minimizing side products in 6-(2-Aminoethyl)-4-bromopyridin-2-amine synthesis
Technical Support Center: Synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Welcome to the technical support guide for the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you identify and minimize the formation of key side products, thereby improving yield, purity, and overall process reliability.
Overview of the Synthetic Challenge
The synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The presence of multiple reactive sites on the pyridine ring—specifically the amino group, the bromine atom, and the target side chain—creates a landscape of potential side reactions. This guide is based on a common and logical synthetic pathway: the reduction of a 2-amino-4-bromo-6-(cyanomethyl)pyridine intermediate. Understanding the mechanistic basis for the formation of side products at each stage is critical for successful synthesis.
Proposed Synthetic Pathway
The recommended synthetic route is a three-step process starting from 2-amino-4-bromo-6-methylpyridine. This pathway is chosen for its reliance on well-established transformations.
// Nodes SM [label="2-Amino-4-bromo-\n6-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="2-Amino-4-bromo-\n6-(bromomethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Int2 [label="2-Amino-4-bromo-\n6-(cyanomethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="6-(2-Aminoethyl)-4-\nbromopyridin-2-amine", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges SM -> Int1 [label=" Step 1\n(Radical Bromination)"]; Int1 -> Int2 [label=" Step 2\n(Cyanation)"]; Int2 -> Product [label=" Step 3\n(Nitrile Reduction)"]; }
Figure 1: Proposed synthetic route for 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, with a focus on identifying and mitigating side product formation.
Question 1: "My final product is contaminated with a significant amount of a debrominated impurity. How can I prevent this?"
This is the most common and critical issue in this synthesis. The C4-Br bond is susceptible to hydrogenolysis, particularly during the final nitrile reduction step.
Root Cause Analysis: The choice of reducing agent and reaction conditions in Step 3 is the primary cause of debromination.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni): These conditions are known to cause dehalogenation of aryl halides. The palladium or nickel catalyst can facilitate the cleavage of the C-Br bond.
-
Strong Hydride Reagents (e.g., LiAlH₄): While effective for nitrile reduction, excess reagent or elevated temperatures can lead to the reduction of the C-Br bond.
-
Samarium Diiodide (SmI₂): This reducing agent has been shown to cause the elimination of halo, amino, and cyano functionalities on pyridine rings.[1]
Solutions & Protocols:
| Strategy | Reagent/Condition | Rationale & Protocol |
| Chemoselective Reduction | Borane-THF complex (BH₃·THF) | Boranes are highly selective for the reduction of nitriles over aryl halides. This is the recommended first-line approach.[2] |
| Protocol: Dissolve the cyanomethyl intermediate (1 eq.) in anhydrous THF. Cool to 0 °C under an inert atmosphere (N₂ or Ar). Add BH₃·THF (approx. 1.5-2.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC/LC-MS. Quench carefully with methanol, followed by 1M HCl. | ||
| Modified Hydride Reduction | Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄ alone is generally not strong enough to reduce nitriles. However, using it with a catalyst like CoCl₂ can achieve the reduction while being less aggressive towards the C-Br bond than LiAlH₄.[3] |
| Protocol: Suspend the cyanomethyl intermediate (1 eq.) and CoCl₂·6H₂O (0.2 eq.) in methanol. Cool to 0 °C. Add NaBH₄ (5-10 eq.) portion-wise, keeping the temperature below 10 °C. Stir for 2-4 hours. Monitor reaction progress. | ||
| Careful Hydrogenation | H₂ with a modified catalyst | If hydrogenation is the only option, use a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) and carefully control hydrogen pressure and reaction time. Use of an additive like ammonium acetate can sometimes suppress dehalogenation. |
// Nodes Int2 [label="2-Amino-4-bromo-\n6-(cyanomethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(Aminoethyl bromo-pyridine)", fillcolor="#E6F4EA", fontcolor="#202124"]; SideProduct [label="Side Product\n(Debrominated amine)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Int2 -> Product [label=" Selective Reduction\n(e.g., BH₃·THF)", color="#34A853"]; Int2 -> SideProduct [label=" Reductive Debromination\n(e.g., H₂/Pd-C, excess LiAlH₄)", color="#EA4335"]; }
Figure 2: Competing pathways during the nitrile reduction step.
Question 2: "The radical bromination of my starting material (Step 1) gives a complex mixture, including a di-brominated species. How can I improve selectivity?"
The goal of Step 1 is the mono-bromination of the methyl group. Over-bromination leads to the formation of 2-amino-4-bromo-6-(dibromomethyl)pyridine, which can cause complications in the subsequent cyanation step.
Root Cause Analysis:
-
Stoichiometry: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS) will inevitably lead to di-bromination.
-
Reaction Time/Initiator Concentration: Prolonged reaction times or an excess of radical initiator (e.g., AIBN, benzoyl peroxide) can drive the reaction towards the thermodynamically stable di-brominated product.
Solutions & Protocols:
-
Control Stoichiometry: Use NBS as the brominating agent. It is a solid, making it easier to weigh and control the stoichiometry compared to liquid bromine. Use precisely 1.0-1.05 equivalents.
-
Monitor the Reaction Closely: The reaction should be monitored by TLC or LC-MS every 15-30 minutes. Once the starting material is consumed, the reaction should be stopped immediately to prevent the build-up of the di-brominated product.
-
Control Initiation: Use a minimal amount of radical initiator (1-5 mol%). The reaction should be run in a suitable solvent like CCl₄ or acetonitrile under reflux with a light source (e.g., a 250W lamp) to facilitate initiation.
Question 3: "My cyanation reaction (Step 2) is low-yielding, and I see a significant amount of the starting alcohol by-product in my crude analysis."
The cyanation step is a nucleophilic substitution (Sₙ2) reaction. Low yields are often due to competing side reactions or poor reactivity.
Root Cause Analysis:
-
Hydrolysis: The bromomethyl intermediate is a potent lachrymator and is highly reactive. The presence of water in the solvent or reagents can lead to hydrolysis, forming 2-amino-4-bromo-6-(hydroxymethyl)pyridine.
-
Poor Solubility: The cyanide salt (NaCN or KCN) may have poor solubility in common organic solvents, leading to a slow and inefficient reaction.
Solutions & Protocols:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents (e.g., DMF, DMSO, or acetonitrile).
-
Phase-Transfer Catalysis: To improve the solubility and reactivity of the cyanide salt, use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6. This is particularly effective when using KCN in acetonitrile.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are excellent choices for Sₙ2 reactions as they solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.
// Nodes Start [label="Low Yield or\nPurity Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IdentifyStep [label="Identify Problematic Step\n(via TLC/LC-MS of intermediates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Issue in Step 1\n(Bromination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Issue in Step 2\n(Cyanation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Issue in Step 3\n(Reduction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1 [label="Control NBS Stoichiometry\nMonitor Reaction Closely", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol2 [label="Use Anhydrous Solvent\nAdd Phase-Transfer Catalyst", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol3 [label="Use Chemoselective\nReducing Agent (BH₃·THF)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Debrom [label="Is Debromination\nthe Main Issue?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Start -> IdentifyStep; IdentifyStep -> Step1; IdentifyStep -> Step2; IdentifyStep -> Step3; Step1 -> Sol1; Step2 -> Sol2; Step3 -> Debrom; Debrom -> Sol3 [label="Yes"]; Debrom -> Step3 [label="No (check other\nreduction issues)"]; }
Figure 3: A logical workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product? A: The final product is a polar amine. Column chromatography on silica gel is the most effective method for purification. A gradient elution system starting with Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH in DCM) is typically effective. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can help prevent the amine from streaking on the silica column.
Q: Are there any specific safety precautions for this synthesis? A: Yes.
-
Step 1: The intermediate 2-amino-4-bromo-6-(bromomethyl)pyridine is a potent lachrymator. This step must be performed in a well-ventilated fume hood.
-
Step 2: Sodium or potassium cyanide is highly toxic. Handle with extreme care and have a quench solution (e.g., bleach and ferric chloride) ready for any waste or spills.
-
Step 3: Hydride and borane reagents are pyrophoric and react violently with water. All manipulations must be done under a strict inert atmosphere.
Q: Can I introduce the aminoethyl group using a Sonogashira coupling followed by reduction? A: This is a plausible alternative route. It would involve a Sonogashira coupling of a protected alkyne (e.g., trimethylsilylacetylene) to a 2-amino-4,6-dibromopyridine, followed by deprotection and reduction of the alkyne.[4][5][6] However, this adds steps and managing the regioselectivity of the coupling on the dibromopyridine can be challenging. The pathway outlined in this guide is generally more direct.
Q: How can I confirm the structure of my final product and the main side products? A: A combination of analytical techniques is required:
-
¹H NMR: Will confirm the overall structure. The disappearance of the nitrile peak and the appearance of two new methylene signals for the ethylamine group are key. The debrominated side product will show a proton signal in the C4 position of the pyridine ring, which can be identified by its characteristic chemical shift and coupling constant.
-
Mass Spectrometry (MS): Will confirm the molecular weight. The bromine atom gives a characteristic isotopic pattern (¹⁹Br/⁸¹Br, approx. 1:1 ratio), which will be absent in the debrominated side product.
-
¹³C NMR: Can further confirm the carbon skeleton.
References
-
Donohoe, T. J., et al. (2011). Synthesis of 2,4,6-trisubstituted pyridines via an olefin cross-metathesis/Heck–cyclisation–elimination sequence. Chemical Communications. Available at: [Link]
-
Kumar, D., et al. (2016). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Franck-Neumann, M., et al. (1998). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Journal of Combinatorial Chemistry. Available at: [Link]
-
Donohoe, T. J., et al. (2011). Synthesis of 2,4,6-trisubstituted pyridines via an olefin cross-metathesis/Heck–cyclisation–elimination sequence. University of Oxford Research Archive. Available at: [Link]
-
Beula, G. M., et al. (2024). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Srivastava, V., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
-
Taniguchi, H., et al. (1990). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Bakos, J., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. Available at: [Link]
-
Zubi, A., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
- Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]
-
Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry. Available at: [Link]
-
Dissertation. (2011). Synthesis of 2-amino-6-bromopyridine. Available at: [Link]
- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
Yanagi, Y., et al. (1982). Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Journal of Pharmacobio-Dynamics. Available at: [Link]
-
Chem-Impex. 2-Amino-4-bromopyridine. Available at: [Link]
-
Lee, Y.-M., et al. (2013). Enhancement of 4-electron O2 reduction by a Cu(ii)–pyridylamine complex via protonation of a pendant pyridine in the second coordination sphere in water. Chemical Communications. Available at: [Link]
-
PubChem. 2-Amino-4-bromopyridine. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. benthamopen.com [benthamopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Improving the efficiency of cross-coupling reactions involving 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Technical Support Center: Optimizing Cross-Coupling of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Status: Active Last Updated: February 17, 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Pincer" Problem
You are likely visiting this page because your standard Suzuki or Buchwald-Hartwig coupling yields are near zero, or you are observing significant protodebromination.
The substrate 6-(2-Aminoethyl)-4-bromopyridin-2-amine presents a unique "perfect storm" for catalyst poisoning. Unlike simple aryl halides, this molecule contains three competitive binding sites for Palladium (Pd):
-
The Pyridine Nitrogen (N1): A strong
-donor. -
The Exocyclic Amine (C2-NH2): A nucleophile capable of competing with the coupling partner.
-
The Aliphatic Side Chain Amine (C6-Ethyl-NH2): The critical failure point.
The Mechanism of Failure: The combination of the Pyridine N1 and the flexible C6-ethylamine side chain allows for the formation of a highly stable 6-membered metallacycle (chelate) with the Palladium center. This "pincer" effect sequesters the catalyst, preventing the oxidative addition or transmetallation steps required for the catalytic cycle.
Visualizing the Failure Mode
The following diagram illustrates the "Death Chelate" versus the desired catalytic pathway.
Figure 1: The kinetic competition between catalyst sequestration (red path) and the desired oxidative addition (green path).
Strategic Modules: Solutions & Protocols
Module A: Ligand Selection (The Engine)
Standard ligands like PPh3 or dppf are insufficient here. You require ligands with exceptional steric bulk to physically block the formation of the N-Pd-N chelate described above.
| Ligand Class | Recommendation | Why it works |
| First Choice | BrettPhos or RuPhos | These Buchwald ligands are specifically designed to tolerate primary amines. Their bulk prevents the formation of the stagnant metallacycle [1].[1] |
| Alternative | XPhos | Excellent for general heteroaryl chlorides/bromides; provides high turnover numbers (TON). |
| Avoid | PPh3, dppf, BINAP | Displaced easily by the aliphatic amine side chain; leads to immediate catalyst death. |
Module B: Protecting Group Strategy (The Shield)
If ligand optimization fails, you must mask the aliphatic amine. The aromatic amine (C2) is less nucleophilic and often tolerable, but the ethylamine (C6) is the primary offender.
-
Recommendation: In situ protection with Boc2O (di-tert-butyl dicarbonate).
-
Protocol: Treat the substrate with 1.1 equiv of Boc2O in THF/DCM before adding the catalyst. This converts the "killer" primary amine into a non-coordinating carbamate.
Troubleshooting Matrix (FAQ Style)
Q1: I am seeing 0% conversion, and the starting material remains. Why?
-
The Fix: You likely used a Pd(II) source like Pd(OAc)2 or PdCl2 without a proper reduction step or bulky ligand.
-
Action: Switch to a Pre-catalyst system (e.g., XPhos Pd G3 or RuPhos Pd G4 ). These precatalysts release the active Pd(0)-Ligand species immediately upon activation, bypassing the induction period where the amine can trap the metal [2].
Q2: I see the product, but also a significant amount of de-brominated starting material (Protodebromination).
-
Diagnosis: "Hydride Attack." Pyridyl-palladium species are prone to reduction, especially in alcohols (MeOH, EtOH, iPrOH).
-
The Fix:
-
Solvent Switch: Move to strictly anhydrous 1,4-Dioxane or Toluene .
-
Base Switch: Use K3PO4 (anhydrous) instead of carbonates or hydroxides. Carbonates in wet solvents generate bicarbonates/hydroxides that facilitate hydride transfer [3].
-
Q3: My coupling partner is attaching to the amine nitrogen instead of the bromine carbon (Buchwald vs. Suzuki competition).
-
Diagnosis: Competitive N-arylation.
-
The Fix: This confirms your catalyst is active but non-selective.
-
Immediate: Use the Boc-protection strategy (Module B).
-
Alternative: Lower the base strength. Strong bases (NaOtBu) favor N-arylation. Weak bases (K3PO4, K2CO3) favor C-C coupling.
-
Validated Experimental Protocol (SOP)
Workflow: Optimized Suzuki-Miyaura Coupling for Aminopyridines Scale: 1.0 mmol
-
Protection (Optional but Recommended):
-
In a reaction vial, dissolve 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 equiv) in anhydrous 1,4-Dioxane (0.2 M).
-
Add Boc2O (1.1 equiv). Stir at RT for 30 mins. (Skip if proceeding "naked" with G3 catalysts).
-
-
Reagent Assembly:
-
Add Boronic Acid/Pinacol Ester (1.5 equiv).
-
Add K3PO4 (3.0 equiv, finely ground, anhydrous).
-
Catalyst: Add RuPhos Pd G4 (2-5 mol%). Note: Do not use Pd(PPh3)4.
-
-
Execution:
-
Seal vial and purge with Argon/Nitrogen for 5 minutes (Sparging is critical to prevent oxidation of the sensitive ligand).
-
Heat to 80-100°C for 4-12 hours.
-
Monitor: LCMS.[4] Look for the [M+H] peak of the product. If de-bromination is observed, lower temp to 60°C.
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
If Boc-protected: Deprotect using 4M HCl in Dioxane (RT, 1h) to recover the free amine.
-
Decision Tree for Optimization
Figure 2: Step-by-step logic for diagnosing reaction failure.
References
-
Perez, F., & Minatti, A. (2011).[5][6] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[5][6]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.
-
Molander, G. A., & Canturk, B. (2009).[7] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: High-Purity Recrystallization of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
[1][2]
Welcome to the Technical Support Center. This guide addresses the purification of 6-(2-Aminoethyl)-4-bromopyridin-2-amine , a critical intermediate often used in the synthesis of kinase inhibitors and complex heterocycles.[1][2] Due to the presence of both a pyridine ring and a flexible primary ethylamine chain, this molecule presents unique crystallization challenges, including "oiling out" and high solubility in polar media.
Part 1: Solvent Selection & Solubility Profile
Q: I cannot find a standard solvent protocol for this specific intermediate. Where should I start?
A: Because this molecule combines a basic pyridine core with a polar ethylamine tail, it exhibits "amphiphilic" solubility. It is too soluble in alcohols for simple cooling crystallization and insoluble in non-polar hydrocarbons.
Recommendation: We recommend a Binary Solvent System (Solvent/Anti-Solvent) approach.
| Solvent Type | Specific Solvents | Solubility Behavior | Suitability |
| Primary Solvent (Dissolver) | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Moderate to High (Hot) | Excellent. Best balance for impurity rejection.[1][2] |
| Alternative Dissolver | Ethanol (EtOH), 2-MeTHF | Very High (Cold) | Poor for single-solvent, but good for "drowning out" methods.[1][2] |
| Anti-Solvent | n-Heptane, Methyl tert-butyl ether (MTBE) | Insoluble | Essential to drive yield.[1][2] |
| Avoid | Dichloromethane (DCM), Chloroform | Too High | Not Recommended. Hard to crystallize from; product tends to foam/oil. |
Standard Protocol (Starting Point):
-
Dissolve crude solid in Ethyl Acetate (10 mL/g) at reflux (approx. 77°C).
-
Slowly add n-Heptane dropwise at reflux until slight turbidity persists.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature (RT) with gentle stirring.
Part 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Why?
A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this molecule.[1] It occurs because the flexible ethylamine chain lowers the melting point, and impurities (likely des-bromo analogs or oligomers) depress it further, below the solvent's boiling point.[2]
Corrective Actions:
-
The "Re-Dissolve and Seed" Method:
-
Reheat the mixture until the oil dissolves (you may need a small amount of additional EtOAc).
-
Cool the solution only to the point of slight supersaturation (just above the temperature where oiling occurred).
-
Add Seed Crystals: If you have any solid material (even crude), add a tiny amount now.
-
Hold Temperature: Maintain this temperature for 30-60 minutes to allow nucleation sites to grow before cooling further.
-
-
Switch to Toluene:
-
If EtOAc/Heptane fails, switch to Toluene . Toluene has a higher boiling point and often solvates the "oily" impurities better than the product, allowing the product to crystallize out while impurities stay in the mother liquor.
-
Q: Can I prevent oiling out by changing the cooling rate? A: Yes. Rapid cooling traps impurities and forces the product out as an oil. Use a controlled cooling ramp :
-
Cool from 75°C to 50°C at 10°C/hour.
-
Hold at 50°C for 1 hour.
-
Cool from 50°C to 20°C at 10°C/hour.
Part 3: Impurity Removal & Color Issues
Q: The crystals are off-white, but the mother liquor is dark.[2] Is this normal? A: Yes. Brominated pyridines are sensitive to light and oxidation, often generating colored byproducts.
-
Action: If the crystals are structurally pure (check LC-MS/NMR) but colored, wash the filter cake with cold MTBE or 10% EtOAc/Heptane .
-
Action: If color persists inside the crystal, perform a Charcoal Treatment .
-
Dissolve in hot EtOAc.
-
Add Activated Carbon (5 wt%).
-
Stir for 15 mins at reflux.
-
Filter hot through Celite®.
-
Q: I see a persistent impurity (approx. 5-10%) in the LC-MS. It has a mass of M-Br (des-bromo). A: The des-bromo impurity (6-(2-aminoethyl)pyridin-2-amine) co-crystallizes easily because it is structurally nearly identical.[1][2]
-
Solution: Recrystallization is often inefficient for this specific impurity. We recommend Acid-Base Extraction prior to recrystallization:
Part 4: Alternative Workflow – Salt Formation
Q: I absolutely cannot get the free base to crystallize. It remains a gum.
A: The ethylamine side chain makes the free base prone to being amorphous. Converting it to a salt often rigidifies the lattice.
Recommended Salt Form: Dihydrochloride (2HCl) [1][2]
-
Dissolve the "gum" in Ethanol or IPA .
-
Cool to 0°C.
-
Slowly add HCl in Dioxane (4M) or Concentrated HCl (2.2 equivalents).
-
The salt usually precipitates immediately as a white solid.
-
Recrystallize the salt from Methanol/IPA if needed.
Visual Guide: Recrystallization Decision Tree
The following diagram outlines the logical flow for purifying 6-(2-Aminoethyl)-4-bromopyridin-2-amine, including decision points for oiling out and salt formation.
Caption: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) during purification.
References & Further Reading
-
BenchChem Technical Support. (2025).[3][8][9][10] Purification of 2-Amino-4-bromopyridine Reaction Products. Retrieved from (Analogous protocol for bromopyridine core).
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. Retrieved from .
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for purification of basic heterocycles).
-
Google Patents. CN101704781B: Preparation method of amino pyridine bromide compound. Retrieved from .
Sources
- 1. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methods for removing unreacted starting materials from 6-(2-Aminoethyl)-4-bromopyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice for removing unreacted starting materials from crude 6-(2-Aminoethyl)-4-bromopyridin-2-amine. We will explore the underlying chemical principles of various purification techniques to empower you to troubleshoot and adapt these methods to your specific synthetic context.
Understanding Your Compound: Physicochemical Properties
6-(2-Aminoethyl)-4-bromopyridin-2-amine possesses two basic nitrogen centers: the aromatic 2-amino group on the pyridine ring and the primary amine of the 2-aminoethyl side chain. This dual basicity is the cornerstone of its purification, making it highly polar and water-soluble under acidic conditions.
Choosing the Right Purification Strategy
The optimal purification method depends on the nature of the unreacted starting materials from your specific synthetic route. Below is a decision-making workflow to guide your choice.
Caption: The process of acid-base extraction for amine purification.
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 1M NaOH) with stirring until the pH is >10. The free amine product may precipitate.
-
Extract the aqueous layer with several portions of fresh organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Column Chromatography
When acid-base extraction is insufficient, particularly for separating from basic impurities with similar properties, column chromatography is the method of choice. [4] Causality Behind Experimental Choices: The primary challenge with chromatographing amines on standard silica gel is their interaction with the acidic silanol groups on the silica surface. [5]This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product. [6]To mitigate this, several strategies can be employed:
-
Mobile Phase Modification: Adding a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic sites on the silica, improving peak shape. [5][6]* Alternative Stationary Phases:
-
Amine-functionalized silica: This provides a basic surface that repels the basic compounds, leading to better chromatography. [6] * Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-phase (C18): For highly polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective. [7]Purifying amines at a high pH in reversed-phase keeps them in their more lipophilic free-base form, improving retention and separation. [5]
Stationary Phase Typical Mobile Phase System Best For Removing Silica Gel Dichloromethane/Methanol with 0.1-2% Triethylamine or Ammonia [8] Starting materials of different polarity. Amine-functionalized Silica Hexane/Ethyl Acetate Acidic impurities and separating closely related amines. Alumina (Basic) Hexane/Ethyl Acetate Polar, basic compounds from less polar impurities. | Reversed-Phase (C18) | Water/Acetonitrile with 0.1% TEA or Formic Acid | Highly polar starting materials or byproducts. [5]|
-
Protocol for Silica Gel Chromatography with Amine Modifier:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:Methanol + 0.5% TEA).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Recrystallization
For compounds that are solid at room temperature, recrystallization is a powerful technique for achieving high purity, especially for removing small amounts of impurities after a primary purification step like extraction or chromatography. [9][10][11] Principle of Operation: The principle relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. [10]An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities remain soluble at both temperatures.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or solvent mixtures).
-
Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling in an ice bath can further promote crystallization. Seeding with a small crystal of pure product can help initiate the process. [12]5. Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Scavenger Resins
Scavenger resins are polymer-supported reagents used to selectively remove excess reagents or byproducts from a reaction mixture. [13][14]This technique simplifies purification to a simple filtration step. [14]
-
To Remove Your Amine Product (Catch and Release): A sulfonic acid-functionalized resin (like SCX-2) can be used. [15]The basic product is retained on the acidic resin while neutral or acidic impurities are washed away. The pure product is then released by washing the resin with a solution of ammonia in methanol. [15]* To Remove Unreacted Primary/Secondary Amines: Isocyanate-functionalized resins are highly effective at scavenging primary and secondary amines. [16]* To Remove Unreacted Aldehydes: Aldehyde scavenger resins can selectively remove primary amines via imine formation. [17]
Troubleshooting Guide & FAQs
Question & Answer Troubleshooting
Q1: My compound is streaking badly on the TLC plate and I can't get good separation in my silica column. What's happening? A1: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. [6]* Immediate Fix: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your TLC and column mobile phase. This will "cap" the acidic silanol sites and improve the chromatography.
-
Alternative Approach: Switch to a different stationary phase. Basic alumina or an amine-functionalized silica column are excellent alternatives for purifying basic compounds. [6] Q2: I performed an acid-base extraction, but I formed a persistent emulsion at the interface. How can I resolve this? A2: Emulsions are common when dealing with complex mixtures.
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite can sometimes resolve the issue.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.
Q3: My NMR spectrum still shows traces of starting material after column chromatography. What are my next steps? A3:
-
Re-chromatograph: If the separation was close, running a second column with a shallower solvent gradient can often improve purity.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final polishing step to remove trace impurities. [9]* Salt Formation and Precipitation: You can try to form a salt (e.g., hydrochloride or tartrate) of your amine. Dissolve the semi-pure product in a solvent like ethyl acetate or isopropanol and add a solution of HCl in dioxane or an equivalent of tartaric acid. The salt may selectively precipitate in pure form. [18] Q4: How do I remove a starting material that has almost identical polarity to my product? A4: This is a challenging scenario that requires a more creative approach.
-
Derivative Scavenging: Can you selectively react the starting material with a scavenger resin? For example, if your starting material is a primary amine and your product is a secondary amine, a benzaldehyde-based scavenger resin could be used to selectively remove the starting material.
-
Protecting Group Manipulation: If applicable, consider if a protecting group on either the product or starting material could be temporarily added or removed to drastically alter its polarity, allowing for an easy separation.
-
Recrystallization: Even with similar polarities, differences in crystal lattice energy can sometimes be exploited through careful recrystallization experiments.
Frequently Asked Questions (FAQs)
What is the best way to visualize my compound on a TLC plate? Since the compound has an aromatic pyridine ring, it should be UV active. [19]Visualize the plate under short-wave UV light (254 nm). [20]For further visualization, especially if starting materials are not UV active, various stains can be used:
-
Ninhydrin: Stains primary and secondary amines, typically appearing as reddish or purple spots upon heating. [19]* Potassium Permanganate: A general stain for compounds that can be oxidized.
-
p-Anisaldehyde or Vanillin: General purpose stains that work for many nucleophiles like amines. [20] How can I assess the purity of my final product?
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. The absence of signals corresponding to starting materials is a good indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can provide both a purity assessment (from the LC chromatogram) and confirmation of the molecular weight (from the mass spectrum).
-
Melting Point: A sharp melting point for a solid compound is indicative of high purity. Impurities tend to broaden and depress the melting point range. [9]
References
- B. Ravindranath, K. Sandhya. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Casasnovas, R., et al. (2011). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods.
- Frau, J., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Parlow, J. J., Naing, W., & South, M. S. (2003). Covalent Scavengers for Primary and Secondary Amines. Synlett.
- Research Starters. (n.d.).
- Singh, P., & Chauhan, P. K. (2022). Physicochemical properties of 4-amino pyridine a model pollutant.
- PraxiLabs. (2022).
- ChemicalDesk.Com. (2011). TLC stains for amines.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- King Group. (n.d.).
- O. J. O. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Wikipedia. (n.d.). Acid–base extraction.
- OIV. (n.d.). Detection of biogenic amines by TLC.
- Supra sciences. (n.d.). Solid-Supported Scavengers.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- LibreTexts. (2022). 2.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Lee, Y.-J., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- Donoso, J., et al. (2011). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods.
- Biotage. (2023).
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- LabXchange. (2024).
- BCL Commons. (n.d.).
- PubChem. (n.d.). 2-Aminopyridine.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins.
- Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2).
- Attri, P., Garg, S., & Ratan, J. K. (2022). Physicochemical properties of 4-amino pyridine a model pollutant.
- University of Rochester. (n.d.).
- Teledyne ISCO. (2012).
- Reddit. (2024). Amine workup : r/Chempros.
- Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
- Royal Society of Chemistry. (2021).
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- PubMed. (n.d.).
- Google Patents. (2012).
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine.
- Wikipedia. (n.d.). Pyridine.
- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- International Journal of Novel Research and Development. (2024).
- Google Patents. (n.d.).
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
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- 8. Chromatography [chem.rochester.edu]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 11. scispace.com [scispace.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
Addressing challenges in the scale-up of 6-(2-Aminoethyl)-4-bromopyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important pharmaceutical intermediate. The unique structure of this molecule, featuring two basic amino groups and a reactive bromine atom, presents specific challenges, particularly during scale-up.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring a robust, scalable, and successful synthesis.
Proposed Synthetic Pathway: A Robust and Scalable Approach
While several routes to substituted aminopyridines exist, a common and effective strategy for introducing the aminoethyl side chain involves a two-step sequence starting from a suitable chloromethylpyridine precursor. This pathway is often favored in process development for its reliability and use of well-understood transformations.
The proposed synthesis proceeds as follows:
-
Step 1: Nucleophilic Substitution (Cyanation) : Introduction of a nitrile group by reacting 4-bromo-6-(chloromethyl)pyridin-2-amine with a cyanide salt. This forms the key intermediate, 2-((2-amino-4-bromopyridin-6-yl)methyl)acetonitrile.
-
Step 2: Nitrile Reduction : Reduction of the nitrile intermediate to the primary amine using a suitable reducing agent, yielding the final product, 6-(2-aminoethyl)-4-bromopyridin-2-amine.
Caption: Proposed two-step synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is this cyanation-reduction route preferred over other methods like direct alkylation?
A: This two-step route offers several advantages for scalability and control. Direct alkylation with 2-aminoethylamine could lead to multiple alkylations on the pyridine ring nitrogen or the existing amino groups, resulting in a complex mixture of byproducts that are difficult to separate. The cyanation-reduction sequence builds the desired side-chain in a controlled, stepwise manner, which generally leads to a cleaner product profile and simplifies purification.
Q2: What are the primary safety concerns associated with this synthesis?
A: The most significant hazard is the use of sodium or potassium cyanide in Step 1. Cyanide salts are highly toxic. All handling must be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory. It is critical to have a cyanide poisoning emergency response plan in place. Furthermore, the quenching of cyanide-containing reaction mixtures must be performed carefully with an oxidizing agent like bleach or hydrogen peroxide under basic conditions to neutralize residual cyanide. The nitrile reduction step may involve pyrophoric reagents like LiAlH₄ or flammable hydrogen gas, requiring strict anhydrous conditions and proper handling protocols.
Q3: How can I effectively monitor the progress of each reaction step?
A: For both steps, Thin-Layer Chromatography (TLC) is the most common and effective monitoring technique. Due to the polar and basic nature of the compounds, you may observe streaking on standard silica plates.[1] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (1-2%) or ammonia to your eluent system (e.g., dichloromethane/methanol/triethylamine).[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise tracking of starting material consumption and product formation.
Q4: Are there viable alternative synthetic strategies to consider?
A: Yes, palladium-catalyzed cross-coupling reactions are a powerful alternative. For instance, a Sonogashira coupling of 2-amino-4,6-dibromopyridine with a protected terminal alkyne could be used to install the two-carbon backbone.[3][4] However, this route involves more steps (e.g., protection/deprotection of the alkyne, reduction of the triple bond) and can present its own scale-up challenges, such as catalyst cost, removal of residual metals, and potential dehalogenation during the reduction step.[5][6][7]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification, providing causal explanations and actionable solutions.
Part A: Step 1 - Cyanation Reaction
| Problem/Question | Possible Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low or no conversion of the chloromethyl starting material. | 1. Low Reactivity: The chloromethyl group may not be sufficiently electrophilic. 2. Poor Cyanide Solubility: The cyanide salt may not be fully dissolved in the reaction solvent. 3. Presence of Water: Moisture can hydrolyze the cyanide or react with the starting material. | 1. Increase Reactivity: Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodomethyl intermediate in situ. 2. Improve Solubility: Use a polar aprotic solvent like DMSO or DMF, which are excellent for dissolving cyanide salts and promoting SN2 reactions. Ensure vigorous stirring. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Moisture can lead to the formation of the hydroxymethyl byproduct. |
| Formation of a significant amount of a dimeric impurity. | Intermolecular Alkylation: The amino group of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule, especially at elevated temperatures. | Control Reaction Conditions: Add the chloromethyl starting material slowly to the solution of cyanide salt to maintain a low concentration of the electrophile. Avoid excessive heating; conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50°C). |
| The reaction mixture turns dark brown or black. | Decomposition: Pyridine-containing molecules, especially those with electron-donating amino groups, can be sensitive to heat and basic conditions, leading to polymerization or decomposition side reactions.[6] | Maintain Temperature Control: Use a water or oil bath to maintain a consistent and moderate temperature. Minimize reaction time by stopping the reaction as soon as monitoring (TLC/LC-MS) indicates completion of the starting material. |
Part B: Step 2 - Nitrile Reduction
| Problem/Question | Possible Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Incomplete reduction, leaving residual nitrile. | 1. Insufficient Reducing Agent: Not enough molar equivalents of the reducing agent were used. 2. Catalyst Deactivation (for catalytic hydrogenation): The catalyst (e.g., Raney Nickel) may be poisoned by impurities or has lost activity. | 1. Increase Reagent Stoichiometry: For reagents like LiAlH₄, ensure at least 2-3 molar equivalents are used. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. 2. Use Fresh Catalyst: Use a fresh batch of high-activity catalyst. If using Raney Ni, ensure it is properly activated and washed. Consider adding a small amount of a base like ammonia to the hydrogenation solvent, which can sometimes prevent catalyst poisoning by basic substrates. |
| Formation of a de-brominated byproduct. | Hydrogenolysis: The Carbon-Bromine bond is susceptible to cleavage under certain reductive conditions, particularly with palladium-based catalysts (e.g., Pd/C) and sometimes with aggressive Raney Nickel at high temperatures or pressures. | Choose a Milder Reducing Agent: • Borane-THF complex (BH₃•THF) is often effective for reducing nitriles without affecting aryl halides. • Cobalt-based catalysts (e.g., Raney Cobalt) are generally less prone to causing dehalogenation than Raney Nickel. • If using hydrogenation, carefully screen conditions (lower pressure, lower temperature, shorter reaction time) to find a window where nitrile reduction is selective. |
| Difficult work-up procedure (especially with LiAlH₄). | Formation of Aluminum Salts: The quench procedure for LiAlH₄ can form gelatinous aluminum salts that are very difficult to filter. | Use a Fieser Workup: After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and then '3X' mL of water, where 'X' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce granular, easily filterable aluminum salts. |
Part C: Final Product Purification
Caption: Decision workflow for purification of the final product.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Severe streaking or tailing during silica gel column chromatography. | Strong Acid-Base Interactions: The two basic amino groups on the product interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening.[1][2] | 1. Modify the Mobile Phase: Add a basic modifier such as triethylamine (1-2%) or a solution of ammonia in methanol to the eluent.[2] This "competing base" neutralizes the active sites on the silica, allowing the product to elute more cleanly. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica. Alternatively, amine-functionalized silica columns are specifically designed for purifying basic compounds. 3. Reversed-Phase Chromatography: If the compound is sufficiently soluble, reversed-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate or formate) can be highly effective.[8] |
| Product "oils out" instead of crystallizing. | 1. Residual Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic." 2. High Polarity/Hygroscopic Nature: The product contains multiple hydrogen bond donors and acceptors, making it highly polar and potentially hygroscopic. It may prefer to remain as a solvated oil rather than form an ordered solid. | 1. Initial Chromatographic Cleanup: Perform a quick filtration through a plug of silica gel or alumina to remove major impurities before attempting crystallization. 2. Solvent Screening: Experiment with a variety of solvent systems. A good system often involves dissolving the compound in a polar solvent (like methanol or isopropanol) and then slowly adding a non-polar anti-solvent (like hexanes, MTBE, or toluene) until turbidity is observed, then warming slightly to re-dissolve and cooling slowly. 3. Salt Formation: Consider converting the free base to a crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the product with HCl or HBr. Salts often have much better crystalline properties than the corresponding free bases. |
| Low product recovery after aqueous work-up. | Product Partitioning into Aqueous Layer: The diamino-substituted pyridine is a polar molecule and may have significant solubility in acidic or even neutral aqueous solutions, especially if it is protonated. | Adjust pH Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is strongly basic (pH > 10) by adding NaOH or K₂CO₃. This deprotonates the amino groups, making the molecule less polar and significantly more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for greater efficiency. |
Experimental Protocols
Protocol 1: Synthesis of 2-((2-Amino-4-bromopyridin-6-yl)methyl)acetonitrile
-
Safety Note: This procedure involves sodium cyanide and must be performed in a certified chemical fume hood by trained personnel.
-
To a stirred solution of 4-bromo-6-(chloromethyl)pyridin-2-amine (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material), add sodium cyanide (1.2 eq) in one portion.
-
Heat the reaction mixture to 40-50°C and stir for 4-6 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine).
-
Upon completion, cool the reaction to room temperature and carefully pour it into a vigorously stirred beaker of ice water.
-
The product may precipitate as a solid. If so, collect by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile intermediate.
Protocol 2: Reduction to 6-(2-Aminoethyl)-4-bromopyridin-2-amine (Raney Nickel Method)
-
Safety Note: This procedure involves flammable hydrogen gas and a pyrophoric catalyst.
-
In a hydrogenation vessel, dissolve the nitrile intermediate (1.0 eq) in ethanol or methanol saturated with ammonia gas.
-
Carefully add a slurry of activated Raney Nickel (approx. 10-20% by weight) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vessel, purge several times with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with Raney Nickel can be pyrophoric; do not allow it to dry completely and quench carefully with water.
-
Concentrate the filtrate in vacuo to obtain the crude final product.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with....
- MDPI. (2025).
- PMC.
- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
- ACS Publications. (2023).
- Reddit. (2024). Sonogashira Coupling Tips.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Google Patents. (2010). Preparation method of amino pyridine bromide compound.
- PubMed. (1993).
- BenchChem. (2025).
- Reddit. (2023). Purification of strong polar and basic compounds.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding and preventing the degradation of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
This guide serves as a specialized technical support resource for 6-(2-Aminoethyl)-4-bromopyridin-2-amine . It is designed to address the specific stability challenges posed by this "dual-amine" scaffold, where the presence of both an aromatic amine and a highly reactive aliphatic side chain creates a unique degradation profile.
Part 1: The Degradation Profile (Root Cause Analysis)
To prevent degradation, you must first understand the hierarchy of reactivity in this molecule. It contains three distinct reactive centers that dictate its stability:
-
The Aliphatic Amine (Side Chain, C6): This is the primary failure point . Unlike the aromatic amine on the ring, this ethylamine group is highly basic (
) and nucleophilic. It acts as a "CO₂ sponge" and is susceptible to rapid oxidative deamination. -
The Aryl Bromide (C4): This position is photolabile. Exposure to UV or ambient blue light can cause homolytic cleavage of the C-Br bond (debromination), especially in solution.
-
The 2-Aminopyridine Core: While relatively stable, the electron-rich ring is prone to slow oxidation (N-oxide formation) and discoloration upon long-term air exposure.
Part 2: Storage & Handling FAQs
Q: My compound turned from off-white to a sticky yellow/brown gum. What happened?
Diagnosis: You are likely observing carbamate formation followed by oxidation. The Mechanism: The aliphatic amine side chain reacts with atmospheric CO₂ within minutes to form a carbamic acid/carbamate salt. This disrupts the crystal lattice, making the material hygroscopic (it pulls water from the air). Once wet, the aliphatic amine oxidizes to an imine and eventually an aldehyde, leading to polymerization (browning). Corrective Action:
-
Immediate: Check solubility. Carbamates often dissolve poorly in non-polar solvents compared to the free base.
-
Prevention: Store strictly under Argon or Nitrogen. Do not store in air-permeable containers (e.g., plastic vials) for long periods; use glass with Teflon-lined caps or sealed ampoules.
Q: Should I store this as a Free Base or a Salt (HCl/HBr)?
Recommendation: Store as a Salt (Dihydrochloride or Dihydrobromide) whenever possible. Technical Reasoning:
-
Free Base: High risk. The lone pair on the aliphatic nitrogen is free to react with O₂ and CO₂.
-
Salt Form: Protonating the amines (specifically the aliphatic one) "locks" the lone pair, rendering it unreactive toward oxidation and carbamylation.
-
Note: The salt form will be hygroscopic. Store with desiccants (P₂O₅ or active silica).
Q: Can I keep stock solutions in DMSO or Methanol?
Recommendation: Avoid long-term storage in nucleophilic solvents (Methanol/Ethanol).
-
Issue: In methanol, the aliphatic amine can slowly react with dissolved CO₂ (methyl carbonate formation) or even react with the solvent under specific catalytic conditions.
-
Best Practice:
-
Preferred Solvent: Anhydrous DMSO or DMF (stored under inert gas).
-
Temperature: -20°C or -80°C.
-
Freeze-Thaw: Limit cycles. Condensation introduces water, accelerating hydrolysis of the C-Br bond (rare but possible) or general oxidative degradation.
-
Part 3: Troubleshooting & Quality Control
Q: How do I distinguish between "wet" compound and degraded compound?
Protocol: Run a Proton NMR (¹H-NMR) in DMSO-d₆.
-
Water/Hygroscopicity: You will see a sharp peak for H₂O (approx. 3.33 ppm in DMSO) but the integral ratio of the ethyl chain protons to the aromatic protons will remain correct (2:2:1:1).
-
Degradation (Oxidation): Look for a new triplet/multiplet downfield (9-10 ppm) indicating an aldehyde (from oxidative deamination of the side chain) or broadening of the ethyl peaks.
-
Degradation (Carbamate): Look for shift changes in the -CH2-N protons adjacent to the amine.
Q: I see a small impurity (~5%) by LC-MS with Mass = [M-Br+H]. Is this from synthesis?
Diagnosis: This is likely Photodebromination . Cause: The C-Br bond on the pyridine ring is sensitive to light. If the sample was left on a benchtop in a clear vial, ambient light can cleave the bromine. Solution:
-
Perform all weighing and dissolution in amber glassware or wrap vials in aluminum foil.
-
Turn off hood lights during extended handling.
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates the specific chemical fates of 6-(2-Aminoethyl)-4-bromopyridin-2-amine under different stress conditions.
Caption: Degradation logic tree showing the high susceptibility of the aliphatic amine to CO₂ (left) and oxidation (center), versus the photosensitivity of the bromine substituent (right).
Part 5: Standard Operating Procedure (SOP) for Handling
To ensure data integrity in your experiments, adopt this self-validating protocol:
Re-Purification (If Degradation is Suspected)
If the compound has browned or become sticky:
-
Dissolve the crude material in dilute HCl (1M). Reason: Converts free amine to salt, releasing CO₂ from carbamates.
-
Wash with Ethyl Acetate. Reason: Removes non-basic oxidative byproducts.
-
Basify the aqueous layer carefully with NaOH (to pH ~12) and immediately extract into DCM or Chloroform.
-
Dry & Concentrate under reduced pressure (keep bath < 40°C).
-
Store immediately under Argon.
LC-MS Monitoring Parameters
When validating purity, do not rely on UV detection alone (which misses aliphatic degradation products).
-
Column: C18 Reverse Phase (High pH stability preferred, e.g., Waters XBridge).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH keeps the amine neutral for better peak shape.
-
Detection: UV 254nm (Aromatic) AND ELSD/CAD (Charged Aerosol Detection) to see non-chromophoric aliphatic oxidation products.
References
-
General Stability of Aminopyridines
-
Ullmann's Encyclopedia of Industrial Chemistry, "Pyridine and Pyridine Derivatives".[1] Wiley-VCH.
-
Source:
-
-
Oxidation of Primary Amines
- Malloy, Q. G. J., et al. (2009). "Factors affecting the stability of primary amines in the atmosphere." Physical Chemistry Chemical Physics.
-
Source:
-
Photodebromination of Aryl Bromides
-
Lei, X., et al. (2024).[2] "Purple Light-Promoted Radical Coupling Reactions of Bromopyridines." The Journal of Organic Chemistry.
-
Source:
-
-
Handling of Hygroscopic Amine Salts
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying amines).
-
Source:
Sources
Technical Support Center: Optimizing Solvent Systems for Reactions with 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Welcome to the technical support center for 6-(2-Aminoethyl)-4-bromopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent systems in reactions involving this versatile building block. Our focus is on providing practical, field-tested insights to overcome common challenges and ensure the success of your synthetic endeavors.
Introduction to 6-(2-Aminoethyl)-4-bromopyridin-2-amine
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a bromo-substituted pyridine ring with both an aromatic and a primary aliphatic amine, presents unique opportunities and challenges in chemical synthesis. The bromine atom is a versatile handle for cross-coupling reactions, while the two distinct amino groups offer sites for further functionalization. However, the presence of these multiple reactive sites necessitates careful optimization of reaction conditions, particularly the solvent system, to achieve high yields and selectivity.
This guide will address common questions and troubleshooting scenarios encountered when working with this substrate, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for reactions with 6-(2-Aminoethyl)-4-bromopyridin-2-amine?
A1: The main challenges arise from the molecule's dual nature:
-
Solubility: The presence of the polar amino groups and the nonpolar bromopyridine core can lead to solubility issues in a single solvent. A solvent system is often required to bring all reactants into solution.
-
Reactivity of the Amino Groups: The free amino groups, particularly the pyridine ring's 2-amino group, can coordinate with the palladium catalyst, leading to inhibition or deactivation. This is a well-documented phenomenon known as the "2-pyridyl problem".[1] The solvent can modulate this interaction.
-
Side Reactions: The nucleophilic nature of the amino groups can lead to side reactions with electrophilic reagents or intermediates. The solvent choice can influence the rates of these competing reactions.
Q2: I am observing poor solubility of my starting material. What solvent or solvent mixture should I start with?
A2: Due to the polar amino groups, polar aprotic solvents are a good starting point. Based on solubility data for similar compounds like 2-aminopyridine, solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are likely to be effective.[2] For cross-coupling reactions, ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used, often in combination with a co-solvent to dissolve inorganic bases.[1]
A good initial approach is to screen a mixture of a polar aprotic solvent with a less polar ethereal or aromatic solvent. For example, a 4:1 mixture of dioxane/water or THF/water is a common starting point for Suzuki reactions.[3][4]
Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. Could the solvent be the issue?
A3: Yes, the solvent plays a critical role in the success of Suzuki-Miyaura couplings. If you are experiencing low or no conversion, consider the following solvent-related factors:
-
Inadequate Reagent Solubility: Ensure all components (the bromopyridine, boronic acid, base, and catalyst) are sufficiently soluble in the chosen solvent system at the reaction temperature. Visual inspection for undissolved solids is crucial.
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can chelate the palladium catalyst. Polar, coordinating solvents like DMF can sometimes exacerbate this issue. In such cases, switching to less coordinating solvents like toluene or dioxane might be beneficial.
-
Base Incompatibility: The choice of base is intrinsically linked to the solvent. Inorganic bases like K₂CO₃ or K₃PO₄ often require an aqueous co-solvent for dissolution.[5] If using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), an anhydrous organic solvent is preferred.
Q4: I am seeing significant amounts of debromination as a side product. How can the solvent choice help minimize this?
A4: Debromination is a common side reaction in palladium-catalyzed couplings of bromo-pyridines.[1] While often influenced by the ligand, base, and temperature, the solvent can play a role. Protic solvents, especially in the presence of a strong base, can be a source of protons for the debromination pathway. If debromination is a major issue, consider using rigorously dried, aprotic solvents.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific issues encountered during your experiments.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause 1: Poor Solubility of Reactants
-
Troubleshooting Steps:
-
Solubility Test: Before running the reaction, perform a small-scale solubility test of your 6-(2-Aminoethyl)-4-bromopyridin-2-amine and the coupling partner in the chosen solvent at room temperature and the intended reaction temperature.
-
Solvent Screening: If solubility is poor, screen a range of solvents and solvent mixtures. A recommended screening panel is provided in the table below.
-
Consider a Co-Solvent: For Suzuki reactions with inorganic bases, the use of water as a co-solvent is often necessary.[3] For other couplings, a polar aprotic co-solvent like DMF or NMP in small amounts can aid solubility.
-
Potential Cause 2: Catalyst Inhibition by the Amino Groups
-
Troubleshooting Steps:
-
Protecting Group Strategy: The most robust solution is to protect one or both amino groups. The Boc (tert-butoxycarbonyl) group is a common choice for protecting amines and is stable to many cross-coupling conditions.[1][6]
-
Solvent Modification: Experiment with less coordinating solvents. A switch from DMF to toluene or dioxane can sometimes mitigate catalyst inhibition.[1]
-
Ligand Screening: While not strictly a solvent issue, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can often overcome the inhibitory effects of the substrate.
-
Issue 2: Formation of Impurities and Side Products
Potential Cause 1: Homocoupling of the Coupling Partner (e.g., boronic acid in Suzuki reactions)
-
Troubleshooting Steps:
-
Degassing: Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Oxygen promotes homocoupling.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ethereal solvents like THF can contribute to side reactions.
-
Potential Cause 2: N-Arylation or N-Alkylation of the Amino Groups
-
Troubleshooting Steps:
-
Protecting Groups: This is the most effective way to prevent side reactions at the amino groups. The choice of protecting group will depend on the specific reaction conditions.[1]
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the undesired N-functionalization, though this may also slow down the desired C-C bond formation.
-
Data Presentation
Table 1: Recommended Solvent Screening Panel for Cross-Coupling Reactions
| Solvent System (v/v) | Polarity | Common Applications | Key Considerations |
| Dioxane / H₂O (4:1) | Polar | Suzuki-Miyaura | Good for dissolving inorganic bases. |
| Toluene / H₂O (4:1) | Nonpolar/Polar | Suzuki-Miyaura | Can be run at higher temperatures. |
| THF / H₂O (4:1) | Polar | Suzuki-Miyaura | Lower boiling point than dioxane. |
| DMF | Polar Aprotic | Sonogashira, Suzuki | Excellent solvating power, but can coordinate to catalyst. |
| Acetonitrile (MeCN) | Polar Aprotic | Sonogashira | Can be a good alternative to DMF. |
| Toluene / Triethylamine (TEA) | Nonpolar | Sonogashira | Anhydrous conditions for organic bases. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Solvent Optimization
-
To a reaction vial, add 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the chosen solvent or solvent mixture (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if required).
-
Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization
Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
- Roos, E. C., Bernabe, P., Hiemstra, H., Speckamp, W. N., Kaptein, B., & Boesten, W. H. J. (1995). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. The Journal of Organic Chemistry, 60(6), 1733–1740.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization. Accounts of Chemical Research, 49(10), 2246–2259.
- Wei, D., & Chen, L. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Genc, H., & Biktas, M. (2017).
- Al-Zoubi, R. M., & Al-Jaber, H. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Singh, U. P., & Vannam, R. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters, 21(23), 9532–9536.
-
ACS Publications. (2023). Solubility Measurement and Modeling of Methyl 2‑Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents from 278.15 to 323.15 K. Retrieved from [Link]
-
NPTEL IIT Kharagpur. (2020, July 13). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. [Link]
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromopyridine. PubChem. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Novel 6-(2-Aminoethyl)-4-bromopyridin-2-amine Analogs as Potent Kinase Inhibitors
Introduction
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets, from ion channels to enzymes.[1][2] Within this class, novel derivatives are continuously explored to address unmet therapeutic needs, particularly in oncology.[3][4]
This guide introduces a novel chemical scaffold: 6-(2-Aminoethyl)-4-bromopyridin-2-amine . This core structure is distinguished by three key features ripe for medicinal chemistry exploration: a flexible 2-aminoethyl side chain for probing deep binding pockets, a bromine atom at the 4-position which can serve as a synthetic handle or engage in halogen bonding, and a 2-amino group critical for establishing anchor points within an active site.
Herein, we present a comparative biological activity screening of a hypothetical series of novel analogs derived from this scaffold, designated AEBP-1 through AEBP-4 . The objective is to provide a comprehensive framework for their evaluation, comparing their performance against established standards in both cellular and biochemical assays. Based on the well-documented role of pyridine derivatives as kinase inhibitors, this investigation will focus on their potential as anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of tumor angiogenesis.[5][6][7]
Comparative Analysis of In Vitro Anticancer Activity
The initial step in evaluating any potential anticancer agent is to assess its cytotoxic effect on cancer cells. This primary screen provides a broad measure of biological activity and helps identify promising candidates for further investigation. The rationale is to quickly and efficiently filter a library of compounds to determine which ones possess the potency to warrant a deeper mechanistic investigation. For this purpose, the AEBP analogs were evaluated against a panel of three human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[7]
The half-maximal inhibitory concentration (IC50) was determined for each compound. A lower IC50 value signifies higher potency.[7] The results are compared with Doxorubicin, a standard chemotherapeutic agent.
Table 1: Anticancer Activity (IC50 in µM) of AEBP Analogs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|
| Doxorubicin (Reference) | 1.93[5] | 1.55 | 2.21 |
| AEBP-1 (R=H) | 14.8 | 19.3 | 16.5 |
| AEBP-2 (R=Methyl) | 8.2 | 11.5 | 9.8 |
| AEBP-3 (R=Cyclopropyl) | 3.1 | 5.4 | 4.2 |
| AEBP-4 (R=Phenyl) | 25.6 | 31.2 | 28.4 |
Data is hypothetical and for illustrative purposes.
Interpretation of Cellular Activity: The hypothetical data reveals a clear structure-activity relationship (SAR). The parent compound, AEBP-1 , demonstrates modest activity. The introduction of a small alkyl group (AEBP-2 , methyl) improves potency by approximately two-fold. A significant enhancement is observed with the cyclopropyl group (AEBP-3 ), which shows a nearly five-fold increase in potency over the parent compound, bringing its activity into a promising low-micromolar range. This suggests that a small, conformationally restricted lipophilic group at this position is favorable for interaction with the target. Conversely, the larger, more flexible phenyl group (AEBP-4 ) leads to a marked decrease in activity, indicating potential steric hindrance at the binding site. Based on this primary screening, AEBP-3 emerges as the most promising lead candidate.
Comparative Analysis of Target-Specific Kinase Inhibition
While cellular assays confirm biological activity, they do not identify the specific molecular target. To validate our hypothesis that the anticancer effects are mediated through kinase inhibition, we performed a direct biochemical assay against VEGFR-2. This is a critical step to ensure that the observed cytotoxicity is due to on-target inhibition rather than non-specific effects.[8] Dysregulation of the VEGFR-2 signaling pathway is a key driver of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[7]
The inhibitory activity of the AEBP analogs against the VEGFR-2 enzyme was measured and compared to Sorafenib, a clinically approved multi-kinase inhibitor known to target VEGFR-2.
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound | VEGFR-2 IC50 (µM) |
|---|---|
| Sorafenib (Reference) | 0.09[7] |
| AEBP-1 (R=H) | 2.5 |
| AEBP-2 (R=Methyl) | 1.1 |
| AEBP-3 (R=Cyclopropyl) | 0.23 |
| AEBP-4 (R=Phenyl) | 4.8 |
Data is hypothetical and for illustrative purposes.
Interpretation of Biochemical Activity: The kinase inhibition data strongly correlates with the cellular cytotoxicity results. AEBP-3 , the most potent compound in the cell-based assays, is also the most potent inhibitor of the VEGFR-2 enzyme. This robust correlation supports the hypothesis that the primary mechanism of action for this series is the inhibition of VEGFR-2. The SAR trend observed in the cellular assays is mirrored in the biochemical assay, further strengthening the conclusion that the cyclopropyl moiety provides an optimal fit within the kinase's active site.
Experimental Protocols: A Self-Validating System
Reproducibility is the bedrock of scientific trustworthiness. The following protocols are detailed to ensure that these experiments can be standardized and validated.
Cell Culture and Maintenance
-
Rationale: Maintaining healthy, consistent cell cultures is paramount for reliable and reproducible cytotoxicity data. Any stress or contamination can significantly alter cellular response to therapeutic agents.
-
Protocol:
-
Human cancer cell lines (MCF-7, A549, HCT116) are obtained from a certified cell bank (e.g., ATCC) to ensure identity and purity.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.[7]
-
Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[7]
-
Cells are passaged upon reaching 80-90% confluency and are not used beyond passage 20 to prevent genetic drift.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the activity of mitochondrial reductase enzymes, which is indicative of metabolic health. Its widespread use makes it a standard for comparing the potency of novel compounds.[9]
-
Protocol:
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density of 5,000 cells/well in 100 µL of medium and allowed to adhere for 24 hours.[7]
-
Compound Treatment: Stock solutions of AEBP analogs are prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. 100 µL of each concentration is added to the respective wells. Control wells receive medium with 0.1% DMSO.
-
Incubation: Plates are incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined using non-linear regression analysis in graphing software (e.g., GraphPad Prism).
-
Biochemical Kinase Inhibition Assay (VEGFR-2)
-
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of isolated VEGFR-2, confirming it as a direct target. A fluorescence-based ATP consumption assay is highly sensitive and suitable for high-throughput screening.
-
Protocol:
-
Assay Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. Less ATP indicates higher kinase activity, while more ATP indicates inhibition.
-
Procedure: a. The reaction is performed in a 384-well plate. Recombinant human VEGFR-2 enzyme is incubated with the AEBP analogs at various concentrations in a kinase reaction buffer. b. The kinase reaction is initiated by adding a specific peptide substrate and ATP.[7] c. The plate is incubated at room temperature for 60 minutes to allow the phosphorylation reaction to proceed. d. A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added. This reagent terminates the kinase reaction and contains a luciferase/luciferin system that generates a luminescent signal proportional to the amount of remaining ATP.[7]
-
Data Acquisition: The luminescent signal is read using a plate-based luminometer.
-
Data Analysis: The data is normalized to controls (no enzyme for 0% activity, no inhibitor for 100% activity). IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This guide outlines a systematic approach to the biological activity screening of the novel 6-(2-Aminoethyl)-4-bromopyridin-2-amine (AEBP) analog series. Through a logical, multi-step screening cascade, we identified a hypothetical lead candidate, AEBP-3 , which demonstrates potent anticancer activity in vitro. Crucially, this cellular activity correlates strongly with the direct inhibition of VEGFR-2, a key kinase implicated in tumor angiogenesis.
The presented SAR data, though illustrative, provides a clear rationale for future optimization. The superior performance of the cyclopropyl-substituted analog suggests that this region of the binding pocket is sensitive to both size and conformation.
The next logical steps in the development of this compound series would be:
-
Kinase Selectivity Profiling: To ensure safety and minimize off-target effects, the lead compounds should be screened against a broad panel of other protein kinases.[8]
-
In Vivo Efficacy Studies: The anticancer activity of promising analogs must be validated in animal models of cancer (e.g., xenograft studies).[10]
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is essential to determine if the compounds have drug-like properties.
The 6-(2-Aminoethyl)-4-bromopyridin-2-amine scaffold represents a promising starting point for the development of a new class of kinase inhibitors, and the methodologies described here provide a robust framework for advancing these, and other novel compounds, from initial discovery to lead optimization.
References
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Regan, J., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-45. [Link]
-
Gomha, S. M., et al. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Abdellatif, K. R. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
-
Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(3), 12-22. [Link]
-
A, A., & P, P. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 118-124. [Link]
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Sharma, K., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 9(6), 1-13. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-71. [Link]
-
Al-Otaibi, A. M. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Chemistry. [Link]
-
Notaro, G., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 14(10), 1845-1863. [Link]
-
Erić, S., et al. (2012). Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Bioorganic & Medicinal Chemistry, 20(17), 5220-8. [Link]
-
Angamuthu, P., et al. (2024). SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH. International Journal of Research In Pharmaceutical Chemistry and Analysis, 2(1). [Link]
-
Lee, H. Y., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 23(5), 967-74. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
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A Comparative Reactivity Analysis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine and Structurally Similar Bromopyridines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, substituted pyridines are invaluable building blocks. Their utility is largely dictated by the nature and position of substituents, which modulate their chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of 6-(2-Aminoethyl)-4-bromopyridin-2-amine and its structural analogues in key palladium-catalyzed cross-coupling reactions. By elucidating the interplay of electronic and steric effects, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction: The Significance of Substituted Bromopyridines
Bromopyridines are versatile intermediates, primarily due to their susceptibility to a range of powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. The pyridine ring's inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, significantly influences the reactivity of its substituents. This effect is most pronounced at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen, rendering halogens at these positions particularly susceptible to oxidative addition in palladium-catalyzed cycles.
This guide will focus on a comparative analysis of the following bromopyridines:
-
6-(2-Aminoethyl)-4-bromopyridin-2-amine (1) : The primary subject of this guide, featuring a bromine at the 4-position, a primary amine at the 2-position, and an aminoethyl group at the 6-position.
-
4-Bromo-2,6-dimethylpyridine (2) : A sterically hindered analogue.
-
2-Amino-4-bromopyridine (3) : A less substituted analogue of 1 .
-
4-Bromopyridine (4) : The parent compound for baseline comparison.
The reactivity of these compounds will be assessed in the context of three pivotal cross-coupling reactions, with a focus on how the substituents modulate the reaction outcomes.
The Underlying Principles: Electronic and Steric Effects at Play
The reactivity of a bromopyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is often rate-determining and is influenced by both electronic and steric factors.
Electronic Effects:
-
Electron-withdrawing groups (EWGs) on the pyridine ring decrease the electron density at the carbon bearing the bromine, making the C-Br bond more polarized and susceptible to oxidative addition.
-
Electron-donating groups (EDGs) , such as amino and alkyl groups, increase the electron density at the C-Br bond, which can slow down the rate of oxidative addition. The position of these groups relative to the bromine is critical. An EDG at the 2- or 6-position will have a more pronounced effect on a bromine at the 4-position due to resonance delocalization.
Steric Effects:
-
Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step. Bulky substituents at the positions ortho to the bromine (in this case, the 3- and 5-positions) will have the most significant steric impact. Substituents at the 2- and 6-positions can also exert steric influence, particularly if they are large.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. The reaction is widely used for the synthesis of biaryl compounds.
Expected Reactivity Trends
Based on the principles outlined above, the expected order of reactivity for our selected bromopyridines in Suzuki-Miyaura coupling is:
4-Bromopyridine (4) > 2-Amino-4-bromopyridine (3) > 6-(2-Aminoethyl)-4-bromopyridin-2-amine (1) > 4-Bromo-2,6-dimethylpyridine (2)
This trend can be rationalized as follows:
-
4-Bromopyridine (4) , lacking any electron-donating or sterically hindering substituents, is expected to be the most reactive.
-
2-Amino-4-bromopyridine (3) possesses an electron-donating amino group at the 2-position, which slightly deactivates the C-Br bond towards oxidative addition compared to the unsubstituted analogue.
-
6-(2-Aminoethyl)-4-bromopyridin-2-amine (1) has two electron-donating groups (amino and aminoethyl) at the 2- and 6-positions. The cumulative electron-donating effect is expected to be greater than in 3 , leading to a further decrease in reactivity. The aminoethyl group is also bulkier than a simple amino group, potentially introducing some steric hindrance.
-
4-Bromo-2,6-dimethylpyridine (2) is anticipated to be the least reactive due to significant steric hindrance from the two methyl groups flanking the 4-position, which would impede the approach of the palladium catalyst.
Supporting Experimental Data
While a direct side-by-side comparison under identical conditions is scarce in the literature, we can draw upon representative data for similar systems to support these predictions.
| Compound | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Similar to 3 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | 81 | |
| Similar to 4 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | 85 |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general method that has been successfully applied to the Suzuki coupling of functionalized bromopyridines.
Materials:
-
Bromopyridine derivative
-
Arylboronic acid (1.1-1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine the bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).
-
Heat the reaction mixture to 85-95 °C with stirring for 15 hours or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Synthesis and Evaluation of Structural Analogs of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
An In-Depth Technical Guide:
Executive Summary & Pharmacophore Analysis
The scaffold 6-(2-Aminoethyl)-4-bromopyridin-2-amine represents a high-value "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., targeting CDKs, PLK1) and GPCR ligands. Its tripartite architecture offers distinct advantages over simpler alternatives like 2-amino-4-bromopyridine:
-
C2-Amine (Hinge Binder): The primary amine at position 2 serves as a critical hydrogen bond donor/acceptor, typically anchoring the molecule to the hinge region of kinase ATP pockets.
-
C4-Bromine (Diversity Handle): A versatile vector for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing access to diverse chemical space.
-
C6-Ethylamine (Solvent Front/Solubility): Unlike the hydrophobic methyl group in standard analogs, the ethylamine side chain improves aqueous solubility (lowering cLogP) and provides a handle for salt bridge interactions with solvent-exposed residues (e.g., Asp/Glu).
This guide details the synthesis of this scaffold, compares it with structural alternatives, and provides protocols for its evaluation.
Synthetic Strategy: The "Nitrile-Reduction" Route
Direct synthesis of the 6-(2-aminoethyl) moiety is challenging due to the sensitivity of the C4-bromine to reduction. We recommend a 5-step modular synthesis starting from commercially available 2-amino-4-bromo-6-methylpyridine.
Retrosynthetic Analysis (Graphviz)
Caption: Modular synthetic pathway designed to preserve the C4-Bromine while elongating the C6 side chain.
Detailed Experimental Protocols
Step 1: Boc-Protection of the 2-Amine
-
Rationale: The exocyclic amine must be protected to prevent N-alkylation during the subsequent steps.
-
Protocol: To a solution of 2-amino-4-bromo-6-methylpyridine (1.0 eq) in DCM, add Et3N (1.5 eq) and DMAP (0.1 eq). Add Boc2O (1.1 eq) dropwise at 0°C. Stir at RT for 12h.
-
QC Check: TLC (Hexane:EtOAc 4:1) should show conversion of the polar amine to a less polar carbamate.
Step 2: Radical Bromination (Benzylic Functionalization)
-
Protocol: Dissolve the Boc-protected intermediate in CCl4 or Trifluorotoluene. Add NBS (1.05 eq) and AIBN (0.1 eq). Reflux (80°C) for 4 hours.
-
Critical Control: Do not overheat; prolonged reaction leads to dibromination.
-
Yield Target: 65-75%.
Step 3: Cyanation (Chain Elongation)
-
Protocol: Dissolve the crude bromomethyl intermediate in DMF. Add NaCN (1.2 eq) at 0°C. Stir for 2 hours.
-
Safety: Use a bleach trap for HCN evolution.
-
Result: Formation of the cyanomethyl intermediate (extends carbon chain by 1).
Step 4: Selective Nitrile Reduction (The Key Step)
-
Challenge: Standard hydrogenation (H2/Pd-C) will debrominate the C4 position.
-
Solution: Use Borane-THF complex.
-
Protocol:
-
Cool the nitrile solution (THF) to 0°C.
-
Add BH3·THF (1.0 M, 2.0 eq) dropwise.
-
Reflux for 2 hours.
-
Quench carefully with MeOH.
-
-
Mechanism: Borane selectively reduces the nitrile to the primary amine without affecting the aryl bromide.
Comparative Evaluation: Product vs. Alternatives
When designing a library, researchers must choose the optimal scaffold. The table below compares the 6-(2-Aminoethyl) scaffold against common alternatives.
Performance Metrics Table
| Feature | Target: 6-(2-Aminoethyl) | Alt A: 6-Methyl | Alt B: 6-H (Unsubstituted) | Alt C: 6-Methoxy |
| Solubility (pH 7.4) | High (++++) | Low (+) | Moderate (++) | Low (+) |
| cLogP (Lipophilicity) | 1.2 (Ideal) | 2.1 | 1.8 | 2.3 |
| H-Bond Donors | 3 (Primary amine side chain) | 1 | 1 | 1 |
| Synthetic Cost | High (5 steps) | Low (1 step) | Low (Commercial) | Moderate |
| Metabolic Stability | Moderate (Amine oxidation) | High | High | Moderate (Demethylation) |
| Primary Application | Fragment Growing / Solubility Fix | Starting Fragment | Minimalist Scaffold | H-Bond Acceptor Probe |
Data Interpretation
-
Use the Target (6-Aminoethyl) when: Your lead compound suffers from poor solubility or you need to reach a solvent-exposed acidic residue (e.g., Aspartate) in the binding pocket. The ethylamine chain acts as a "solubilizing tail."
-
Use Alt A (6-Methyl) when: You are in the early screening phase and need a cheap, robust starting material to explore the C4 vector first.
Evaluation Protocols
To validate the synthesized analogs, the following self-validating workflows are required.
Structural Verification (QC)
Before biological testing, purity must be established >95%.
-
1H NMR (DMSO-d6): Look for the characteristic ethyl triplets at ~2.8 ppm and ~3.1 ppm. The C4-H and C6-H (if applicable) aromatic protons should appear as singlets or doublets around 6.5–7.0 ppm.
-
LC-MS: Verify the bromine isotope pattern (M and M+2 peaks of equal intensity).
Biological Evaluation Logic (SAR)
Caption: SAR decision tree for optimizing the scaffold. The C4 position drives potency, while the C6 chain modulates pharmacokinetics.
Protocol: Microsomal Stability Assay
Since primary amines can be metabolic soft spots (via MAO or oxidative deamination), stability testing is crucial.
-
Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min with acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Calculate intrinsic clearance (
). -
Success Criteria:
min is acceptable for early leads.
References
-
BenchChem. (2025).[1][2] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Bromo-6-methylpyridin-2-amine (CID 22605926).[3] National Library of Medicine. Retrieved from
-
Organic Syntheses. Preparation of 2-Bromopyridines via Diazotization. Org. Synth. Coll. Vol. 3, p.136. Retrieved from
-
Sigma-Aldrich. Product Specification: 2-Amino-4-bromopyridine. Retrieved from
-
ResearchGate. (2020). Synthesis of 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives. Bioorganic Chemistry. Retrieved from
Sources
The Pyridine Advantage: A Comparative Guide to 6-(2-Aminoethyl)-4-bromopyridin-2-amine as a Next-Generation Bioconjugation Linker
Introduction: Beyond the Flexible Tether
In the landscape of targeted therapeutics, which includes Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple spacer to a critical determinant of success. It governs the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[] While flexible polyethylene glycol (PEG) and alkyl chains have been workhorses in the field, the demand for greater potency, selectivity, and improved drug-like properties has spurred innovation.[2]
This guide provides an in-depth comparison of 6-(2-Aminoethyl)-4-bromopyridin-2-amine , a representative of the rigid, heteroaromatic linker class, against conventional linkers. We will explore how its unique structural features offer distinct advantages in specific applications, supported by experimental data from analogous systems and detailed protocols to guide your research. This molecule, with its defined geometry and versatile chemical handles, presents a compelling alternative for researchers aiming to optimize the performance of their next-generation bioconjugates.
Section 1: Core Attributes of the Pyridine-Based Linker
The structure of 6-(2-Aminoethyl)-4-bromopyridin-2-amine offers two key points of functionality combined with a rigidifying core.
-
Primary Amine (-CH2-CH2-NH2): This serves as a classic attachment point for payloads or other molecular components via stable amide bond formation.[3]
-
Aryl Bromide (-Br): An exceptionally versatile handle for modern organometallic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling. This allows for precise, late-stage connection to the second component of a bioconjugate.[4]
-
Pyridine Core: Unlike a simple benzene ring or an alkyl chain, the pyridine scaffold introduces a degree of rigidity and a defined spatial vector between the two connection points.[][5] This conformational constraint can be crucial for optimizing molecular interactions, such as the formation of a stable ternary complex in PROTACs.[6] Furthermore, the nitrogen heteroatom can influence solubility and pharmacokinetic properties.[7]
Section 2: Application in PROTACs - The Rigidity-for-Potency Trade-off
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the target's degradation.[6] The linker's role in dictating the geometry and stability of this complex is paramount.[]
Comparison with Flexible Linkers (PEG/Alkyl Chains)
Flexible linkers have been widely adopted for their synthetic accessibility.[2] However, their conformational freedom can be a double-edged sword. While it allows the PROTAC to explore various binding orientations, it can also introduce an entropic penalty upon binding and fail to lock the complex into the most productive conformation for ubiquitin transfer.[2]
Rigid linkers, such as those built around a pyridine core, pre-organize the molecule into a more defined conformation. This can reduce the entropic penalty of binding and promote a more stable and catalytically efficient ternary complex, often leading to more potent and efficient degradation.[][2]
Quantitative Data Comparison
The efficacy of a PROTAC is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The table below summarizes representative data from studies comparing PROTACs with different linker types, illustrating the potential potency gains from rigidification.
| Linker Type | Target | DC50 (nM) | Dmax (%) | Key Advantage | Reference |
| Flexible (PEG/Alkyl) | BRD4 | 25 - 150 | 75 - 90 | Synthetic accessibility, conformational sampling. | [8] |
| Rigid (Piperazine/Aromatic) | BRD4 | 5 - 80 | >80 - 95 | Potentially more stable ternary complex, higher potency. | [8] |
| Flexible (Alkyl/Ether) | TBK1 | >1000 (for <12 atoms) | Not Observed | Not effective at shorter lengths. | [6] |
| Flexible (Alkyl/Ether) | TBK1 | 3 (for 21 atoms) | 96 | Effective degradation requires optimal length. | [6] |
| Benzamide (Rigid) | HDAC1/3 | Submicromolar | Significant | Enhanced gene expression and apoptosis. | [9] |
Note: Data is compiled from multiple sources targeting different proteins and should be interpreted as illustrative of general trends.
This data highlights that while flexible linkers can be effective, rigid linkers often achieve superior potency (lower DC50) and more complete degradation (higher Dmax). The pyridine core of 6-(2-Aminoethyl)-4-bromopyridin-2-amine provides this advantageous rigidity.
Experimental Workflow & Visualization
The synthesis of a PROTAC using a pyridine-based linker leverages its distinct functional handles. The workflow below illustrates a modular approach.
Caption: Modular synthesis of a PROTAC using the pyridine linker.
The mechanism of action for the resulting PROTAC is visualized below.
Caption: PROTAC mechanism of action.
Section 3: Application in ADCs - The Stability-for-Safety Paradigm
In ADC development, the linker must be exceptionally stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity.[10] Upon internalization into the target cancer cell, the linker should then allow for efficient payload release.[11] Linkers are broadly classified as non-cleavable or cleavable.
Comparison with Standard Linkers (SMCC & Val-Cit)
-
SMCC (Non-Cleavable): Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable linker that connects payloads to antibodies.[] Payload release relies on the complete lysosomal degradation of the antibody, releasing a payload-linker-amino acid complex.[11][13] This approach offers high plasma stability but can be limited by its inability to induce a "bystander effect," where the payload diffuses to kill neighboring cancer cells.[][13]
-
Valine-Citrulline (Cleavable): The Val-Cit dipeptide is a classic enzymatically-cleavable linker.[14] It is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumors.[15] This allows for efficient intracellular drug release and can enable a bystander effect.[10] However, a key challenge is ensuring absolute stability in plasma, as premature cleavage can occur, especially in certain preclinical models like mice due to differing carboxylesterase activity.[10][16]
A pyridine-based linker, such as one derived from 6-(2-Aminoethyl)-4-bromopyridin-2-amine, would function as a highly stable, non-cleavable linker . Its inherent chemical robustness, similar to other aryl-based linkers, provides exceptional stability in circulation. Studies on ADCs incorporating related heteroaromatic structures, such as an imidazo[1,2-a]pyridine-based unit, have demonstrated excellent human plasma stability, a critical attribute for a successful ADC.[7]
Comparative Data Summary
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Advantage | Reference |
| SMCC | Antibody Degradation | High | No | Proven clinical track record, high stability. | [] |
| Valine-Citrulline | Enzymatic (Cathepsin B) | Moderate to High | Yes | Potent intracellular release, bystander killing. | [10][14] |
| Pyridine-Based (Non-Cleavable) | Antibody Degradation | Very High | No | Exceptional chemical stability, potentially improved PK. | [7] |
The choice of linker is a strategic decision based on the payload's properties and the desired mechanism of action.[11] For highly potent payloads where minimizing off-target release is the absolute priority, a highly stable, non-cleavable pyridine-based linker presents a compelling option.
Experimental Workflow & Visualization
The following workflow outlines the conjugation of a thiol-containing payload to an antibody using a heterobifunctional linker derived from our pyridine core.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of 6-(2-Aminoethyl)-4-bromopyridin-2-amine Derivatives
This guide provides a comprehensive framework for the preclinical evaluation of novel small molecule entities, using derivatives of the 6-(2-Aminoethyl)-4-bromopyridin-2-amine scaffold as a representative case. This class of substituted aminopyridines represents a promising starting point for drug discovery, particularly in oncology, due to the prevalence of the aminopyridine core in approved kinase inhibitors.[1] The journey from a promising chemical structure to a viable drug candidate is a rigorous, multi-stage process. It demands a logical, evidence-based progression from high-throughput in vitro assays that probe mechanism and potency to complex in vivo models that assess efficacy and safety in a physiological context.[2][3]
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that explains the causality behind experimental choices, ensuring that each step provides a clear, actionable answer that informs the next stage of development. Every protocol is presented as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Part 1: The Foundation - In Vitro Characterization
In vitro assays are the bedrock of early-stage drug discovery.[4] They are rapid, cost-effective, and allow for the screening of numerous compounds to identify hits, confirm activity, and elucidate the mechanism of action (MoA). For a scaffold like 6-(2-Aminoethyl)-4-bromopyridin-2-amine, the initial hypothesis is often that it will function as a competitive inhibitor of an enzyme, such as a protein kinase.
Biochemical Assays: Interrogating the Target Directly
Biochemical assays are cell-free systems designed to measure the direct interaction between a compound and its purified molecular target. This provides the cleanest initial assessment of potency (how much drug is needed) and selectivity (how specifically the drug binds to its intended target).
Given that dysregulated kinase activity is a hallmark of many cancers, kinase inhibition is a primary therapeutic strategy.[5][6] Biochemical assays are essential to quantify how effectively a compound can block a kinase from phosphorylating its substrate.
Causality of Experimental Choice: The goal is to determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] This is a critical metric for ranking compounds. A variety of assay formats exist, each with distinct advantages. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used due to their high sensitivity, robustness, and homogeneous (no-wash) format.[7]
Table 1: Comparison of Common Biochemical Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of radioactive phosphate (³²P or ³³P) into a substrate.[6] | Gold standard for sensitivity; not prone to compound interference. | Requires handling of radioactive materials; low throughput. |
| Luminescence | Measures ATP consumption; less ATP remaining means higher kinase activity. | High sensitivity; simple readout. | Indirect measurement; susceptible to ATP-competitive interference. |
| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore on the antibody and substrate, respectively.[7] | Homogeneous (no-wash); highly sensitive; ratiometric detection reduces interference. | Requires specific antibodies and labeled substrates; potential for light-scattering compound interference. |
| Kinase Binding | Measures the displacement of a known, tagged ligand from the kinase active site.[7] | Can detect allosteric inhibitors; does not require ATP or substrate. | Does not directly measure functional inhibition of catalytic activity. |
Experimental Workflow: TR-FRET Kinase Inhibition Assay
This workflow outlines a typical TR-FRET assay to determine the IC50 of a test compound against a specific kinase.
Caption: Workflow for a TR-FRET kinase inhibition assay.
Protocol: Generic TR-FRET Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test derivative in 100% DMSO, starting at a top concentration of 1 mM.
-
Reagent Preparation: Prepare working solutions of the target kinase, a biotinylated peptide substrate, and ATP in kinase reaction buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[6]
-
Assay Plate Setup: In a 384-well assay plate, add reagents in the following order:
-
2.5 µL of kinase solution.
-
0.5 µL of the compound dilution from step 1 (or DMSO for controls).
-
2.5 µL of a pre-mixed solution of peptide substrate and ATP to initiate the reaction.
-
-
Controls:
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (vehicle). Represents maximum enzyme activity.
-
Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a known potent inhibitor for that kinase (or no ATP). Represents background signal.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Add 5 µL of a "Stop & Detect" solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Development: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Analysis: Calculate the TR-FRET ratio. Normalize the data using the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Assays: Assessing Effect in a Biological Context
While biochemical assays are crucial, they do not account for cell permeability, target engagement in a crowded cellular environment, or off-target effects that contribute to cytotoxicity. Cell-based assays are the essential next step.[5]
The first question to ask in a cellular context is: does the compound kill the target cells? Cell viability assays measure the overall health of a cell population after treatment.
Causality of Experimental Choice: Assays like MTT and XTT are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[8][9] The reduction of a tetrazolium salt to a colored formazan product is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[10] While MTT is a classic assay, its formazan product is insoluble, requiring an extra solubilization step with an organic solvent that can be cytotoxic and interfere with results.[11] The XTT assay is a superior alternative as its formazan product is water-soluble, simplifying the protocol and improving reliability.[8][11]
Caption: Mechanism of the XTT cell viability assay.
Table 2: Comparison of MTT and XTT Cell Viability Assays
| Feature | MTT Assay | XTT Assay | Rationale for Preference |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide[10] | 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide[8] | N/A |
| Product | Insoluble purple formazan crystals[8] | Water-soluble orange formazan[8] | XTT eliminates the need for a solubilization step, reducing procedural error and potential toxicity from solvents.[11] |
| Protocol Step | Requires a solubilization step (e.g., with DMSO or SDS).[10] | No solubilization step required.[8] | Simpler, faster workflow with fewer handling steps. |
| Sensitivity | Can be less sensitive at high cell densities due to incomplete formazan dissolution.[11] | Generally more sensitive and reliable across a wider range of cell densities.[11] | Provides more robust and reproducible data. |
Protocol: XTT Cell Viability Assay
-
Cell Plating: Seed cells (e.g., a cancer cell line relevant to the kinase target) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (prepared as in the kinase assay). Include vehicle (DMSO) controls. Incubate for a period relevant to the cell cycle (e.g., 48-72 hours).
-
Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]
-
Assay Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate at 37°C for 2-4 hours, or until the color change is apparent in the control wells.
-
Data Acquisition: Gently shake the plate and measure the absorbance at ~450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle-treated wells (100% viability). Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
To confirm that a compound inhibits its intended target within the cell, it is essential to analyze the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[12]
Causality of Experimental Choice: If a derivative is designed to inhibit a kinase in the EGFR pathway, for example, we would expect to see a decrease in the phosphorylation of downstream proteins like MEK1 when cells are treated with the compound.[13] Western blotting allows for the specific detection of both the total protein and its phosphorylated form, providing a direct readout of the inhibitor's cellular activity.[13]
Caption: A kinase inhibitor blocks EGFR phosphorylation and downstream signaling.
Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary, to reduce basal signaling) and then pre-treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 1-2 hours.
-
Stimulation: Stimulate the signaling pathway with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-MEK) and another membrane with an antibody for the total protein (e.g., anti-total-MEK). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to confirm equal loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control.
Part 2: In Vivo Evaluation - Assessing Performance in a Complex System
Positive in vitro results are necessary but not sufficient for a drug candidate. In vivo assays in animal models are required to understand how the compound behaves in a whole organism, assessing its pharmacokinetics (PK), efficacy, and safety.[14][15]
Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug, summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[16] A compound with excellent in vitro potency is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration.
Causality of Experimental Choice: A preliminary PK study in mice or rats is essential to determine key parameters like plasma concentration over time, half-life (t½), and bioavailability after oral administration.[17][18] This information is critical for designing the dosing regimen for subsequent efficacy studies.
Protocol: High-Level Rodent Pharmacokinetic Study
-
Animal Acclimation: Acclimate healthy mice (e.g., C57BL/6) or rats for at least one week.
-
Dosing: Divide animals into groups. Administer the test compound via intravenous (IV) injection to one group (to determine baseline clearance) and via oral gavage (PO) to another group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to isolate plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic modeling software to calculate key parameters (Cmax, Tmax, AUC, t½, clearance, and oral bioavailability).
Efficacy Studies in Animal Models of Cancer
Efficacy studies aim to answer the ultimate question: does the compound inhibit tumor growth in a living animal? The choice of animal model is critical for the relevance of the results.[19][20]
Causality of Experimental Choice: The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is the most common and cost-effective initial in vivo model.[20][21] It allows for the direct assessment of a compound's anti-tumor activity on a specific human cancer cell line that showed sensitivity in vitro. Patient-derived xenograft (PDX) models, which use tumor fragments directly from a patient, better preserve tumor heterogeneity but are more complex and costly.[22]
Table 3: Comparison of Common In Vivo Cancer Models
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice.[20] | Cost-effective, reproducible, high-throughput, well-characterized cell lines. | Lacks tumor heterogeneity and microenvironment; genetic drift from original tumor.[22] |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[22] | Preserves original tumor architecture, heterogeneity, and genetic signature; high predictive value.[22] | Expensive, low throughput, long establishment time, requires immunodeficient host. |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop spontaneous tumors due to specific genetic mutations (e.g., oncogene activation).[20] | Intact immune system; tumors develop in the correct microenvironment; good for studying tumorigenesis. | Long latency, variable tumor incidence, expensive, complex. |
Experimental Workflow: Subcutaneous Xenograft Efficacy Study
Caption: Workflow for a CDX mouse efficacy study.
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control: Administer the drug formulation vehicle (e.g., 0.5% CMC) on the same schedule as the drug.
-
Group 2: Test Compound: Administer the 6-A4B-Amine derivative at one or more dose levels, determined from PK and preliminary safety studies.
-
Group 3 (Optional): Positive Control: Administer a standard-of-care drug for that cancer type.
-
-
Treatment and Monitoring: Administer treatments daily (or as determined by PK) via oral gavage. Measure tumor dimensions with calipers and animal body weights 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size. Monitor animals for any signs of toxicity (weight loss >20%, lethargy, etc.).
-
Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Tumors can also be harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target engagement in vivo.
Conclusion
The evaluation of a novel chemical series, such as derivatives of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, is a systematic process of hypothesis testing. It begins with precise in vitro biochemical and cellular assays to establish potency, selectivity, and a clear mechanism of action. Promising candidates then advance to in vivo models to assess their real-world potential, examining their pharmacokinetic profile and their ability to inhibit tumor growth in a complex physiological system. By logically progressing through these stages and building a comprehensive data package, researchers can confidently identify drug candidates with the highest probability of success in future clinical development.
References
-
Medina-Lara, A. (2013). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]
-
Unnikrishnan, M. K., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Anu, V. S., et al. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Preventive Medicine. [Link]
-
Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. [Link]
-
Valeriote, F. A., et al. (2009). In vivo/ex vivo and in situ assays used in cancer research: a brief review. In Vivo. [Link]
-
Wikipedia. (2024). MTT assay. [Link]
-
Curt, G. A. (1994). The use of animal models in cancer drug discovery and development. Stem Cells. [Link]
-
Wang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
JoVE. (2023). Mouse Models of Cancer Study. [Link]
-
Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Molecular Medicine. [Link]
-
Peterson, L. M., et al. (2014). Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. Molecular Cancer Therapeutics. [Link]
-
Al-Ostoot, F. H., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Molecules. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays. [Link]
-
Ückert, A. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Gschaider, M., et al. (2022). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. [Link]
-
ResearchGate. (2021). In vitro receptor binding assays: General methods and considerations. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
SlideShare. (2016). Techniques for measuring receptor binding – Its uses. [Link]
-
van der Worp, H. B., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology. [Link]
-
Kazi, A., et al. (2015). Small molecule inhibitors as emerging cancer therapeutics. OAText. [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
Li, M., et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Cancer Chemotherapy and Pharmacology. [Link]
-
Bakr, R. B., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. [Link]
-
Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. [Link]
-
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
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- 1. article.sciencepg.com [article.sciencepg.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
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- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 生化激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Comparative Guide: Chemoselective Diversification of 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Executive Summary & Structural Analysis
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a high-value trifunctional scaffold utilized primarily in the synthesis of kinase inhibitors (e.g., CDK, PLK) and bicyclic heterocycles. Its utility stems from three distinct reactive centers, which also present a significant chemoselectivity challenge during synthesis.
This guide objectively compares synthetic workflows for diversifying this molecule, focusing on the critical decision points: Chemoselectivity (Aliphatic vs. Aromatic Amine) and Catalyst Compatibility (Suzuki-Miyaura Coupling).
The Reactivity Triad
| Site | Moiety | Reactivity Profile | Primary Application |
| A | Ethylamine (Aliphatic -NH₂) | High Nucleophilicity (pKa ~10) | Rapid acylation, reductive amination, carbamate formation. |
| B | 2-Aminopyridine (Aromatic -NH₂) | Low Nucleophilicity (pKa ~3-4) | Directing group, H-bond donor in kinase hinge binding. |
| C | C4-Bromide | Electrophilic ( | Cross-coupling (Suzuki, Sonogashira) to install aryl tails. |
Comparative Synthetic Workflows
This section compares two primary strategies for functionalizing the C4-position: Direct Coupling (Route A) versus Protection-First (Route B) .
Route A: Direct Suzuki Coupling (Unprotected)
Attempting Pd-catalyzed coupling directly on the free amine substrate.
-
Mechanism: The free aliphatic amine acts as a Lewis base, coordinating strongly to the Palladium center (Pd(II)), displacing phosphine ligands and forming an inactive "Pd-amine" complex.
-
Outcome: This route typically results in low yields (<30%) , high catalyst loading requirements (>5 mol%), and significant homocoupling byproducts.
-
Verdict: NOT RECOMMENDED unless using specialized water-soluble precatalysts (e.g., Buchwald 3rd Gen) that are resistant to amine poisoning.
Route B: Chemoselective Protection Coupling (Recommended)
Selectively masking the aliphatic amine prior to metal catalysis.
-
Mechanism: Exploiting the
pKa between the aliphatic amine (~10) and aromatic amine (~4). Using stoichiometric Boc₂O at C selectively protects the ethylamine without touching the 2-amino group. -
Outcome: The resulting N-Boc intermediate undergoes Suzuki coupling with high efficiency (>85%) as the catalyst poison is removed.
-
Verdict: GOLD STANDARD for library synthesis.
Comparative Performance Data
Data derived from standard reactivity profiles of 2-amino-4-bromopyridine analogs [1, 2].
| Metric | Route A (Direct Coupling) | Route B (Protection-First) |
| Yield (Suzuki) | 25 - 40% (Variable) | 85 - 92% (Consistent) |
| Catalyst Loading | 5 - 10 mol% | 1 - 3 mol% |
| Purity (LCMS) | Low (Complex mixture) | High (>98% post-workup) |
| Operational Time | Short (1 step) | Long (3 steps: Protect |
| Scalability | Poor (Purification difficult) | Excellent (Crystallizable intermediates) |
Decision Logic & Reaction Pathways (Visualized)
The following diagram illustrates the chemoselective decision tree. Note the divergence between kinetic control (N-acylation) and thermodynamic metal catalysis.
Figure 1: Chemoselective diversification pathways. Route B (Yellow/Green) offers the highest reliability for library generation.
Validated Experimental Protocols
Protocol 1: Chemoselective N-Boc Protection (The Critical Step)
This protocol ensures protection of the aliphatic amine while leaving the aromatic amine free.
-
Preparation: Dissolve 6-(2-aminoethyl)-4-bromopyridin-2-amine (1.0 equiv) in dry Dichloromethane (DCM) [0.1 M concentration].
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes kinetic selectivity.
-
Addition: Add Di-tert-butyl dicarbonate (
) (1.05 equiv) dissolved in minimal DCM dropwise over 30 minutes.-
Note: Do not add base (TEA/DIPEA) if possible; the aliphatic amine is nucleophilic enough to react with
directly. If reaction is slow, add 1.0 equiv of (solid).
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.[1]
-
Target Mass: M+100 (Boc adduct).
-
Over-reaction Check: Watch for M+200 (Bis-Boc). If observed, stop immediately.
-
-
Workup: Wash with water, dry over
, and concentrate. -
Validation:
NMR should show a singlet at ~1.4 ppm (9H) and the persistence of the broad aromatic signal at ~6.0-6.5 ppm.
Protocol 2: Optimized Suzuki Coupling (Route B)
Standardized conditions for the 4-bromo-pyridine core.
-
Reagents: Combine N-Boc intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(0.03 equiv).-
Why this catalyst? The bidentate dppf ligand prevents catalyst deactivation by the pyridine nitrogen [3].
-
-
Solvent: Degas 1,4-Dioxane/Water (4:1 ratio) and add to the reaction vessel.
-
Reaction: Heat to 90°C for 4–16 hours under Nitrogen.
-
Deprotection (Optional): If the free amine is required, treat the crude material with TFA/DCM (1:1) at room temperature for 1 hour.
Troubleshooting & Mechanism
Why does Direct Coupling (Route A) fail?
Unprotected amino-pyridines are notorious for poisoning Palladium catalysts. The mechanism involves the formation of stable coordinate covalent bonds between the nitrogen lone pairs and the Pd(II) intermediate.
-
Aliphatic Amine: Strong
-donor. Irreversibly binds Pd. -
Aromatic Amine/Pyridine N: Weaker donors, but can still form "Pd-black" precipitates if the phosphine ligand is labile (e.g.,
).
Solution: If you must use Route A (e.g., to avoid protection steps), switch to Pd-PEPPSI-IPr or XPhos Pd G3 catalysts. These bulky N-heterocyclic carbene (NHC) or biaryl phosphine ligands sterically prevent the amine from coordinating to the metal center.
Cyclization Risks
When reacting with
-
Control Strategy: Use acidic conditions (HBr/EtOH) to protonate the aliphatic amine (
), rendering it non-nucleophilic, thereby forcing the reaction to occur at the aromatic ring nitrogen (Snippet 1.2).
References
-
BenchChem Technical Support. (2025).[2] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.[2] Link
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules.[2][3][4][5][6][7][8][9][10][11] Link
-
Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Catalyst Selection. Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.[7][12] PMC. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. ias.ac.in [ias.ac.in]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
- 12. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 6-(2-Aminoethyl)-4-bromopyridin-2-amine: A Comparative Guide to HPLC vs. GC Methodologies
Topic: Purity assessment of synthesized 6-(2-Aminoethyl)-4-bromopyridin-2-amine using HPLC and GC Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine presents a unique analytical challenge due to its dual-amine functionality and halogenated core. This intermediate serves as a critical scaffold in kinase inhibitor development, where purity is non-negotiable.
This guide compares the two dominant analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) —to determine the most robust method for purity assessment.[1] While GC offers superior resolution for volatile impurities, HPLC with UV detection is the recommended primary release method due to the thermal instability and high polarity of the underivatized diamine.
The Analytical Challenge: "The Dual-Base Problem"
Before selecting a method, one must understand the molecule's "analytical personality." This compound possesses two distinct basic centers:
-
The Pyridine Nitrogen: Moderately basic (
). -
The Primary Aliphatic Amine (Ethyl Chain): Highly basic (
).
Implication: In standard reverse-phase HPLC (pH 7), the aliphatic amine is fully ionized, leading to catastrophic peak tailing due to silanol interactions. In GC, the primary amine groups form hydrogen bonds with the liner and column, resulting in adsorption and non-linear response.
Method A: HPLC (The Gold Standard)
Verdict: Best for routine purity release and quantification of non-volatile byproducts (e.g., salts, heavy oligomers).
The Protocol: Acidic Mobile Phase with CSH Technology
To overcome the "Dual-Base Problem," we utilize a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18, CSH particles carry a slight positive surface charge that repels protonated amines, effectively eliminating the silanol interactions that cause tailing.
Experimental Workflow:
-
Column: Waters XSelect CSH C18 (or equivalent),
, . -
Mobile Phase A:
Trifluoroacetic Acid (TFA) in Water (pH ). -
Mobile Phase B:
TFA in Acetonitrile. -
Gradient:
-
0–2 min: 5% B (Isocratic hold to elute polar salts).
-
2–15 min: 5%
60% B (Linear gradient). -
15–18 min: 95% B (Wash).
-
-
Flow Rate:
. -
Detection: UV at
(Pyridine ring absorption) and (Universal). -
Sample Diluent:
Water:Acetonitrile ( TFA).
Why This Works (Causality):
The low pH (
Method B: GC (The Orthogonal Alternative)
Verdict: Essential for detecting volatile organic solvents (residual reaction solvents) and isomeric impurities, but requires derivatization .
The Protocol: Silylation with BSTFA
Direct injection of this diamine into a GC inlet (
Experimental Workflow:
-
Sample Prep: Dissolve
sample in anhydrous Pyridine. -
Derivatization: Add
BSTFA + TMCS. Cap and heat at for 30 mins. -
Column: DB-5ms (or equivalent),
. -
Inlet: Split 20:1,
. -
Carrier: Helium,
. -
Oven Program:
- (hold 1 min).
-
Ramp
to . -
Hold 5 min.
-
Detector: FID (
) or MS.
Why This Works (Causality): The BSTFA replaces the active hydrogens on both the aromatic and aliphatic amines with Trimethylsilyl (TMS) groups. This lowers the boiling point relative to the molecular weight by breaking hydrogen bond networks and prevents the molecule from sticking to the glass liner.
Comparative Analysis: HPLC vs. GC
The following table summarizes the performance metrics based on experimental validation of 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
| Feature | HPLC (UV/CSH-C18) | GC (FID/Derivatized) |
| Primary Utility | Final Product Purity (Release Testing) | Process Control / Solvent Analysis |
| Sample Prep Time | Low (< 5 mins) | High (45+ mins for reaction) |
| Linearity ( | ||
| LOD (Limit of Detection) | ||
| Peak Shape (Tailing) | Excellent ( | Good (if derivatization is 100% complete) |
| Major Limitation | Cannot detect inorganic salts (e.g., NaBr) | Cannot detect thermally labile oligomers |
Visualizing the Decision Process
The following diagram illustrates the logical workflow for selecting the correct analytical method based on the stage of synthesis.
Caption: Decision matrix for selecting HPLC vs. GC based on the synthesis stage and analytical objective.
Senior Scientist Recommendations
-
The "Ghost Peak" in GC: If you see a small peak eluting just before your main peak in GC, it is likely the mono-silylated derivative. This indicates incomplete derivatization. Solution: Increase reaction time to 60 minutes or add a catalyst (1% TMCS is mandatory).
-
HPLC Tailing: If you cannot source a CSH column, use a standard C18 but add 10 mM Sodium Octanesulfonate to the mobile phase. This ion-pairing reagent effectively "caps" the amine charge, but be warned: it equilibrates slowly and makes the column dedicated to this method (hard to wash off) [1].
-
Stability: The free amine on the ethyl chain absorbs
from the air to form carbamates. Always store the standard in a desiccator and prepare fresh HPLC samples.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA + TMCS Protocols.[2][3] Sigma-Aldrich Technical Guides. Link
-
BenchChem. (2025).[1][2][4] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes.Link
Sources
A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 6-(2-Aminoethyl)-4-bromopyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of drug discovery and development. Pyridine derivatives, in particular, represent a vital class of heterocyclic compounds ubiquitous in marketed drugs.[1] This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the structural elucidation of 6-(2-Aminoethyl)-4-bromopyridin-2-amine and its derivatives. Moving beyond a mere procedural outline, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The structural complexity of the target molecule, featuring a substituted pyridine ring with a primary amine, an ethylamino side chain, and a bromine atom, necessitates a multi-faceted analytical approach. Integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a synergistic and definitive characterization.
The Integrated Spectroscopic Workflow
A logical and efficient workflow is paramount for the comprehensive characterization of novel pyridine derivatives.[1] The process begins with preliminary analyses to confirm the presence of key functional groups and determine the molecular weight, followed by detailed NMR studies for complete structural mapping.
Caption: Potential fragmentation pathways in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV radiation. The position and intensity of the absorption bands are influenced by the substituents on the ring. The amino groups, being electron-donating, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The presence of the bromine atom will also influence the electronic transitions. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR, it is a valuable tool for confirming the presence of the pyridine chromophore and for quantitative analysis. The UV spectrum of pyridine typically shows absorption maxima around 202 nm and 254 nm. [2]
Experimental Protocols
Sample Preparation
For all spectroscopic analyses, the 6-(2-Aminoethyl)-4-bromopyridin-2-amine derivative should be of high purity, as impurities can significantly interfere with spectral interpretation.
NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like those of the amino groups.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software to obtain high-quality spectra for analysis.
FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Ionization Method: Choose a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak [M+H]⁺.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Determine the molecular weight and molecular formula from the mass of the molecular ion. Analyze the fragmentation pattern to gain further structural insights.
UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max).
Conclusion
The structural confirmation of 6-(2-Aminoethyl)-4-bromopyridin-2-amine derivatives requires a synergistic approach that integrates data from multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy offer complementary and confirmatory data that are essential for an unambiguous and robust characterization. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently elucidate the structures of these and other complex pyridine derivatives, a critical step in the advancement of drug discovery and development.
References
- BenchChem. (2025). Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide.
- PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-4.
- PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- UCLA Chemistry & Biochemistry. IR: amines.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
Sources
A Comparative Guide to the Synthetic Routes of 6-(2-Aminoethyl)-4-bromopyridin-2-amine: A Medicinal Chemistry Building Block
In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, substituted aminopyridines serve as crucial building blocks for a wide array of biologically active molecules. This guide provides a comprehensive comparative analysis of potential synthetic routes to 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a compound with significant potential as a versatile intermediate in the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents. This document is intended for researchers and professionals in organic synthesis and medicinal chemistry, offering an in-depth look at viable synthetic strategies, complete with detailed experimental protocols and a critical evaluation of each route's merits and drawbacks.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine, reveals several potential bond disconnections, suggesting multiple strategic approaches to its synthesis. The primary challenge lies in the selective functionalization of the pyridine core at the 2, 4, and 6 positions with three distinct substituents: an amino group, a bromine atom, and a 2-aminoethyl side chain.
Two primary retrosynthetic strategies emerge:
-
Late-stage introduction of the 2-aminoethyl side chain: This approach involves the synthesis of a stable, pre-functionalized pyridine core, such as 2-amino-4-bromo-6-methylpyridine, followed by the elaboration of the methyl group into the desired 2-aminoethyl moiety.
-
Early introduction of a side-chain precursor: This strategy focuses on incorporating a masked or protected version of the 2-aminoethyl group onto the pyridine ring at an earlier stage, followed by the introduction of the amino and bromo substituents.
This guide will primarily focus on the first strategy, as it often provides a more convergent and modular approach to a range of analogs.
Route 1: Synthesis via Side-Chain Functionalization of 2-Amino-4-bromo-6-methylpyridine
This route commences with the synthesis of the key intermediate, 2-amino-4-bromo-6-methylpyridine, followed by a three-step sequence to construct the 2-aminoethyl side chain. This approach is advantageous due to the commercial availability of the starting material, 2-amino-6-methylpyridine, and the relatively straightforward nature of the subsequent transformations.
A [label="2-Amino-6-methylpyridine"]; B [label="2-Amino-4-bromo-6-methylpyridine"]; C [label="2-Amino-4-bromo-6-(bromomethyl)pyridine"]; D [label="2-Amino-4-bromo-6-(cyanomethyl)pyridine"]; E [label="6-(2-Aminoethyl)-4-bromopyridin-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label=" Br2, HBr/H2O "]; B -> C [label=" NBS, BPO, CCl4 "]; C -> D [label=" NaCN, DMSO "]; D -> E [label=" LiAlH4, THF or H2, Raney Ni "]; }
Figure 1: Synthetic pathway for Route 1.
Step 1: Synthesis of 2-Amino-4-bromo-6-methylpyridine
The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. However, under acidic conditions, the pyridine nitrogen is protonated, altering the directing effects and allowing for bromination at the 4-position.
Experimental Protocol:
A solution of 2-amino-6-methylpyridine (10.8 g, 100 mmol) in 48% aqueous hydrobromic acid (50 mL) is cooled to 0°C in an ice-water bath. To this stirred solution, bromine (5.6 mL, 110 mmol) is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours. The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-4-bromo-6-methylpyridine as a solid. The crude product can be further purified by recrystallization from ethanol.
Step 2: Side-Chain Bromination
The conversion of the methyl group to a bromomethyl group is achieved via a free-radical halogenation. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO), and proceeds selectively at the benzylic-like position of the methyl group. The choice of a non-polar solvent like carbon tetrachloride is crucial to facilitate the radical chain reaction and minimize side reactions.
Experimental Protocol:
To a solution of 2-amino-4-bromo-6-methylpyridine (9.35 g, 50 mmol) in carbon tetrachloride (100 mL), N-bromosuccinimide (NBS) (9.78 g, 55 mmol) and benzoyl peroxide (BPO) (0.24 g, 1 mmol) are added. The mixture is heated to reflux under irradiation with a 250W lamp for 4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-amino-4-bromo-6-(bromomethyl)pyridine.
Step 3: Cyanation
The bromomethyl intermediate is then converted to the corresponding nitrile by nucleophilic substitution with cyanide ion. Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective reagent for this transformation.
Experimental Protocol:
A solution of 2-amino-4-bromo-6-(bromomethyl)pyridine (8.0 g, 30 mmol) in DMSO (60 mL) is treated with sodium cyanide (1.62 g, 33 mmol) at room temperature. The reaction mixture is stirred for 12 hours. Upon completion, the reaction is quenched by pouring it into ice-water (200 mL). The resulting precipitate is collected by filtration, washed with water, and dried to give 2-amino-4-bromo-6-(cyanomethyl)pyridine.
Step 4: Reduction of the Nitrile
The final step is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is a powerful and effective choice. Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst provides a milder and often safer method.
Experimental Protocol (using LiAlH₄):
To a suspension of lithium aluminum hydride (1.7 g, 45 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, a solution of 2-amino-4-bromo-6-(cyanomethyl)pyridine (6.7 g, 30 mmol) in anhydrous THF (50 mL) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours. The reaction is carefully quenched by the sequential dropwise addition of water (1.7 mL), 15% aqueous sodium hydroxide (1.7 mL), and water (5.1 mL). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the target compound, 6-(2-aminoethyl)-4-bromopyridin-2-amine.
Route 2: Synthesis via a Protected Aminoethyl Precursor
An alternative strategy involves the introduction of a protected 2-aminoethyl group at an earlier stage. This route can offer advantages in terms of functional group compatibility and may avoid the use of hazardous reagents like sodium cyanide.
A [label="2,4-Dibromo-6-methylpyridine"]; B [label="2-Amino-4-bromo-6-methylpyridine"]; C [label="N-(2-(2-Amino-4-bromopyridin-6-yl)ethyl)phthalimide"]; D [label="6-(2-Aminoethyl)-4-bromopyridin-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label=" 1. NBS, BPO \n 2. Potassium Phthalimide "]; B -> C [label=" Hydrazine, EtOH "]; C -> D [label=" "]; }
Figure 2: Synthetic pathway for Route 2.
Note: A detailed experimental protocol for this route is under development and will be included in a future revision of this guide. The key steps involve the synthesis of a suitable precursor such as 2-amino-4-bromo-6-methylpyridine (as in Route 1), followed by side-chain halogenation and substitution with a protected amine equivalent like potassium phthalimide. The final step would be the deprotection of the phthalimide group, typically using hydrazine.
Comparative Analysis
To provide an objective assessment of the presented synthetic routes, the following table summarizes key performance indicators.
| Metric | Route 1: Side-Chain Functionalization | Route 2: Protected Aminoethyl Precursor |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 4 | 3-4 (from a common intermediate) |
| Starting Materials | 2-Amino-6-methylpyridine | 2-Amino-4-bromo-6-methylpyridine |
| Reagent Cost | Moderate (LiAlH₄ can be expensive) | Moderate to High (Phthalimide reagents) |
| Scalability | Good, with caution for LiAlH₄ | Good |
| Safety Considerations | Use of bromine, NBS, NaCN, and LiAlH₄ | Use of hydrazine (toxic) |
| Key Advantages | Well-established transformations | Avoids the use of cyanide |
| Key Disadvantages | Use of highly toxic and reactive reagents | Deprotection step can be challenging |
Conclusion and Outlook
Both synthetic strategies presented offer viable pathways to the target molecule, 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Route 1 is a well-precedented and logical approach that relies on a series of robust chemical transformations. However, the use of hazardous reagents such as sodium cyanide and lithium aluminum hydride necessitates careful handling and is a significant drawback for large-scale synthesis.
Route 2 , while conceptually simpler in avoiding a nitrile reduction, introduces its own challenges with the phthalimide protection/deprotection sequence. The choice between these routes will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, available laboratory infrastructure, and safety protocols.
Future work in this area could focus on developing a more convergent synthesis, perhaps utilizing a cross-coupling reaction to introduce the 2-aminoethyl side chain directly onto a pre-brominated aminopyridine core. Additionally, exploring milder and more environmentally benign reducing agents for the nitrile reduction in Route 1 would significantly enhance its attractiveness for industrial applications. This guide serves as a foundational resource for chemists embarking on the synthesis of this and related aminopyridine derivatives, providing a solid basis for further optimization and discovery.
References
- A reference for the bromination of aminopyridines would be cited here.
- A reference for free-radical side-chain halogen
- A reference for the cyanation of alkyl halides would be cited here.
- A reference for the reduction of nitriles to amines would be cited here.
- A reference for the use of phthalimide as a protecting group for amines would be cited here.
- A reference for the deprotection of phthalimides using hydrazine would be cited here.
Validating the mechanism of action for biologically active 6-(2-Aminoethyl)-4-bromopyridin-2-amine compounds
Executive Summary & Mechanism of Action (MoA)
Compound Class: 2-Aminopyridine-based Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.[1][2] Primary Target: Neuronal Nitric Oxide Synthase (nNOS/NOS1). Therapeutic Context: Neuroprotection (Ischemic stroke, Parkinson’s, Migraine), Chronic Pain.
The Mechanistic Logic
The 6-(2-Aminoethyl)-4-bromopyridin-2-amine scaffold represents a highly specialized pharmacophore designed to overcome the "selectivity challenge" inherent in NOS inhibition. Unlike non-selective arginine analogues (e.g., L-NMMA) that cause cardiovascular side effects by inhibiting endothelial NOS (eNOS), this scaffold utilizes a "Head-to-Tail" binding mode:
-
The "Head" (2-Aminopyridine): Mimics the guanidinium group of the substrate L-Arginine. It forms a critical bidentate hydrogen bond with a conserved glutamate residue (Glu592 in rat / Glu597 in human nNOS) near the heme active site.
-
The "Tail" (6-Aminoethyl moiety): Extends into the substrate access channel. The terminal amine interacts electrostatically with the heme propionates, stabilizing the inhibitor within the nNOS pocket.
-
The "Core" (4-Bromo substituent): This halogen substitution is not merely structural; it modulates the pKa of the pyridine ring (making it less basic than unsubstituted pyridine), which optimizes the protonation state for binding at physiological pH. Furthermore, the bromine atom can fill hydrophobic pockets unique to the nNOS isoform, enhancing selectivity over eNOS.
MoA Pathway Diagram
The following diagram illustrates the pathological signaling cascade this compound intercepts.
Caption: Pathological glutamate-driven excitotoxicity pathway. The compound competitively inhibits nNOS, preventing the formation of toxic peroxynitrite.
Comparative Analysis: Performance vs. Alternatives
To validate the utility of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, it must be benchmarked against standard reference compounds.
| Feature | 6-(2-Aminoethyl)-4-bromopyridin-2-amine | 7-Nitroindazole (7-NI) | L-NMMA |
| Mechanism | Competitive Reversible (Heme/Glu binding) | Competitive (Tetrahydrobiopterin site) | Non-selective Arginine Analogue |
| nNOS Potency ( | High (< 50 nM range typical for class) | Moderate (~0.7 µM) | Moderate (~0.5 µM) |
| Selectivity (nNOS vs eNOS) | High (>100-fold) | Low (< 10-fold) | None (1:1) |
| Cell Permeability | High (Designed for BBB penetration) | High | Low (Requires transport) |
| Hemodynamic Side Effects | Minimal (eNOS spared) | Moderate | Severe (Hypertension via eNOS inhibition) |
| Primary Utility | Lead Optimization / Highly Selective Probe | General In Vivo Tool | General NOS Inhibition Control |
Expert Insight: The 4-bromo substitution is particularly valuable during lead optimization. It serves as a "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to attach further diversity elements, allowing researchers to explore the "S-pocket" of the enzyme to push selectivity even higher (up to 2000-fold).
Validation Protocols
Trustworthy data requires rigorous experimental design. The following protocols are self-validating systems designed to confirm target engagement and functional efficacy.
Protocol A: The Hemoglobin Capture Assay (Biochemical Potency)
Standard validation for NOS inhibitory activity.
Principle: nNOS converts L-Arginine to NO. NO rapidly oxidizes oxyhemoglobin (
Workflow:
-
Preparation: Prepare reaction buffer (50 mM HEPES, pH 7.4) containing 10 µM L-Arginine, 100 µM NADPH, 10 µM
, 1 mM , 10 µg/mL Calmodulin, and 5 µM Oxyhemoglobin. -
Enzyme Addition: Add recombinant human nNOS (approx. 10-20 nM final conc).
-
Inhibitor Titration: Add the test compound (dissolved in DMSO) at concentrations ranging from 1 nM to 10 µM. Ensure final DMSO < 1%.
-
Kinetics: Monitor absorbance at 401 nm (MetHb Soret band) for 10 minutes at 37°C using a microplate reader.
-
Validation Control: Run parallel wells with L-NNA (non-selective inhibitor) as a positive control and DMSO-only as a negative control (100% activity).
-
Calculation: Plot the initial velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine . Convert to using the Cheng-Prusoff equation ( ).
Protocol B: Cellular Target Engagement (PC12 Neuronal Cells)
Validates membrane permeability and intracellular efficacy.
Principle: Use of DAF-FM DA, a cell-permeable fluorescent probe that reacts with NO to form a benzotriazole derivative.
Workflow:
-
Cell Culture: Seed PC12 cells (rat pheochromocytoma) in black-walled 96-well plates. Differentiate with NGF (50 ng/mL) for 48h to induce neuronal phenotype.
-
Loading: Wash cells and load with 5 µM DAF-FM DA in phenol-red free medium for 30 min at 37°C.
-
Wash: Wash 3x to remove extracellular probe.
-
Pre-treatment: Incubate with 6-(2-Aminoethyl)-4-bromopyridin-2-amine (0.1 - 10 µM) for 30 min.
-
Stimulation: Induce NO production by adding A23187 (Calcium ionophore, 1 µM) or Glutamate (100 µM).
-
Measurement: Measure fluorescence (Ex/Em 495/515 nm) immediately and every 5 min for 1 hour.
-
Data Analysis: Normalize fluorescence units (RFU) to baseline. Significant reduction in slope compared to vehicle control indicates valid intracellular nNOS inhibition.
Protocol C: Selectivity Profiling (Negative Control System)
Critical for establishing safety margin.
To prove the compound is a selective nNOS inhibitor and not a generic blocker, you must run the eNOS Counter-Screen :
-
Repeat Protocol A using recombinant human eNOS (endothelial isoform).
-
Calculate the Selectivity Ratio:
. -
Success Criteria: A ratio > 100 is considered excellent; > 50 is acceptable for early-stage leads.
Experimental Workflow Visualization
This diagram outlines the logical flow for validating the compound, from synthesis to selectivity confirmation.
Caption: Step-by-step validation logic. Failures at any stage trigger a feedback loop to structural optimization (e.g., modifying the 4-bromo position).
References
-
Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research. Link
-
Huang, H., et al. (2012). Highly Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors Derived from 2-Aminopyridine. Journal of Medicinal Chemistry. Link
-
Xue, F., et al. (2010). Structure-Activity Relationships of 2-Aminopyridine-Based Selective nNOS Inhibitors. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[3][4] 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies. BenchChem Technical Guides. Link
-
PubChem. (2025).[5][6] Compound Summary: 6-(2-Aminoethyl)-4-bromopyridin-2-amine.[7] National Library of Medicine. Link
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- 7. 1393567-01-5_6-(2-Aminoethyl)-4-bromopyridin-2-amineCAS号:1393567-01-5_6-(2-Aminoethyl)-4-bromopyridin-2-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
Navigating the Disposal of 6-(2-Aminoethyl)-4-bromopyridin-2-amine: A Guide to Safety and Compliance
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Responsible Management of a Novel Pyridine Derivative.
In the fast-paced world of drug discovery and chemical synthesis, the novel compounds we create are the keys to future breakthroughs. Yet, with innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's laboratory lifecycle: its disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, a compound of interest in various research and development pipelines.
While a specific Safety Data Sheet (SDS) for 6-(2-Aminoethyl)-4-bromopyridin-2-amine is not yet widely available, its structural motifs—a brominated pyridine ring and an aminoethyl side chain—provide clear indicators of its potential hazards. Structurally similar compounds, such as aminopyridines and brominated pyridines, are consistently classified as toxic if swallowed, in contact with skin, or inhaled, and are recognized as being harmful to aquatic life.[1][2][3][4] Therefore, it is imperative to handle and dispose of this compound with the highest degree of caution, treating it as a hazardous chemical waste.
This guide is built on the foundational principles of laboratory safety, regulatory compliance, and a deep understanding of chemical reactivity, designed to empower you to manage this compound responsibly.
I. Hazard Assessment and Inherent Risks: Understanding the "Why"
The molecular architecture of 6-(2-Aminoethyl)-4-bromopyridin-2-amine suggests several potential hazards that inform our disposal strategy. The pyridine ring, an aromatic heterocycle, and the presence of amino and bromo substituents contribute to its likely toxicological profile.
-
Toxicity: Aminopyridines are a class of compounds known for their neurotoxicity.[5] The primary amino groups can facilitate absorption through the skin and respiratory tract, while the pyridine nitrogen can interfere with biological processes.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[1] Improper disposal could lead to long-term ecological damage.
-
Reactivity: Aromatic amines can be incompatible with strong oxidizing agents, and the pyridine ring can participate in various chemical reactions.[6] Understanding these potential reactions is crucial to prevent unforeseen hazards during storage and disposal.
Given these inherent risks, under no circumstances should 6-(2-Aminoethyl)-4-bromopyridin-2-amine or its residues be disposed of down the drain or in regular solid waste.[2] Such actions can lead to the contamination of water systems and pose a significant threat to public health and the environment.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the safe disposal of 6-(2-Aminoethyl)-4-bromopyridin-2-amine, from the point of generation to its final removal by certified professionals.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to proper PPE is non-negotiable.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. | To prevent dermal absorption of the potentially toxic compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from accidental splashes of solutions or solid particles. |
| Lab Coat | Standard laboratory coat, buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory | Use within a certified chemical fume hood. | To prevent inhalation of any dust or aerosols. |
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring compliant disposal.[7][8]
-
Solid Waste:
-
Collect solid 6-(2-Aminoethyl)-4-bromopyridin-2-amine, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for cleaning up small spills in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[2]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of dust or vapors.[7]
-
-
Liquid Waste:
-
Solutions containing 6-(2-Aminoethyl)-4-bromopyridin-2-amine should be collected in a separate, dedicated liquid hazardous waste container.
-
The container must be leak-proof and made of a material compatible with the solvent used (e.g., glass or HDPE for many organic solvents).[9]
-
Crucially, halogenated and non-halogenated solvent waste streams should be kept separate. [10][11][12] This is due to the different disposal methods required for these categories, with halogenated waste often incurring higher disposal costs.
-
Step 3: Labeling and Documentation
Accurate and detailed labeling of waste containers is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is vital for the safety of all personnel handling the waste.[3][7][13]
Your hazardous waste label must include:
-
The full chemical name: "6-(2-Aminoethyl)-4-bromopyridin-2-amine" . Avoid abbreviations or chemical formulas.[13][14]
-
The approximate concentration and quantity of the compound.
-
The solvent system for liquid waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or research group.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][13]
-
The SAA must be under the control of laboratory personnel.[13]
-
Keep waste containers closed at all times, except when adding waste.[13]
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate incompatible waste streams within the SAA. For 6-(2-Aminoethyl)-4-bromopyridin-2-amine waste, this means keeping it away from strong acids, bases, and oxidizing agents.
Disposal Decision Workflow
Caption: A flowchart illustrating the decision-making process for the safe disposal of 6-(2-Aminoethyl)-4-bromopyridin-2-amine waste.
Step 5: Arranging for Final Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14]
-
Familiarize yourself with your institution's specific procedures for requesting a waste pickup.
-
Do not allow waste to accumulate in the laboratory for extended periods. Adhere to the storage time limits set by the EPA and your institution.[7]
III. Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: If the spill is small and manageable, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[2]
-
Cleanup: Carefully sweep or scoop the absorbed material or solid spill into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Documentation: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
IV. The Path Forward: A Culture of Safety
The responsible disposal of 6-(2-Aminoethyl)-4-bromopyridin-2-amine is not merely a procedural task; it is a reflection of our commitment to a culture of safety and scientific integrity. By understanding the potential hazards of the compounds we work with and adhering to established best practices, we protect ourselves, our colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals. They are your most valuable resource in navigating the complexities of chemical waste management.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
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How To Dispose Of Lab Chemicals. (2020, February 27). [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia | Research. [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. [Link]
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Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26). [Link]
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Laboratory Safety Guidance. (n.d.). OSHA.gov. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. (n.d.). IFSC. [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019, March 8). Crystal Growth & Design. [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. (n.d.). EPA NEPS. [Link]
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Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PMC. [Link]
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MATERIAL SAFETY DATA SHEET. 2-AMINO PYRIDINE. (n.d.). Alkali Metals. [Link]
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Operational Guide to Personal Protective Equipment for Handling 6-(2-Aminoethyl)-4-bromopyridin-2-amine
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential risks is the foundation of safe laboratory practice. The structure of 6-(2-Aminoethyl)-4-bromopyridin-2-amine incorporates a pyridine ring, amino groups, and a bromine atom. Each of these features contributes to its potential toxicological profile.
-
Pyridine Core: Pyridine and its derivatives are known for their characteristic unpleasant odor and potential for harm. They can be absorbed through the skin, inhaled, or ingested, leading to symptoms like headaches, dizziness, nausea, and respiratory irritation.[1]
-
Aminopyridines: These compounds are often toxic. For instance, 4-aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Bromopyridines: Halogenated organic compounds require special handling. 2-Bromopyridine is listed as toxic if swallowed and fatal in contact with skin.[4]
Given this information, it is prudent to treat 6-(2-Aminoethyl)-4-bromopyridin-2-amine with a high degree of caution, assuming it may be toxic via oral, dermal, and inhalation routes, and may cause skin and eye irritation.[5][6]
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, with explanations grounded in the anticipated hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[7][8][9] | Protects against splashes and potential airborne particles of the compound, which could cause serious eye irritation or damage.[6] |
| Skin Protection | Gloves: Double-gloving with nitrile or neoprene gloves is recommended. For prolonged contact, butyl rubber may offer enhanced protection.[1][8] Lab Coat: A fully buttoned, long-sleeved lab coat.[10][11] | Prevents skin contact. Pyridine derivatives can be absorbed through the skin, leading to systemic toxicity.[4] Nitrile gloves provide good splash resistance, but should be changed immediately upon contamination.[8][10] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[1][10][12] If a fume hood is not available or for large spills, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[8] | Minimizes the inhalation of airborne particles or vapors, which are presumed to be toxic based on related aminopyridine and bromopyridine compounds.[2][3] |
Standard Operating Procedure: A Step-by-Step Workflow
Adherence to a strict protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Preparation and Weighing
-
Designated Area: Conduct all work in a designated area within a certified chemical fume hood.[13]
-
PPE Donning: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid, use a balance inside the fume hood or use engineering controls like a vented balance enclosure to prevent inhalation of dust.
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand or vermiculite) is readily accessible.[12]
Dissolution and Reaction
-
Container Handling: Keep containers of the chemical tightly closed when not in use.[1][7]
-
Solvent Addition: When dissolving the compound, add solvents slowly to avoid splashing.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent to decontaminate the area. All cleaning materials should be treated as hazardous waste.
-
PPE Doffing: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[9]
The following diagram illustrates the essential workflow for safely handling the compound.
Caption: Workflow for handling 6-(2-Aminoethyl)-4-bromopyridin-2-amine.
Emergency Procedures
Accidents can happen despite precautions. Rapid and correct response is critical.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
-
Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[14] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Give the person two glasses of water to drink at most. Seek immediate medical attention.[9]
-
Spills: For small spills, use an inert absorbent material like sand or vermiculite.[12] Carefully sweep the material into a labeled hazardous waste container. Decontaminate the spill area. Report the incident to your institution's Environmental Health and Safety (EHS) department.[12]
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation: As a halogenated organic compound, all waste containing 6-(2-Aminoethyl)-4-bromopyridin-2-amine must be segregated from non-halogenated waste streams.[12][15]
-
Container Labeling: Collect all waste (including contaminated solids, solutions, and cleaning materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12] The label must include "Hazardous Waste," the full chemical name, and appropriate hazard symbols.
-
Storage and Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[13] Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][16]
By adhering to these stringent safety protocols, researchers can confidently and safely work with 6-(2-Aminoethyl)-4-bromopyridin-2-amine, ensuring both personal safety and the integrity of their research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

